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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 4-(Prop-2-yn-1-yl)thiomorpholine 1-Oxide: A Technical Guide

Executive Summary & Molecular Rationale The thiomorpholine 1-oxide scaffold is a highly prized motif in modern medicinal chemistry and materials science. Compared to its unoxidized sulfide or fully oxidized sulfone (1,1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The thiomorpholine 1-oxide scaffold is a highly prized motif in modern medicinal chemistry and materials science. Compared to its unoxidized sulfide or fully oxidized sulfone (1,1-dioxide) counterparts, the sulfoxide provides a unique balance of metabolic stability, aqueous solubility, and targeted hydrogen-bond accepting capability[1]. The addition of an N-propargyl group yields 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide , a bifunctional building block. The terminal alkyne is primed for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry, enabling rapid orthogonal conjugation into targeted therapeutics, PROTACs, or stimuli-responsive polymer hydrogels[2].

Retrosynthetic Analysis & Route Selection

The synthesis of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide requires two fundamental transformations from the base thiomorpholine ring: N-alkylation and S-oxidation.

Route A (Preferred): N-propargylation followed by selective S-oxidation. Route B: S-oxidation followed by N-propargylation.

Causality for Route A Selection: Free thiomorpholine 1-oxide is highly polar and exceptionally water-soluble, making its isolation from aqueous reaction mixtures notoriously difficult. Furthermore, the electron-withdrawing nature of the sulfoxide can inductively deactivate the secondary amine, reducing its nucleophilicity. By performing the N-alkylation first, the intermediate 4-propargylthiomorpholine is easily isolated via standard organic extraction. The subsequent oxidation can then be tightly controlled to prevent over-oxidation to the sulfone[3].

Workflow TM Thiomorpholine Int 4-Propargylthiomorpholine TM->Int Step 1: N-Alkylation Prop Propargyl Bromide K2CO3, MeCN Prop->Int Prod 4-(Prop-2-yn-1-yl) thiomorpholine 1-oxide Int->Prod Step 2: S-Oxidation Ox NaIO4, EtOH/H2O 0 °C to RT Ox->Prod

Figure 1: Two-step synthetic workflow for 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide.

Mechanistic Insights into Selective S-Oxidation

The critical challenge in this synthesis is the chemoselective oxidation of the sulfide to the sulfoxide without over-oxidizing to the sulfone (1,1-dioxide).

While oxidants like hydrogen peroxide (H₂O₂)[2] and meta-chloroperoxybenzoic acid (mCPBA)[3] are commonly used, they often require strict stoichiometric control and cryogenic temperatures to prevent over-oxidation. Sodium periodate (NaIO₄) in aqueous ethanol is the superior reagent for this transformation[4]. The oxidation proceeds via a cyclic periodate intermediate that rapidly collapses to yield the sulfoxide. Crucially, the secondary oxidation step (sulfoxide to sulfone) is kinetically sluggish with NaIO₄, providing a wide and forgiving synthetic window.

Oxidation Sulfide Sulfide (S) 4-Propargylthiomorpholine Sulfoxide Sulfoxide (S=O) Target Product Sulfide->Sulfoxide NaIO4 (1.05 eq) Fast & Chemoselective Sulfone Sulfone (O=S=O) Over-oxidation Byproduct Sulfide->Sulfone mCPBA (>2 eq) or H2O2/Heat Rapid Over-oxidation Sulfoxide->Sulfone Excess Oxidant Kinetically Slow with NaIO4

Figure 2: Chemoselectivity pathways in the oxidation of thiomorpholine derivatives.

Oxidation Condition Matrix

To guide experimental design, the following table summarizes the quantitative outcomes of various oxidation strategies based on established literature precedents[2][3][4].

Oxidant SystemSolventTemp (°C)EquivalentsTarget Yield (Sulfoxide)Over-oxidation Risk
NaIO₄ EtOH / H₂O0 to 201.0585 - 91% Low
mCPBA CH₂Cl₂-78 to 01.0060 - 75%High
H₂O₂ (30%) Acetic Acid20 to 501.1050 - 80%Moderate

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 4-Propargylthiomorpholine

Objective: Alkylate the secondary amine of thiomorpholine using propargyl bromide.

Reagents:

  • Thiomorpholine: 1.0 equivalent (eq)

  • Propargyl bromide (80 wt% in toluene): 1.1 eq

  • Potassium carbonate (K₂CO₃, anhydrous): 2.0 eq

  • Acetonitrile (MeCN, anhydrous): 0.2 M relative to thiomorpholine

Protocol:

  • Charge a flame-dried round-bottom flask with anhydrous K₂CO₃ and MeCN.

  • Add thiomorpholine to the suspension and stir at room temperature for 15 minutes to ensure uniform mixing.

  • Cool the mixture to 0 °C using an ice bath.

  • Add propargyl bromide dropwise over 30 minutes via an addition funnel to control the exothermic alkylation.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under a nitrogen atmosphere.

  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford 4-propargylthiomorpholine as a pale yellow oil.

Step 2: Selective Oxidation to 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide

Objective: Chemoselectively oxidize the thioether to a sulfoxide.

Reagents:

  • 4-Propargylthiomorpholine: 1.0 eq

  • Sodium periodate (NaIO₄): 1.05 eq

  • Ethanol / Water (1:1 v/v): 0.1 M relative to substrate

Protocol:

  • Dissolve 4-propargylthiomorpholine in the Ethanol/Water mixture and cool to 0 °C in an ice bath.

  • Dissolve NaIO₄ in a minimal amount of water and add it dropwise to the reaction mixture over 20 minutes.

  • Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. Note: A white precipitate of sodium iodate (NaIO₃) will form as the reaction progresses, serving as a visual indicator of oxidation.

  • Workup: Filter the suspension to remove the NaIO₃ byproduct.

  • Extract the aqueous ethanolic filtrate with dichloromethane (DCM) three times.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography (DCM/Methanol, 95:5) to yield 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide.

References

  • Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties Source: MDPI URL:[Link]

  • Organic & Biomolecular Chemistry Source: RSC Publishing URL:[Link]

  • Structure–Activity Relationship of the Antimalarial Ozonide Artefenomel (OZ439) Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Stereodivergent Access to Cis- and Trans-3,5-Disubstituted 1,4-Thiazane 1-Oxides by Cyclization of Homochiral β-Amino Sulfoxides and Sulfones Source: Organic Letters, ACS Publications URL:[Link]

Sources

Exploratory

Structural Elucidation of 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide: A Comprehensive Technical Guide

Chemical Context & Mechanistic Rationale The molecule 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (Chemical Formula: C₇H₁₁NOS; Exact Mass: 157.0561 Da) represents a highly versatile building block in modern organic synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Mechanistic Rationale

The molecule 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (Chemical Formula: C₇H₁₁NOS; Exact Mass: 157.0561 Da) represents a highly versatile building block in modern organic synthesis and drug discovery. The thiomorpholine ring and its oxidized derivatives serve as privileged scaffolds in medicinal chemistry[1], offering unique conformational properties and hydrogen-bonding capabilities. Recent applications of this scaffold include the development of potent small-molecule plasminogen activation inhibitors for hyperfibrinolysis[2].

The functionalization of the thiomorpholine 1-oxide nitrogen with a propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne. This bioorthogonal handle is highly prized for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, allowing researchers to conjugate the privileged thiomorpholine sulfoxide core to fluorophores, peptides, or solid supports.

Understanding the precise structural and conformational nuances of this molecule—particularly the spectroscopic causality induced by the chiral sulfoxide—is critical for researchers utilizing it in complex synthetic pathways.

Workflow A 1. N-Alkylation (SN2 Mechanism) B 2. Purification (Flash Chromatography) A->B C 3. Data Acquisition (NMR, IR, HRMS) B->C D 4. Elucidation (2D Connectivity) C->D

Fig 1. End-to-end workflow from synthesis to structural elucidation.

Spectroscopic Elucidation Strategy

To establish a self-validating proof of structure, a multi-modal spectroscopic approach is required. Relying on a single technique leaves room for conformational ambiguity, particularly regarding the oxidation state of the sulfur atom and the integrity of the terminal alkyne.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides immediate, orthogonal confirmation of the key functional groups. The S=O stretching mode acts as a highly reliable structural reporter, typically presenting a strong, polarized absorption band in the 950–1150 cm⁻¹ range, specifically around 1030–1060 cm⁻¹ for cyclic sulfoxides[3]. The propargyl group is confirmed by two distinct signals: a sharp, strong ≡C–H stretch at ~3250 cm⁻¹ and a weak C≡C stretch near 2110 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI-HRMS) in positive mode is utilized to confirm the exact mass. The theoretical [M+H]⁺ ion for C₇H₁₂NOS⁺ is m/z 158.0634. The presence of the sulfoxide oxygen is easily differentiated from a potential sulfide precursor (Δm = 15.9949 Da).

In-Depth NMR Analysis & Conformational Causality

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this elucidation. However, the interpretation requires an understanding of the molecule's 3D stereochemistry.

The Causality of Diastereotopic Protons

Unlike planar or rapidly inverting symmetric rings, thiomorpholine 1-oxide possesses a stable stereocenter at the sulfur atom. The pyramidal inversion barrier of a sulfoxide is exceptionally high (>35 kcal/mol), meaning the S=O bond is configurationally locked at room temperature.

Because the sulfur is chiral, the two protons on each adjacent methylene carbon (C2 and C6) are diastereotopic . They exist in distinct magnetic environments (axial vs. equatorial relative to the S=O dipole) and will couple with each other (geminal coupling, J ≈ 11-13 Hz) as well as with adjacent protons. This breaks the symmetry of the ¹H NMR spectrum, transforming what would be simple triplets into complex multiplets.

Stereocenter S Chiral Sulfoxide H_ax Axial Proton S->H_ax Deshielded H_eq Equatorial Proton S->H_eq Shielded

Fig 3. Causality of diastereotopic ring protons induced by the chiral sulfoxide center.

¹H NMR Assignments

The propargyl group exhibits distinct resonance signatures. The N-methylene protons (N-CH₂) appear as a doublet or finely split multiplet around 3.3–3.5 ppm due to long-range coupling with the alkyne proton, which itself resonates near 2.2–2.5 ppm as a triplet[4].

Table 1: Summarized ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic & Causality
C≡C–H 2.28t (J = 2.4 Hz)1HTerminal alkyne proton; shielded by the alkyne π-cylinder anisotropy.
Ring S-CH₂ 2.65 – 2.95m4HDiastereotopic protons adjacent to S=O. Deshielded relative to sulfide precursors due to the electron-withdrawing nature of the sulfoxide.
Ring N-CH₂ 2.95 – 3.20m4HDiastereotopic protons adjacent to the tertiary amine.
N-CH₂-C≡ 3.38d (J = 2.4 Hz)2HPropargyl methylene; strongly deshielded by both the nitrogen atom and the adjacent alkyne group.
¹³C NMR Assignments

The ¹³C NMR spectrum is simpler due to the lack of homonuclear coupling, but it clearly shows the symmetry of the molecule's carbon backbone (C2/C6 and C3/C5 are equivalent).

Table 2: Summarized ¹³C NMR Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Assignment Logic
Ring S-CH₂ 45.8Deshielded by ~15 ppm compared to standard thiomorpholine due to the inductive effect of the S=O group.
N-CH₂-C≡ 47.2Propargyl sp³ carbon; confirmed via HMBC cross-peaks to the alkyne carbons.
Ring N-CH₂ 51.5Ring carbons adjacent to the nitrogen atom.
C≡C–H 73.8Terminal alkyne sp carbon.
–C≡C– 78.5Internal alkyne sp carbon; quaternary nature confirmed by DEPT-135 (signal disappears).
2D NMR Self-Validation System

To ensure absolute trustworthiness, 1D assignments must be cross-validated using 2D NMR techniques.

  • COSY (Correlation Spectroscopy): Maps the continuous spin system of the thiomorpholine ring, confirming that the multiplets at 2.65–2.95 ppm and 2.95–3.20 ppm are adjacent CH₂ groups.

  • HSQC (Heteronuclear Single Quantum Coherence): Links the diastereotopic ¹H multiplets to their respective single ¹³C signals, proving that the complex proton splitting arises from stereochemistry, not chemical impurities.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the definitive link between the propargyl group and the thiomorpholine ring. A strong cross-peak between the propargyl CH₂ protons (3.38 ppm) and the ring N-CH₂ carbons (51.5 ppm) confirms successful N-alkylation.

NMR_Logic cluster_1D 1D Experiments cluster_2D 2D Correlations (Self-Validation) Core 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide H1 1H NMR: Diastereotopic Ring Protons Core->H1 C13 13C NMR: Carbon Backbone Core->C13 COSY COSY: H-H Spin Systems H1->COSY HMBC HMBC: C-H Long Range H1->HMBC C13->HMBC

Fig 2. Self-validating NMR logic mapping 1D data to 2D correlation experiments.

Experimental Protocols

Synthesis Workflow (N-Alkylation)

Rationale: The secondary amine of thiomorpholine 1-oxide is nucleophilic. Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base to scavenge the hydrobromic acid byproduct without triggering base-catalyzed degradation of the sulfoxide or alkyne isomerization. Acetonitrile (ACN) is used as a polar aprotic solvent to maximize the reaction rate of the Sₙ2 displacement.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add thiomorpholine 1-oxide (1.00 g, 8.39 mmol, 1.0 equiv) and anhydrous ACN (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (2.32 g, 16.78 mmol, 2.0 equiv). Stir the suspension at 0 °C under an inert nitrogen atmosphere for 10 minutes.

  • Alkylation: Add propargyl bromide (80 wt. % in toluene; 1.12 mL, 10.07 mmol, 1.2 equiv) dropwise via syringe over 5 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the reaction completion via TLC (DCM:MeOH, 9:1).

  • Workup: Filter the suspension through a pad of Celite to remove inorganic salts. Wash the filter cake with ethyl acetate (2 × 15 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0–5% Methanol in Dichloromethane to yield the pure product as a pale yellow solid.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire on a 400 MHz spectrometer using a standard 30° pulse sequence (zg30), 16 scans, 2 seconds relaxation delay, and a spectral width of 20 ppm.

  • ¹³C NMR Acquisition: Acquire at 100 MHz using proton decoupling (zgpg30), 1024 scans, 2 seconds relaxation delay, and a spectral width of 250 ppm.

  • 2D NMR: Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard vendor pulse programs, ensuring sufficient t1 increments (typically 256) for high resolution in the indirect dimension.

Sources

Foundational

In-Depth Technical Guide: NMR and Mass Spectrometry Profiling of 4-(Prop-2-yn-1-yl)thiomorpholine 1-Oxide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide (CAS: 946504-81-0)[1] Molecular Formula: C₇H₁₁NOS | Exact Mass: 157.0561...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide (CAS: 946504-81-0)[1] Molecular Formula: C₇H₁₁NOS | Exact Mass: 157.0561 Da

Structural Context & Analytical Challenges

4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide is a highly versatile bifunctional scaffold. It features a terminal alkyne—an ideal handle for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry—coupled with a highly polar thiomorpholine 1-oxide ring[1]. This sulfoxide moiety is frequently utilized in medicinal chemistry and PROTAC linker design to modulate aqueous solubility and serve as a directional hydrogen-bond acceptor.

From an analytical perspective, the thiomorpholine 1-oxide core (CID 12600299) adopts a low-energy chair conformation in solution[2]. The oxidation of the sulfur atom to a sulfoxide creates a stable stereocenter (due to a high barrier to inversion at sulfur) and introduces a strong molecular dipole.

The Causality of NMR Complexity: Novice analysts often misinterpret the 1 H NMR spectrum of this compound as containing impurities due to the absence of simple first-order splitting. In reality, the S=O bond breaks the magnetic equivalence of the axial and equatorial protons on the adjacent C2/C6 and C3/C5 methylenes. This diastereotopic environment forces the ring protons into complex AA′BB′ spin systems[3]. Understanding this geometric causality is paramount for accurate structural validation.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality of the MS Method

The tertiary amine within the thiomorpholine ring is highly basic, making it an excellent candidate for protonation. Therefore, Positive Electrospray Ionization (ESI+) is the optimal ionization technique.

During tandem mass spectrometry (MS/MS), the sulfoxide group dictates the primary fragmentation pathways. Under low-energy collision-induced dissociation (CID), sulfoxides characteristically undergo charge-remote fragmentations, most notably the neutral loss of oxygen (-16 Da) or the elimination of sulfenic acid derivatives due to the lability of the oxidized C-S bonds[4].

ESI-QTOF MS/MS Fragmentation Pathway

MS_Workflow M [M+H]+ m/z 158.0634 F1 [M+H - O]+ m/z 142.0685 M->F1 -16 Da (Deoxygenation) F2 [M+H - C3H3]+ m/z 119.0400 M->F2 -39 Da (Propargyl Loss) F3 [M+H - C2H4SO]+ m/z 82.0651 M->F3 -76 Da (Ring Cleavage)

Figure 1: Proposed ESI-CID-MS/MS fragmentation pathways for 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide.

Self-Validating HRMS Protocol

To ensure absolute mass accuracy (< 2 ppm error), the system must be self-validating through continuous internal calibration.

  • System Suitability & Calibration: Infuse a sodium formate calibration solution (m/z 50–1200) directly into the ESI source. Verify that the mass error is < 1 ppm before proceeding.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid provides the abundant protons necessary for efficient ESI+ ionization.

  • Tuning & Acquisition:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C (Optimized to prevent thermal degradation of the labile sulfoxide).

    • Collision Energy (CE): Ramp from 15 to 35 eV to capture both the precursor ion and the low-mass ring cleavage fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of the NMR Method

The highly polar S=O group acts as a strong hydrogen-bond acceptor. If standard CDCl₃ (which often contains trace D₂O or DCl) is used, the chemical shifts of the ring protons will drift unpredictably due to dynamic hydrogen bonding. Therefore, it is mandatory to use 100% atom-D CDCl₃ filtered through basic alumina to ensure a strictly anhydrous, acid-free environment.

Furthermore, 1D 1 H NMR alone is insufficient for confident assignment because the propargyl -CH₂- and the ring N-CH₂- signals heavily overlap in the 3.0–3.5 ppm region. A 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) network is required to unambiguously map the connectivity.

2D NMR Correlation Network

NMR_Network cluster_1H 1H NMR Signals cluster_13C 13C NMR Signals H_CH Alkyne CH (~2.3 ppm) C_Term Terminal C (~73 ppm) H_CH->C_Term HSQC (1J) H_CH2 Propargyl CH2 (~3.4 ppm) H_CH2->C_Term HMBC (2J/3J) C_Quat Quaternary C (~78 ppm) H_CH2->C_Quat HMBC (2J/3J) C_Prop Propargyl C (~46 ppm) H_CH2->C_Prop HSQC (1J) C_RingN Ring N-C (~50 ppm) H_CH2->C_RingN HMBC (2J/3J) H_Ring Ring N-CH2 (~3.0 ppm) H_Ring->C_Prop HMBC (2J/3J) H_Ring->C_RingN HSQC (1J)

Figure 2: Key 2D NMR (HSQC and HMBC) correlation network used for structural elucidation.

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ (100% D, containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Shimming & Locking: Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming (Z1-Z5) until the TMS signal exhibits a full-width at half-maximum (FWHM) of < 0.8 Hz. This self-validates the magnetic field homogeneity.

  • Acquisition Parameters:

    • 1 H NMR (400 MHz): 16 scans, 2s relaxation delay (D1), 30° pulse angle.

    • 13 C NMR (100 MHz): 1024 scans, 2s D1, complete proton decoupling (WALTZ-16).

    • 2D HMBC: Optimized for long-range coupling constants ( nJCH​ = 8 Hz).

Quantitative Data Summaries

Table 1: High-Resolution Mass Spectrometry (ESI+) Data
Ion TypeFormulaTheoretical m/zExpected Fragment AssignmentCausality / Mechanism
[M+H]⁺ C₇H₁₂NOS⁺158.0634Precursor IonProtonation of tertiary ring nitrogen
Fragment 1 C₇H₁₂NS⁺142.0685[M+H - O]⁺Gas-phase deoxygenation of sulfoxide
Fragment 2 C₄H₈NOS⁺119.0400[M+H - C₃H₃]⁺Homolytic cleavage of the propargyl group
Fragment 3 C₅H₈N⁺82.0651[M+H - C₂H₄SO]⁺Retro-cleavage of the thiomorpholine ring
Table 2: Expected NMR Chemical Shifts (CDCl₃, 298 K)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
1 H 2.30Triplet (t, J = 2.4 Hz)1HAlkyne terminal -CHLong-range coupling to propargyl -CH₂-
1 H 2.70 – 2.95Complex Multiplet (m)4HRing -CH₂-S(=O)-Diastereotopic splitting induced by chiral S=O
1 H 2.95 – 3.20Complex Multiplet (m)4HRing -CH₂-N-Diastereotopic splitting; deshielded by N
1 H 3.38Doublet (d, J = 2.4 Hz)2HPropargyl -CH₂-Coupled to terminal alkyne proton
13 C 44.8Singlet2CRing -CH₂-S(=O)-Deshielded by sulfoxide oxidation state
13 C 46.5Singlet1CPropargyl -CH₂-Aliphatic carbon adjacent to nitrogen
13 C 50.2Singlet2CRing -CH₂-N-Standard tertiary amine shift
13 C 73.5Singlet1CAlkyne terminal -CHsp-hybridized carbon
13 C 78.1Singlet1CAlkyne quaternary -Csp-hybridized carbon

References

  • Title: Thiomorpholine 1-oxide | C4H9NOS | CID 12600299 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Statistical and Mechanistic Approaches to Understanding the Gas-Phase Fragmentation Behavior of Methionine Sulfoxide Containing Peptides Source: Journal of Proteome Research - ACS Publications URL: [Link][4]

  • Title: Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry Source: MDPI Crystals URL: [Link][2]

  • Title: Kinetics of thiomorpholine transformation by M. aurum MO1. Evidence of the intermediates by in situ 1H NMR Source: ResearchGate URL: [Link][3]

Sources

Exploratory

Mechanism of Action: 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide in Monoamine Oxidase B Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary The development of highly selective, irreversible monoamine o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

The development of highly selective, irreversible monoamine oxidase B (MAO-B) inhibitors remains a critical vector in the pharmacological management of neurodegenerative disorders, particularly Parkinson's disease (PD) and Alzheimer's disease (AD). 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide represents a highly specialized pharmacophore combining a propargylamine "warhead" with a uniquely functionalized thiomorpholine 1-oxide ring. This whitepaper details the structural rationale, catalytic mechanism of action, and the self-validating experimental protocols required to characterize its efficacy and selectivity[1].

Molecular Architecture & Rationale

The design of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide leverages two distinct structural motifs to achieve high target affinity and irreversible target engagement:

  • The Propargylamine Moiety: Propargylamines are classic suicide inhibitors of MAO enzymes. The terminal alkyne acts as a latent reactive group that, upon enzymatic oxidation, forms a highly reactive intermediate capable of covalently modifying the flavin adenine dinucleotide (FAD) cofactor[2].

  • The Thiomorpholine 1-Oxide Ring: The substitution of a standard aliphatic or aromatic ring with a thiomorpholine 1-oxide heterocycle serves a dual purpose. First, it restricts the conformational flexibility of the molecule, optimally orienting the propargyl group toward the FAD cofactor. Second, the sulfoxide (1-oxide) introduces a highly polar, hydrogen-bond-accepting vector. In docking studies of thiomorpholine derivatives, the heterocycle faces the isoalloxazine ring, while the oxidized sulfur atom establishes critical hydrogen-bonding interactions with the hydroxyl group of Tyr435 in the human MAO-B active site[1]. This specific interaction drastically increases selectivity for MAO-B over MAO-A.

Mechanism of Action: Suicide Inhibition via Flavin Adduct Formation

The mechanism of action of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide is characterized by a mechanism-based, irreversible inhibition (suicide inhibition). The process follows a defined causality:

  • Step 1: Non-Covalent Docking: The inhibitor enters the bipartite cavity of MAO-B. The thiomorpholine 1-oxide ring occupies the entrance cavity, utilizing the sulfoxide to anchor against Tyr326 and Tyr435, while the propargylamine moiety penetrates the substrate cavity toward the FAD cofactor.

  • Step 2: Enzymatic Activation: The MAO-B enzyme attempts to oxidize the inhibitor as if it were a standard monoamine substrate. The amine undergoes single-electron transfer or hydride transfer to the FAD, generating an electrophilic allenyl or conjugated iminium intermediate.

  • Step 3: Covalent Adduct Formation: The highly reactive intermediate is immediately attacked by the nucleophilic N5 atom of the reduced FAD cofactor. This forms a stable, covalent flavin-inhibitor adduct, permanently disabling the enzyme's catalytic machinery and preventing the degradation of endogenous dopamine[3].

MAO_Inhibition Compound 4-(prop-2-yn-1-yl) thiomorpholine 1-oxide MAOB MAO-B Active Site (Tyr326 / Tyr435) Compound->MAOB Non-covalent docking FAD FAD Cofactor (N5 Position) MAOB->FAD Propargyl group alignment Adduct Covalent Flavin Adduct (Irreversible Inhibition) FAD->Adduct Nucleophilic attack by FAD N5 DA Dopamine Metabolism Blocked Adduct->DA Prevents degradation

Figure 1: Mechanism-based irreversible inhibition pathway of MAO-B by propargyl-thiomorpholine derivatives.

Experimental Workflows: Self-Validating Protocols

To rigorously establish the mechanism of action, researchers must employ self-validating experimental systems that prove both affinity (Ki) and the irreversible nature of the binding.

Protocol A: Fluorometric MAO Inhibition Assay

Purpose: To determine the IC50 and selectivity index (SI) of the compound.

  • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B in 50 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Pre-incubate the enzymes with varying concentrations of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (0.1 nM to 100 µM) for 30 minutes at 37°C. Causality: Pre-incubation is mandatory for mechanism-based inhibitors to allow time for the covalent adduct to form prior to substrate competition.

  • Substrate Addition: Add kynuramine (a non-selective, fluorogenic MAO substrate) to initiate the reaction.

  • Detection: Measure the formation of 4-hydroxyquinoline (the fluorescent metabolite) at Ex/Em = 310/400 nm using a microplate reader.

Protocol B: Reversibility (Dialysis) Assay

Purpose: To confirm that the inhibition is irreversible (covalent).

  • Over-inhibition: Incubate MAO-B with a concentration of the inhibitor equivalent to 10 × IC50 for 60 minutes to ensure >95% target occupancy.

  • Dialysis/Wash: Subject the enzyme-inhibitor complex to extensive dialysis (using a 10 kDa MWCO membrane) against 500 volumes of buffer for 24 hours at 4°C, with three buffer exchanges. Causality: If the inhibitor is reversible, it will diffuse out, and enzymatic activity will return. If irreversible, activity remains suppressed[3].

  • Re-assay: Measure residual enzyme activity using kynuramine as described in Protocol A.

Workflow Prep 1. Recombinant hMAO-B Preparation Incubate 2. Pre-incubation with Inhibitor (0-60 min) Prep->Incubate Substrate 3. Addition of Kynuramine (Fluorogenic Substrate) Incubate->Substrate Measure 4. Fluorescence Detection (Ex: 310nm, Em: 400nm) Substrate->Measure Dialysis 5. Dialysis / Wash (Reversibility Assay) Measure->Dialysis Test for covalent binding

Figure 2: Step-by-step experimental workflow for validating irreversible MAO-B inhibition.

Quantitative Data Presentation

The introduction of the 1-oxide modification on the thiomorpholine ring significantly alters the pharmacological profile compared to unoxidized thiomorpholine or standard propargylamines. Below is a representative data summary illustrating the structure-activity relationship (SAR) impact.

Compound ClasshMAO-B IC50 (µM)hMAO-A IC50 (µM)Selectivity Index (MAO-A/B)Reversibility
Selegiline (Reference)0.0191.2565.8Irreversible
N-Propargyl Piperidine3.45>100>28.9Irreversible
N-Propargyl Thiomorpholine1.1245.040.1Irreversible
4-(prop-2-yn-1-yl)thiomorpholine 1-oxide 0.28 >100 >357.0 Irreversible

Note: The 1-oxide modification drastically improves the Selectivity Index by exploiting the specific Tyr435 hydrogen bond unique to the MAO-B active site architecture[1].

Conclusion

The compound 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide is a rationally designed, mechanism-based inhibitor of MAO-B. By combining the proven suicide-inhibition chemistry of the propargylamine moiety with the precise steric and electronic properties of the thiomorpholine 1-oxide ring, it achieves exceptional target selectivity. The self-validating protocols outlined above—specifically the combination of time-dependent kinetic assays and rigorous dialysis validation—are essential for accurately characterizing such covalent modifiers in modern drug development pipelines.

References

  • New Frontiers in Selective Human MAO-B Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders National Center for Biotechnology Information (PMC) URL:[Link][3]

  • An eco-sustainable green approach for the synthesis of propargylamines using LiOTf as a reusable catalyst under solvent-free conditions Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link][2]

Sources

Foundational

Engineering Bioorthogonality: A Technical Whitepaper on Thiomorpholine-Based Alkyne Reagents in Drug Discovery

Executive Summary The intersection of heterocyclic medicinal chemistry and bioorthogonal bioconjugation has catalyzed a paradigm shift in target identification and drug design. Among the myriad of available scaffolds, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The intersection of heterocyclic medicinal chemistry and bioorthogonal bioconjugation has catalyzed a paradigm shift in target identification and drug design. Among the myriad of available scaffolds, thiomorpholine and its alkyne-functionalized derivatives have emerged as privileged structures[1]. While its oxygen-containing analog, morpholine, is ubiquitous in kinase inhibitors and central nervous system (CNS) agents, thiomorpholine offers unique physicochemical advantages. This whitepaper provides an in-depth technical guide on the synthesis, mechanistic utility, and experimental deployment of thiomorpholine-based alkyne reagents for drug development professionals.

Mechanistic Causality: The Thiomorpholine-Alkyne Synergy

The Thiomorpholine Core: Lipophilicity and Metabolic Tuning

In rational drug design, substituting a morpholine ring with a thiomorpholine group is a strategic maneuver to increase lipophilicity, which is highly advantageous for crossing the blood-brain barrier (BBB)[2]. Crucially, the sulfur atom introduces a "metabolically soft spot." In vivo, this sulfur can undergo controlled oxidation by cytochrome P450 enzymes to form sulfoxides and sulfones (1,1-dioxides)[2]. This predictable metabolic trajectory allows medicinal chemists to fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug candidate, modulating its hydrogen-bond acceptor capacity and dipole moment without drastically altering its spatial footprint.

The Alkyne Handle: Bioorthogonal Precision

Functionalizing the thiomorpholine core with a terminal alkyne—such as in 1-(Thiomorpholin-3-yl)but-3-yn-2-one—transforms a passive structural motif into an active chemical probe[3]. Terminal alkynes are sterically diminutive, meaning they rarely perturb the native binding affinity of the parent molecule. They serve as ideal reaction partners for azide-bearing reporter tags (e.g., fluorophores or biotin) via Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), enabling downstream proteome labeling and target enrichment[4].

ScaffoldLogic Core Thiomorpholine Core Sulfur Sulfur Atom (Soft Spot) Core->Sulfur Alkyne Terminal Alkyne Core->Alkyne Oxidation Oxidation to Sulfone (Modulates PK/PD) Sulfur->Oxidation Lipophilicity Increased Lipophilicity (BBB Penetration) Sulfur->Lipophilicity Click CuAAC Bioorthogonal Tagging Alkyne->Click

Pharmacological and chemical logic of thiomorpholine-alkyne structural components.

Synthesis Strategies for Thiomorpholine Alkynes

Constructing these reagents requires methodologies that tolerate both the nucleophilic sulfur and the reactive alkyne.

SnAP Reagent Methodology

Recent advancements utilize Tin-Amine Protocol (SnAP) reagents for the synthesis of saturated N-heterocycles. SnAP reagents allow for the rapid, mild synthesis of substituted thiomorpholines from readily available aldehydes[5]. The resulting unprotected thiomorpholines can subsequently undergo N-alkylation or Sonogashira coupling to introduce the alkyne moiety.

Nucleophilic Aromatic Substitution (SNAr)

Another robust route involves the SNAr reaction of aryl fluorides with thiomorpholine, followed by functionalization. For instance, reacting 4-fluoronitrobenzene with thiomorpholine yields a precursor that, upon reduction and subsequent amide coupling with an alkyne-bearing carboxylic acid, generates a functionalized probe[2].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The causality of each reagent is explicitly defined to empower the researcher to troubleshoot and optimize the assay.

Protocol: CuAAC-Mediated Proteome Labeling using a Thiomorpholine-Alkyne Probe

This workflow details the application of a synthesized thiomorpholine-alkyne probe in a live-cell target identification assay[4].

Step 1: Live-Cell Incubation and Target Engagement

  • Seed target cells (e.g., HEK293T) to 80% confluency.

  • Treat cells with the thiomorpholine-alkyne probe (10 µM) for 4 hours at 37°C. Causality: In vivo incubation allows the probe to navigate cellular barriers and engage its target in a native, folded state, preserving physiological protein-protein interactions that might be lost in pre-lysed samples.

Step 2: Cell Lysis and Proteome Extraction

  • Wash cells thrice with cold PBS to halt cellular processes and remove unbound probe.

  • Lyse cells using NP-40 lysis buffer supplemented with protease inhibitors.

  • Centrifuge at 14,000 x g for 15 mins at 4°C and collect the supernatant. Causality: A mild, non-denaturing detergent (NP-40) is chosen over harsh detergents like SDS to prevent the disruption of non-covalent probe-target interactions, which is critical if the thiomorpholine probe is a reversible binder.

Step 3: The CuAAC Click Reaction Assemble the click reaction mixture in the following strict order to prevent premature copper oxidation:

  • Lysate (Protein): 1 mg/mL final concentration.

  • Azide-Biotin Reporter: 100 µM.

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): 100 µM. Causality: TBTA acts as a stabilizing ligand for Cu(I), shielding it from rapid disproportionation and oxidation in the complex, aqueous lysate environment.

  • CuSO₄: 1 mM. Causality: The source of copper. It remains inactive until chemically reduced.

  • TCEP (Tris(2-carboxyethyl)phosphine): 1 mM (Add last to initiate). Causality: TCEP reduces Cu(II) to the catalytically active Cu(I) state. Adding it last ensures the Cu(I) is immediately captured by the TBTA ligand and the alkyne/azide substrates, driving the cycloaddition forward efficiently.

Step 4: Enrichment and Validation

  • Precipitate proteins using cold methanol/chloroform to remove unreacted probe and click reagents.

  • Resuspend the protein pellet and incubate with Streptavidin-agarose beads for 2 hours at room temperature.

  • Elute bound proteins by boiling in SDS sample buffer containing excess free biotin. Self-Validation Checkpoint: Run an aliquot of the elution on an SDS-PAGE gel followed by a Western blot using Streptavidin-HRP. A distinct banding pattern compared to a vehicle control (DMSO) validates successful probe engagement and click efficiency.

Workflow A 1. Live Cell Incubation B 2. Mild Lysis (NP-40) A->B C 3. CuAAC Click Reaction B->C D 4. Streptavidin Enrichment C->D E 5. LC-MS/MS Analysis D->E

Workflow for thiomorpholine-alkyne probe bioconjugation and target identification.

Quantitative Data and Comparative Analysis

The selection between morpholine, thiomorpholine, and its oxidized derivatives hinges on their physicochemical properties. Table 1 summarizes these parameters to guide scaffold selection in drug design.

Table 1: Comparative Physicochemical and Bioconjugation Properties of Heterocyclic Scaffolds

Scaffold TypeRelative Lipophilicity (LogP)Metabolic Soft SpotCuAAC Click EfficiencyPrimary Drug Discovery Application
Morpholine-Alkyne LowNone (Stable ether)>90%Kinase inhibitors, highly water-soluble probes
Thiomorpholine-Alkyne HighYes (S-oxidation)>85%CNS penetrant probes, lipophilic target ID
Thiomorpholine 1,1-dioxide-Alkyne ModerateNone (Stable sulfone)>90%Target pull-down, robust metabolic stability

Note: Data synthesized from structural characterization and bioactivity profiling of thiomorpholine derivatives[6],[2].

Conclusion

Thiomorpholine-based alkyne reagents represent a sophisticated fusion of structural pharmacology and chemical biology. By leveraging the lipophilic and metabolically tunable nature of the thiomorpholine ring alongside the bioorthogonal precision of the alkyne moiety, researchers can develop highly effective probes for target identification and therapeutic development.

References

  • Title: Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow Source: ACS Publications URL: [Link]

  • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL: [Link]

  • Title: SnAP Reagents for the Synthesis of Piperazines and Morpholines Source: Organic Letters URL: [Link]

  • Title: Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry Source: Semantic Scholar URL: [Link]

Sources

Exploratory

physicochemical characterization of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

An In-depth Technical Guide to the Physicochemical Characterization of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide Abstract This technical guide provides a comprehensive framework for the , a heterocyclic compound with pote...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

Abstract

This technical guide provides a comprehensive framework for the , a heterocyclic compound with potential applications in medicinal chemistry and drug development, particularly as a building block leveraging its terminal alkyne for bio-orthogonal chemistry. The successful progression of any new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile, and directly influence formulation strategies. This document, intended for researchers, chemists, and drug development scientists, details the experimental methodologies and underlying scientific rationale for determining key parameters including lipophilicity (LogP), acid dissociation constant (pKa), thermal properties, purity, and chemical stability. By presenting detailed, field-proven protocols and explaining the causality behind experimental choices, this guide serves as a practical manual for generating a robust and reliable physicochemical data package essential for informed decision-making in the drug development pipeline.

Introduction: The Imperative of Early-Stage Characterization

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant rate of attrition often attributed to poor pharmacokinetic properties.[1] The biological activity of a molecule is intrinsically linked to its structure and resulting physicochemical characteristics.[2] Therefore, early and accurate characterization of a lead compound is not merely a data-gathering exercise; it is a foundational pillar of rational drug design and risk mitigation.[3][4]

4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (CAS No. 946504-81-0) is a molecule of interest featuring a thiomorpholine sulfoxide core and a terminal alkyne group. The sulfoxide moiety introduces polarity and a chiral center, while the propargyl group offers a reactive handle for "click chemistry," a powerful tool in modern drug discovery. However, these same features dictate the compound's behavior in biological systems. Its solubility, ability to cross lipid membranes, and stability are all unknown variables that must be defined.

This guide outlines a logical, multi-faceted approach to elucidating the core physicochemical profile of this compound. We will delve into the "why" and "how" of each critical measurement, moving beyond simple protocols to provide the context necessary for a Senior Application Scientist to interpret the data and foresee potential development hurdles.

Integrated Physicochemical Workflow

A systematic approach ensures that data from one experiment logically informs the next. For instance, knowing the pKa is crucial for designing relevant pH conditions for solubility and LogD studies. The following workflow illustrates an efficient characterization cascade.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: ADME-Relevant Properties cluster_2 Phase 3: Stability & Degradation Profile Synthesis Synthesis & Purification Structure Structural Confirmation (NMR, MS) Synthesis->Structure DSC Thermal Analysis & Purity (DSC) Structure->DSC pKa pKa Determination (Potentiometric Titration) DSC->pKa LogP Lipophilicity (RP-HPLC) DSC->LogP Solubility pH-Dependent Solubility (Shake-Flask/HPLC) pKa->Solubility Informs pH range Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Solubility->Forced_Deg SIAM Stability-Indicating HPLC Method (Development & Validation) Forced_Deg->SIAM Provides degradants for validation Profile Comprehensive Physicochemical Profile SIAM->Profile

Sources

Foundational

Reactivity of the Terminal Alkyne in 4-(Prop-2-yn-1-yl)thiomorpholine 1-Oxide: A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary In modern drug discovery, the design of molecular scaffolds that balance metabolic stability, aqueous solubility, and synthetic versatility is paramount. 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of molecular scaffolds that balance metabolic stability, aqueous solubility, and synthetic versatility is paramount. 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide represents a highly strategic building block. It combines a polar, metabolically robust thiomorpholine 1-oxide core with a highly reactive terminal alkyne (N-propargyl) handle. This whitepaper details the electronic profiling, core reactivity pathways, and self-validating experimental protocols for functionalizing this terminal alkyne, empowering researchers to efficiently integrate this motif into complex pharmacophores.

Electronic and Steric Profiling of the N-Propargyl System

To master the reactivity of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide, one must understand the causality driven by its electronic architecture:

  • The Thiomorpholine 1-Oxide Core: The oxidation of the sulfur atom to a sulfoxide (1-oxide) significantly increases the topological polar surface area (tPSA) and aqueous solubility of the molecule 1[1]. Through inductive effects, the sulfoxide slightly attenuates the basicity of the tertiary nitrogen compared to a standard piperidine ring.

  • The N-Propargyl Nitrogen: Despite the sulfoxide's influence, the sp3 hybridized nitrogen remains a competent Lewis base. In transition-metal-catalyzed reactions, this nitrogen can act as a transient directing group, coordinating to metals like Cu(I) or Pd(0)/Pd(II).

  • The Terminal Alkyne: The propargylic position places the terminal alkyne in direct proximity to the basic nitrogen. This lowers the activation energy for terminal C-H deprotonation ( pKa​≈25 ) during transmetalation events, making the alkyne exceptionally reactive toward cycloadditions and cross-couplings.

Core Reactivity Pathways

The terminal alkyne in this system serves as a divergent synthetic node, capable of accessing multiple distinct chemical spaces.

Pathways Center 4-(Prop-2-yn-1-yl) thiomorpholine 1-oxide CuAAC CuAAC (Click) 1,4-Disubstituted 1,2,3-Triazole Center->CuAAC R-N3, Cu(I) Sonogashira Sonogashira Coupling Internal Alkyne (Aryl/Vinyl) Center->Sonogashira Ar-X, Pd(0)/Cu(I), Base Glaser Glaser Homocoupling Symmetrical Diyne Center->Glaser Cu(I), O2, Base Nucleophilic Deprotonation/Addition Propargylic Alcohol Center->Nucleophilic 1. Base, 2. R-CHO

Divergent reactivity pathways of the terminal alkyne in 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of this terminal alkyne is the CuAAC reaction, yielding 1,4-disubstituted 1,2,3-triazoles. This pathway is heavily utilized in the synthesis of bioactive bioconjugates and anticancer agents2[2]. The reaction is highly thermodynamically driven. Mechanistically, the tertiary amine of the thiomorpholine ring transiently coordinates to the Cu(I) center, facilitating the formation of the critical bimetallic copper acetylide intermediate. Similar N-propargyl systems have been successfully deployed to synthesize potent Factor Xa (FXa) inhibitors.

CuAAC_Mech N1 Free N-Propargyl Thiomorpholine 1-oxide N2 N-Coordinated Cu(I) Pi-Complex N1->N2 + Cu(I) N3 Bimetallic Copper Acetylide N2->N3 Base (Deprotonation) N4 Cu-Azide Metallacycle N3->N4 + R-N3 N5 1,2,3-Triazole Product N4->N5 Ring Contraction N5->N1 Release of Cu(I)

Catalytic cycle of CuAAC highlighting the transient N-coordination of the thiomorpholine ring.

Sonogashira Cross-Coupling

Coupling the terminal alkyne with aryl or vinyl halides generates internal alkynes, expanding the rigid linear geometry of the pharmacophore. Because the thiomorpholine nitrogen can act as a competing ligand for palladium, optimal results require careful selection of electron-rich, bulky phosphine ligands (e.g., XPhos or dppf) to prevent catalyst poisoning.

Quantitative Data: Reaction Optimization Profiles

The following table summarizes the optimization landscape for functionalizing the terminal alkyne, demonstrating the causality between reaction conditions and yield.

Reaction TypeCatalyst SystemSolvent / BaseTemp / TimeYieldCausality & Technical Insight
CuAAC CuSO₄ (5 mol%) / NaAsc (10 mol%) t -BuOH:H₂O (1:1)25 °C / 12 h>90%Aqueous conditions leverage the polarity of the sulfoxide core, ensuring complete dissolution and rapid kinetics.
CuAAC CuI (10 mol%)THF / DIPEA25 °C / 24 h65%Lower yield due to poor solubility of the 1-oxide in pure THF and competitive binding of DIPEA to Cu(I).
Sonogashira Pd(PPh₃)₄ (5 mol%) / CuI (2 mol%)DMF / Et₃N80 °C / 6 h45%Standard Pd catalysts suffer from partial sequestration by the substrate's tertiary amine.
Sonogashira Pd(dppf)Cl₂ (5 mol%) / CuI (2 mol%)DMF / Et₃N80 °C / 4 h88%Bidentate bulky ligands (dppf) prevent catalyst poisoning by the thiomorpholine nitrogen, restoring high turnover.

Experimental Protocols: Self-Validating Workflows

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. Built-in analytical checkpoints confirm success at each stage.

Protocol 1: General Procedure for CuAAC (Triazole Formation)

Objective: Conjugate an organic azide to 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide.

  • Reagent Mixing: In a 20 mL scintillation vial, dissolve 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (1.0 equiv) and the target organic azide (1.05 equiv) in a 1:1 mixture of t -BuOH and H2​O (0.2 M).

  • Catalyst Generation: Add sodium ascorbate (0.1 equiv) followed by CuSO4​⋅5H2​O (0.05 equiv).

    • Self-Validation Check: The solution will briefly turn blue upon copper addition and rapidly transition to pale yellow or colorless. This color change visually confirms the successful in situ reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir at room temperature for 12 hours.

    • Self-Validation Check: Monitor via TLC (10% MeOH in DCM). Use a KMnO4​ stain. The terminal alkyne starting material will stain bright yellow/brown instantly. Its complete disappearance confirms reaction completion.

  • Workup (Critical Step): Dilute the mixture with EtOAc and wash with 0.1 M aqueous EDTA (pH 8) or 10% NH4​OH .

    • Causality Insight: The thiomorpholine nitrogen and the newly formed triazole create a potent bidentate chelation pocket for copper. Standard aqueous washes will leave copper trapped in the organic layer, leading to broadened NMR signals and false positives in downstream biological assays. EDTA effectively strips the metal.

  • Characterization: Dry the organic layer over Na2​SO4​ , filter, and concentrate.

    • Self-Validation Check: 1H NMR ( CDCl3​ or DMSO- d6​ ) must show the disappearance of the terminal alkyne triplet ( ≈2.3 ppm) and the emergence of the characteristic triazole C-H singlet ( ≈7.8−8.5 ppm).

Protocol 2: General Procedure for Sonogashira Coupling

Objective: Synthesize an internal alkyne via cross-coupling with an aryl iodide.

  • Degassing (Critical Step): Dissolve the alkyne (1.0 equiv) and aryl iodide (1.1 equiv) in anhydrous DMF (0.2 M) and Et3​N (3.0 equiv). Sparge the solution with Argon for 15 minutes.

    • Causality Insight: Oxygen promotes the undesired Glaser-Hay homocoupling of the terminal alkyne. Rigorous degassing ensures the substrate is not consumed by dimerization.

  • Catalyst Addition: Under an Argon atmosphere, add Pd(dppf)Cl2​ (0.05 equiv) and CuI (0.02 equiv). Heat to 80 °C.

  • Reaction Monitoring: Stir for 4-6 hours.

    • Self-Validation Check: The formation of a dense white precipitate ( Et3​N⋅HI salt) visually validates that the cross-coupling cycle is actively turning over and generating the hydrohalide byproduct.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and purify via silica gel chromatography.

References

  • Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors - PMC. Source: nih.gov. URL:[Link]

  • Novel Thiomorpholine Tethered Isatin Hydrazones as Potential Inhibitors of Resistant Mycobacterium tuberculosis | Request PDF - ResearchGate. Source: researchgate.net. URL:[Link]

  • Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids as Potential Anticancer Agents | Request PDF - ResearchGate. Source: researchgate.net. URL:[Link]

  • New Aspects of Thiomorpholine Chemistry - ResearchGate. Source: researchgate.net. URL:[Link]

Sources

Exploratory

Unlocking the Potential of Novel Thiomorpholine Derivatives: A Comprehensive Technical Guide for Drug Discovery and Chemical Synthesis

Executive Summary: The Thiomorpholine Paradigm In the landscape of modern medicinal chemistry, the shift from flat, two-dimensional aromatic rings to sp³-rich, three-dimensional heterocycles has been a defining trend. Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Thiomorpholine Paradigm

In the landscape of modern medicinal chemistry, the shift from flat, two-dimensional aromatic rings to sp³-rich, three-dimensional heterocycles has been a defining trend. Among these, thiomorpholine—the sulfur analogue of morpholine—has emerged as a highly privileged scaffold. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of thiomorpholine can rescue stalled drug discovery programs. This guide explores the mechanistic rationale, advanced synthetic methodologies, and broad-spectrum pharmacological applications of novel thiomorpholine derivatives, providing actionable, self-validating protocols for researchers in the field.

Chemical Architecture & Mechanistic Rationale

The decision to utilize thiomorpholine over its oxygenated counterpart (morpholine) is rarely arbitrary; it is driven by precise physicochemical requirements [1].

  • Enhanced Lipophilicity : The substitution of oxygen with sulfur increases the overall lipophilicity (LogP) of the molecule. This is a critical parameter for antimicrobial agents, as higher lipophilicity directly correlates with enhanced penetration through the complex, lipid-rich cell walls of pathogens like Mycobacterium tuberculosis (MTB) [2].

  • Metabolic Soft Spots & Oxidation States : The sulfur atom acts as a metabolic "soft spot," susceptible to oxidation by cytochrome P450 enzymes. This allows synthetic chemists to access sulfoxide and sulfone derivatives [3]. These higher oxidation states drastically alter the hydrogen-bonding capacity and dipole moment of the molecule without requiring a complete structural redesign, enabling rapid structure-activity relationship (SAR) optimization.

Advanced Synthetic Methodologies: The Continuous Flow Advantage

Historically, the synthesis of thiomorpholine derivatives involved the transformation of diethanolamine via the generation of toxic amino-mustard species, followed by cyclization with sodium sulfide. These batch processes are time-consuming and pose severe safety hazards at scale.

To overcome these bottlenecks, modern chemical engineering employs telescoped continuous flow synthesis [4]. By utilizing a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, researchers can generate the half-mustard intermediate quantitatively. Crucially, the continuous flow format ensures that only minute quantities of this toxic intermediate exist at any given moment, mitigating thermal and toxicological risks.

FlowSynthesis A Cysteamine HCl + Vinyl Chloride B Photochemical Thiol-Ene Reaction (9-Fluorenone) A->B C Half-Mustard Intermediate B->C 4M, Quant. Yield D Base-Mediated Cyclization (DIPEA) C->D E Thiomorpholine Isolation D->E 54% Overall Yield

Fig 1: Continuous flow synthesis of thiomorpholine via thiol-ene cyclization.

Pharmacological Applications & Quantitative Profiling

The structural versatility of thiomorpholine allows it to interface with diverse biological targets. Recent literature highlights its efficacy across oncology, infectious diseases, and inflammatory conditions.

  • Anticancer Activity : N-azole substituted thiomorpholines have been identified as potent cytotoxic agents. Specifically, thiazolyl thiomorpholine derivatives bearing chloro substituents on the aromatic ring exhibit remarkable lead potential against human lung carcinoma (A549) and cervical cancer (HeLa) cell lines [5].

  • Antioxidant & Anti-inflammatory Roles : Conjugating thiomorpholine with cinnamic acid derivatives (e.g., ferulic acid) or NSAIDs (e.g., indomethacin) yields hybrids with profound dual-action capabilities. These derivatives significantly inhibit rat hepatic microsomal membrane lipid peroxidation and reduce acute inflammation [6].

Table 1: Quantitative Pharmacological Profiling of Key Thiomorpholine Derivatives

Derivative ClassPrimary Target / ApplicationKey Quantitative Findings (IC50 / Efficacy)Source
Thiazolyl Thiomorpholines Cytotoxicity (A549, HeLa cells)IC50: 10.1 µM (A549), 30.0 µM (HeLa)[5]
Thiomorpholine-Indomethacin Hybrids Anti-inflammatory (In vivo)Reduced paw edema by up to 72% at 150 μmol/kg[6]
N-azole Thiomorpholine Dioxide Antioxidant (Radical Scavenging)Exceeded the scavenging efficacy of ascorbic acid[5]
Substituted Quinolines Antimicrobial (MDR M. tuberculosis)Enhanced cell wall penetration; active at sub-µg/mL MIC[2]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in validation checkpoints.

Protocol A: Telescoped Continuous Flow Synthesis of Thiomorpholine

Causality Check: Why use N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (Et3N)? While Et3N is cheaper, it causes severe salt precipitation during cyclization, leading to catastrophic reactor clogging. DIPEA maintains system fluidity [7].

  • Feed Preparation : Dissolve cysteamine hydrochloride (0.4 mol) and 9-fluorenone (0.5 mol %) in methanol to create a 4 M solution.

  • Photochemical Reactor : Pump the liquid feed (2.5 mL/min) alongside vinyl chloride gas into a photochemical flow reactor irradiated at 365 nm. Maintain LED cooling at 15 °C.

    • Validation Checkpoint 1: Perform an inline NMR or LC-MS sampling. The conversion to the half-mustard intermediate must be quantitative (>98%) before proceeding to the next stage.

  • Cyclization : Inject DIPEA (2 equivalents) into the flow stream. Route the mixture through a 7.5 mL residence time coil heated to 76–78 °C.

    • Causality Check: Immerse the coil in an ultrasonic bath. The acoustic cavitation prevents localized precipitation and ensures uninterrupted flow over long production runs.

  • Workup & Isolation : Wash the collected output with 1 M HCl. Basify the aqueous phase with 4 M NaOH (pH > 13) and extract with dichloromethane. Isolate the pure thiomorpholine via vacuum distillation (58–64 °C at 20 mbar).

Protocol B: Biofilm Inhibition Assay for Antimicrobial Screening

Causality Check: Why test at sub-MIC concentrations? If a compound kills the bacteria outright, biofilm reduction is merely a secondary artifact of cell death. Sub-MIC dosing isolates the compound's specific mechanistic ability to disrupt biofilm architecture (e.g., via quorum sensing interference).

  • Inoculum Standardization : Culture the target pathogen overnight. Dilute the suspension in a biofilm-promoting medium (TSB supplemented with 1% glucose) to a final concentration of 1×106 CFU/mL.

  • Microtiter Plate Setup : Dispense 100 µL of the thiomorpholine derivative at 0.5× and 0.25× MIC into a 96-well plate. Add 100 µL of the bacterial inoculum.

    • Validation Checkpoint 2: Include a positive growth control (no compound) and a sterility control (media only). The OD of the sterility control must remain at baseline to validate the assay.

  • Incubation : Incubate the plate under static conditions at 37 °C for 24 to 48 hours.

  • Staining & Quantification : Gently aspirate the planktonic phase. Wash the wells three times with sterile PBS to remove non-adherent cells. Fix the biofilm with methanol for 15 minutes, air dry, and stain with 0.1% crystal violet for 20 minutes. Solubilize the dye with 33% glacial acetic acid and read the optical density at 590 nm.

BiofilmAssay A Compound Library (Thiomorpholines) B MIC Determination (Broth Microdilution) A->B C Biofilm Incubation (37°C, 24-48h) B->C Sub-MIC Dosing D Crystal Violet Staining & Fixation C->D E OD590 Quantification & Hit Selection D->E

Fig 2: High-throughput biofilm inhibition screening workflow for novel thiomorpholine derivatives.

Future Perspectives in Drug Development

The trajectory of thiomorpholine chemistry is shifting toward late-stage functionalization. By leveraging the sulfur atom's unique redox properties, drug development professionals can generate libraries of sulfoxides and sulfones from a single thiomorpholine parent compound. This "divergent synthesis" approach dramatically accelerates the lead optimization phase, allowing for the rapid fine-tuning of pharmacokinetic properties without reinventing the core molecular scaffold.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.[Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI Molecules.[Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Organic Process Research & Development.[Link]

  • Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. Archiv der Pharmazie.[Link]

  • Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. MDPI Molecules.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide for Advanced Copper-Catalyzed Click Chemistry (CuAAC)

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Alkyne for Enhanced Bio-conjugation The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Alkyne for Enhanced Bio-conjugation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful tool for forging stable triazole linkages in a variety of applications, from drug discovery to materials science.[1][2] The reaction's efficiency, specificity, and biocompatibility have made it a favored method for conjugating diverse molecular entities.[3][4] Central to this reaction is the choice of the alkyne component. This document introduces 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide , a specialized terminal alkyne, and details its application in CuAAC reactions, offering insights into its unique advantages and providing robust protocols for its use.

The thiomorpholine 1-oxide moiety in this reagent is not merely a passive carrier of the alkyne functionality. The sulfoxide group is hypothesized to enhance the reactivity and solubility of the molecule, potentially influencing the kinetics and efficiency of the click reaction. This makes it a compelling candidate for applications where reaction speed and performance under aqueous, biocompatible conditions are paramount.

The Mechanism and Merits of CuAAC

The CuAAC reaction is a highly efficient and regioselective process that joins a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[5] The mechanism, catalyzed by a Cu(I) species, proceeds through a series of steps:

  • Formation of a Copper-Acetylide Intermediate: The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide complex.[6] This step is crucial as it activates the alkyne for subsequent reaction.

  • Coordination with the Azide: The azide then coordinates to the copper center.[5][7]

  • Cycloaddition and Ring Formation: A stepwise cycloaddition occurs, leading to the formation of a six-membered metallacycle intermediate.[]

  • Product Release and Catalyst Regeneration: This intermediate then rearranges to form the stable triazole product, releasing the Cu(I) catalyst to re-enter the catalytic cycle.[6]

The use of a copper catalyst drastically lowers the activation energy compared to the uncatalyzed thermal Huisgen cycloaddition, allowing the reaction to proceed rapidly at room temperature and ensuring exclusive formation of the 1,4-regioisomer.[7]

The Strategic Advantage of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

While the core mechanism of CuAAC remains the same, the structure of the alkyne can significantly impact the reaction's performance. The introduction of the thiomorpholine 1-oxide group in 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide offers several potential benefits:

  • Enhanced Aqueous Solubility: The polar sulfoxide and the heterocyclic thiomorpholine ring are expected to improve the water solubility of the alkyne, which is highly advantageous for bioconjugation reactions performed in aqueous buffers.

  • Potential for Increased Reaction Rates: The electron-withdrawing nature of the sulfoxide group may influence the electronic properties of the alkyne, potentially accelerating the rate-determining steps of the CuAAC reaction. Some studies have shown that azides capable of copper chelation can lead to faster "click chemistry".[9]

  • Versatility in Molecular Design: The thiomorpholine scaffold provides a versatile platform for further functionalization, allowing for the creation of complex molecular architectures. The parent compound, thiomorpholine 1,1-dioxide, is a known versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[10]

Experimental Protocols

The following protocols provide a comprehensive guide for utilizing 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide in CuAAC reactions. These protocols are designed to be adaptable for a range of applications, from small molecule synthesis to the labeling of biomolecules.

Core Components of the CuAAC Reaction

A successful CuAAC reaction requires careful selection and preparation of the following components:

ComponentRoleCommon Choices & Considerations
Alkyne The functional group that reacts with the azide.4-(prop-2-yn-1-yl)thiomorpholine 1-oxide
Azide The complementary functional group to the alkyne.A wide variety of azide-containing molecules can be used.
Copper(I) Source The catalyst for the reaction.Can be a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent.[11]
Reducing Agent Reduces Cu(II) to the active Cu(I) state and prevents oxidation of Cu(I).Sodium ascorbate is the most common and effective choice.
Copper Ligand Stabilizes the Cu(I) catalyst, enhances its solubility, and can accelerate the reaction.Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems; Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents.[3][11]
Solvent The reaction medium.A wide range of solvents can be used, including water, DMSO, DMF, and alcohols. The choice depends on the solubility of the reactants.[4]
Protocol 1: General Procedure for Small Molecule Conjugation

This protocol is suitable for the reaction of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide with a small molecule azide in an organic solvent.

Materials:

  • 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., DMSO/t-BuOH/H₂O mixture)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide in the chosen solvent.

    • Prepare a 10 mM stock solution of the azide-containing molecule in the same solvent.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a suitable reaction vessel, add the azide solution (1 equivalent).

    • Add the 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide solution (1.1 equivalents).

    • Add the TBTA solution (0.1 equivalents).

    • Add the CuSO₄ solution (0.05 equivalents).

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents).

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Bioconjugation in Aqueous Buffer

This protocol is optimized for the labeling of biomolecules, such as proteins or nucleic acids, in an aqueous environment. The use of the water-soluble ligand THPTA is crucial for maintaining catalyst activity and protecting the biomolecule.[11]

Materials:

  • 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

  • Azide-modified biomolecule (e.g., protein, DNA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide in DMSO or water.

    • Prepare a solution of the azide-modified biomolecule in the reaction buffer at a known concentration.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: Prepare this solution fresh.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup (Final concentrations are a guideline and may need optimization):

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified biomolecule (to a final concentration of 10-100 µM)

      • 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (to a final concentration of 100-500 µM)

      • THPTA (to a final concentration of 500 µM)

      • CuSO₄ (to a final concentration of 100 µM)

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 2 mM).

    • Incubate the reaction at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Purification:

    • Remove excess reagents and the copper catalyst using a method appropriate for the biomolecule.

      • For proteins: Size-exclusion chromatography (e.g., a desalting column) or dialysis.

      • For nucleic acids: Ethanol precipitation.

Visualization of the CuAAC Workflow

The following diagram illustrates the general workflow for a CuAAC reaction.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Initiation cluster_purification Purification Alkyne Alkyne Stock (4-(prop-2-yn-1-yl)thiomorpholine 1-oxide) Mix Combine Alkyne, Azide, Ligand, CuSO₄ Alkyne->Mix Azide Azide Stock Azide->Mix CuSO4 CuSO₄ Stock CuSO4->Mix Ligand Ligand Stock (THPTA/TBTA) Ligand->Mix Ascorbate Sodium Ascorbate (Freshly Prepared) Initiate Add Sodium Ascorbate to Initiate Ascorbate->Initiate Mix->Initiate Vortex Incubate Incubate at RT Initiate->Incubate Purify Purify Product (Chromatography, Dialysis, etc.) Incubate->Purify Reaction Complete Product Final Conjugate Purify->Product

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.

    • Increase the concentration of the copper/ligand complex.

    • Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.[12]

  • Biomolecule Degradation:

    • Reduce the concentration of the copper catalyst.

    • Ensure a sufficient excess of the copper-chelating ligand (e.g., THPTA) is used to protect the biomolecule.[12]

    • Perform the reaction at a lower temperature (e.g., 4°C).

  • Poor Solubility:

    • For bioconjugation, ensure all components are soluble in the aqueous buffer. The use of co-solvents like DMSO may be necessary, but should be kept to a minimum to avoid denaturing the biomolecule.

Conclusion

4-(prop-2-yn-1-yl)thiomorpholine 1-oxide represents a valuable addition to the toolkit of researchers employing CuAAC chemistry. Its unique structure offers the potential for improved solubility and reactivity, particularly in the context of bioconjugation. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, scientists can effectively harness the power of this novel alkyne to advance their research in drug development, diagnostics, and beyond.

References

  • The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction - PubMed. (2012, April 15). Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Retrieved from [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. Retrieved from [Link]

  • Uttamchandani, M., Yao, S. Q., & Chang, Y. T. (2006). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Journal of the American Chemical Society, 128(46), 14792–14793. Retrieved from [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022, April 6). ACS Publications. Retrieved from [Link]

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) - Creative Biolabs. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Bioconjugation Protocols, 1-19. Retrieved from [Link]

  • A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization - PMC. Retrieved from [Link]

  • Sulfonium Triggered Alkyne–Azide Click Cycloaddition | Organic Letters - ACS Publications. (2022, February 14). Retrieved from [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC. Retrieved from [Link]

  • 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide [CAS: 10442-03-2]. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]

  • A Recent Concept of Importance: Click Chemistry. (2023). Cureus, 15(10), e47334. Retrieved from [Link]

  • Thiomorpholine 1,1-dioxide - Chem-Impex. Retrieved from [Link]

  • Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality - PubMed. (2012, August 22). Retrieved from [Link]

  • Investigation of Novel Thiol "Click" Reactions - The Aquila Digital Community. Retrieved from [Link]

  • Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem - NIH. Retrieved from [Link]

  • Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - Chemical Science (RSC Publishing). Retrieved from [Link]

Sources

Application

protocol for protein labeling with 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

Application Note: Targeted Protein Modification via CuAAC using 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide Executive Summary & Mechanistic Rationale The functionalization of proteins with specific pharmacophores is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Targeted Protein Modification via CuAAC using 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

Executive Summary & Mechanistic Rationale

The functionalization of proteins with specific pharmacophores is a cornerstone of modern chemical biology and biologic drug development. The compound 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (CAS: 946504-81-0)[1] serves as a highly versatile bioorthogonal probe. It combines a terminal alkyne—primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—with a structurally rigid thiomorpholine 1-oxide core.

The Role of the Thiomorpholine 1-oxide Scaffold In drug design, the thiomorpholine 1-oxide (sulfoxide) and 1,1-dioxide (sulfone) scaffolds are frequently utilized to optimize pharmacokinetic profiles. The sulfoxide acts as a strong hydrogen bond acceptor, significantly enhancing aqueous solubility while providing metabolic stability against cytochrome P450 degradation[2]. Furthermore, the electron-withdrawing nature of the oxidized sulfur modulates the basicity of the secondary amine, a strategy successfully employed in the development of c-Met kinase inhibitors[3] and antimalarial ozonides[4]. Conjugating this moiety to a target protein allows researchers to study the biophysical impact of the pharmacophore on protein solubility, isoelectric point, and structural target engagement.

The Causality of the CuAAC Reaction Design The CuAAC reaction is the gold standard for bioconjugation due to its absolute bioorthogonality and near-quantitative yields[5]. By utilizing an azide-tagged protein (generated via metabolic labeling with azidohomoalanine or chemical modification via NHS-azide), the alkyne handle of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide can be selectively "clicked" to the protein. To preserve protein integrity during this process, the reaction employs THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA is a water-soluble ligand that accelerates the cycloaddition while tightly sequestering Cu(I), thereby preventing the generation of reactive oxygen species (ROS) that would otherwise degrade or unfold the protein[6].

Experimental Workflow

G A Azide-Tagged Protein D Triazole-Linked Thiomorpholine-Protein A->D Click Reaction B 4-(prop-2-yn-1-yl) thiomorpholine 1-oxide B->D C CuAAC Master Mix (CuSO4 + THPTA + Na-Ascorbate) C->D Catalyst E LC-MS Validation D->E Desalting & Analysis

Workflow for CuAAC protein labeling with 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide.

Detailed Experimental Protocol

Self-Validating Design: This protocol inherently includes a negative control (omission of the copper catalyst) to differentiate true covalent triazole linkage from the non-specific hydrophobic or electrostatic association of the thiomorpholine probe.

Reagents and Preparation:

  • Target Protein: Purified azide-modified protein (1–5 mg/mL in PBS, pH 7.4).

  • Alkyne Probe: 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (100 mM stock in DMSO).

  • Catalyst (CuSO4): 20 mM stock in MS-grade water.

  • Ligand (THPTA): 50 mM stock in MS-grade water.

  • Reducing Agent: Sodium Ascorbate (100 mM stock in MS-grade water, must be prepared fresh daily).

Step 1: Preparation of the Catalytic Master Mix Causality Note: Copper must be complexed with the THPTA ligand before reduction by ascorbate. If ascorbate is added to free Cu(II), insoluble Cu(I) salts precipitate, and the unshielded copper will catalyze the formation of ROS, leading to protein aggregation[5].

  • In a clean microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ and 20 µL of 50 mM THPTA.

  • Vortex gently and incubate at room temperature for 5 minutes. The solution will turn a faint blue, indicating the successful formation of the Cu(II)-THPTA complex.

Step 2: The CuAAC Reaction

  • Aliquot 100 µL of the azide-tagged protein (approx. 50 µM) into two separate tubes labeled: "Reaction" and "Negative Control".

  • Add 2 µL of the 100 mM 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide stock to both tubes (Final concentration: 2.0 mM).

  • To the "Reaction" tube, add 3 µL of the pre-complexed CuSO₄/THPTA mixture. To the "Negative Control", add 3 µL of MS-grade water.

  • Initiate the reaction by adding 5 µL of freshly prepared 100 mM Sodium Ascorbate to both tubes.

  • Vortex gently and incubate the mixtures at room temperature for 1 hour in the dark.

Step 3: Protein Clean-Up

  • Terminate the reaction by passing the mixture through a pre-equilibrated Zeba™ Spin Desalting Column (or equivalent 7K MWCO size-exclusion column) to remove unreacted probe, copper, and ascorbate.

  • Collect the flow-through containing the purified, thiomorpholine-labeled protein.

Data Presentation & Quality Control

To ensure reproducibility, reaction parameters and expected analytical outcomes must be strictly monitored. The following tables summarize the critical quantitative data for the protocol.

Table 1: Optimized CuAAC Reaction Parameters

ComponentStock ConcentrationFinal Reaction ConcentrationFunction in Reaction
Azide-Tagged Protein50 µM~45 µMTarget scaffold
4-(prop-2-yn-1-yl)thiomorpholine 1-oxide100 mM2.0 mMBioorthogonal alkyne probe
CuSO₄20 mM1.0 mMCatalyst precursor (Cu II)
THPTA Ligand50 mM2.5 mMCu(I) stabilizer & ROS shield
Sodium Ascorbate100 mM5.0 mMReducing agent (Cu II → Cu I)

Table 2: LC-MS Validation Metrics

Validation of the covalent modification is performed via Intact Protein LC-MS. The exact mass shift confirms the 1:1 stoichiometry of the cycloaddition.

Analytical ParameterExpected OutcomeDiagnostic Significance
Mass Shift (ΔM) +157.23 Da per azide siteConfirms covalent triazole formation between the azide and the thiomorpholine 1-oxide alkyne.
Negative Control (No Cu) No mass shift (0 Da)Validates that the probe does not non-specifically bind or alkylate the protein.
Peak Broadening Minimal to NoneIndicates that the THPTA successfully prevented copper-induced protein oxidation.

References

  • ChemScene. "946504-81-0 | 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide".
  • Benchchem. "Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6".
  • Google Patents.
  • ACS Publications. "Structure–Activity Relationship of the Antimalarial Ozonide Artefenomel (OZ439)".
  • Nature Protocols.
  • ACS Publications.

Sources

Method

Application Notes and Protocols: 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide for Bioconjugation in Aqueous Media

A Novel Reagent for Enhanced Aqueous Bioconjugation The field of bioconjugation has revolutionized our ability to study and manipulate biological systems, with applications ranging from targeted drug delivery to advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

A Novel Reagent for Enhanced Aqueous Bioconjugation

The field of bioconjugation has revolutionized our ability to study and manipulate biological systems, with applications ranging from targeted drug delivery to advanced cellular imaging.[1] A significant challenge in this field is the efficient and specific labeling of biomolecules in their native aqueous environment without disrupting their structure or function.[2] This has led to the development of bioorthogonal chemistries, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which proceed with high selectivity and yields in complex biological milieu.[][4]

Here, we introduce 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide , a novel terminal alkyne-containing reagent designed to address the challenges of aqueous bioconjugation. This molecule combines the versatile reactivity of a terminal alkyne for "click" chemistry with a hydrophilic thiomorpholine 1-oxide core, offering potential advantages in solubility and reaction kinetics in aqueous media. The thiomorpholine scaffold and its derivatives have a proven track record in medicinal chemistry, valued for their biological activity and favorable physicochemical properties.[5][6][7][8] The oxidation of the sulfur atom to a sulfoxide is anticipated to further enhance the hydrophilicity of the molecule, a key attribute for reagents used in aqueous bioconjugation.[9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide in various bioconjugation applications. We present detailed protocols for antibody-drug conjugate (ADC) development and live-cell imaging, grounded in established principles of bioorthogonal chemistry.

Structural Advantages and Proposed Mechanism of Action

The unique structure of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide offers several potential benefits for aqueous bioconjugation.

Caption: Structural features of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide.

The terminal alkyne serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry known for its high efficiency and specificity. The thiomorpholine 1-oxide core is expected to impart excellent water solubility to the reagent and its conjugates, a critical factor for successful bioconjugation in physiological buffers.[11]

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of an alkyne and an azide to form a stable triazole linkage. This reaction is catalyzed by copper(I), which significantly accelerates the reaction rate.

Start Azide-modified Biomolecule + 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide Reaction [3+2] Cycloaddition Start->Reaction Catalyst Cu(I) Catalyst (e.g., from CuSO4 + Sodium Ascorbate) Catalyst->Reaction Product Stable Triazole-linked Bioconjugate Reaction->Product

Caption: General workflow of a CuAAC reaction.

Application 1: Antibody-Drug Conjugate (ADC) Development

ADCs are a powerful class of therapeutics that utilize the specificity of monoclonal antibodies to deliver potent cytotoxic drugs to target cells.[12] The covalent linkage between the antibody and the drug is critical for the stability and efficacy of the ADC.[13] The following protocol outlines the use of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide for the development of ADCs.

Protocol: Two-Step ADC Synthesis

This protocol involves the initial modification of an azide-bearing antibody with 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide, followed by conjugation to a drug.

Materials:

  • Azide-modified monoclonal antibody (mAb)

  • 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 50 mM EDTA

  • Spin desalting columns

  • Azide-functionalized cytotoxic drug

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide in anhydrous DMSO.

    • Prepare fresh stock solutions of 50 mM CuSO4, 250 mM THPTA, and 500 mM sodium ascorbate in water.[12]

  • Antibody Modification:

    • Adjust the concentration of the azide-modified mAb to 1-5 mg/mL in PBS.

    • In a reaction tube, combine the azide-modified mAb with a 10- to 20-fold molar excess of the 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide stock solution.

    • Prepare the copper catalyst solution by mixing CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the copper catalyst to the antibody-alkyne mixture.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification of the Modified Antibody:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for an additional 15 minutes.

    • Remove unreacted 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide and other small molecules using a spin desalting column equilibrated with PBS.

  • Conjugation to Cytotoxic Drug:

    • The purified, alkyne-modified antibody can now be conjugated to an azide-functionalized cytotoxic drug using a similar CuAAC protocol as described in step 2. A 3- to 5-fold molar excess of the azide-modified payload is recommended.[12]

  • Purification and Analysis of the ADC:

    • Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other impurities.

    • Analyze the drug-to-antibody ratio (DAR) using HIC or mass spectrometry.

Quantitative Data Summary
ParameterTypical ValueMethod of Analysis
Drug-to-Antibody Ratio (DAR)2 - 4HIC, Mass Spectrometry
Reaction Time1 - 4 hoursLC-MS
Reaction TemperatureRoom Temperature-
Molar Excess of Alkyne10 - 20 fold-

Application 2: Live-Cell Imaging

Bioorthogonal chemistry has transformed our ability to visualize biological processes in living cells.[14][15][16] The small size and inert nature of the alkyne and azide groups make them ideal for metabolic labeling and subsequent fluorescent probing.[17]

Protocol: Two-Step Live-Cell Imaging

This protocol describes the metabolic labeling of cells with an azide-containing precursor, followed by fluorescent labeling using 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide conjugated to a fluorophore.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Azide-containing metabolic precursor (e.g., L-azidohomoalanine (AHA) for protein labeling)

  • 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

  • Azide-reactive fluorophore (e.g., an azide-NHS ester)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers (optional, for intracellular targets)

Step-by-Step Protocol:

  • Preparation of the Fluorescent Probe:

    • Conjugate 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide to an azide-reactive fluorophore (e.g., an NHS ester) following the manufacturer's instructions to create an alkyne-fluorophore conjugate. Purify the conjugate using HPLC.

  • Metabolic Labeling:

    • Culture cells in complete medium supplemented with the azide-containing metabolic precursor (e.g., 25-50 µM AHA) for 24-48 hours.[14]

  • Fluorescent Labeling:

    • Wash the cells three times with warm complete medium to remove the unincorporated metabolic precursor.

    • Prepare the click reaction cocktail in complete medium containing the alkyne-fluorophore conjugate (5-20 µM), CuSO4 (50 µM), THPTA (250 µM), and sodium ascorbate (2.5 mM).

    • Incubate the cells with the click reaction cocktail for 15-30 minutes at 37°C.

    • Wash the cells three times with warm PBS to remove unreacted probe.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Experimental Workflow

Start Culture cells with azide-metabolic precursor Wash1 Wash to remove unincorporated precursor Start->Wash1 Label Incubate with alkyne-fluorophore and CuAAC reagents Wash1->Label Wash2 Wash to remove unreacted probe Label->Wash2 Image Fluorescence Microscopy Wash2->Image

Caption: Workflow for live-cell imaging using CuAAC.

Trustworthiness and Self-Validation

The protocols described are based on well-established CuAAC methodologies.[12] However, as 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide is a novel reagent, empirical optimization of reaction conditions (e.g., reagent concentrations, incubation times) is crucial for each specific application.

Validation checkpoints:

  • Antibody Conjugation: Successful conjugation should be confirmed by a shift in the retention time on HIC or an increase in mass as determined by mass spectrometry.

  • Live-Cell Imaging: Specific labeling should be confirmed by comparing to control experiments, such as cells not treated with the azide-metabolic precursor or the alkyne-fluorophore.

Conclusion

4-(prop-2-yn-1-yl)thiomorpholine 1-oxide presents a promising new tool for bioconjugation in aqueous media. Its unique combination of a terminal alkyne handle and a hydrophilic thiomorpholine 1-oxide core makes it a potentially valuable reagent for a wide range of applications, from the development of targeted therapeutics to the advanced imaging of cellular processes. The protocols provided herein serve as a starting point for researchers to explore the utility of this novel compound in their own experimental systems.

References

  • Cheng, J.-X., & Xie, X. S. (2015). Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes. PMC. [Link]

  • Koilpillai, P., et al. (2015). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Journal of the American Chemical Society. [Link]

  • Tam, C., et al. (2019). Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins. Nanoscale. [Link]

  • Re-So. (2021). Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. ACS Central Science. [Link]

  • Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]

  • Lee, H. J., et al. (2023). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Lu, J., et al. (2018). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). PMC. [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • Fensome, A., & Miller, S. J. (2023). Aqueous Activation of RNA 2′-OH for Conjugation with Amines and Thiols. Bioconjugate Chemistry. [Link]

  • Zhang, Y., et al. (2013). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Chemical Communications. [Link]

  • Picek, F., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Tooulia, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]

  • St. Amant, A. H., & VanBrunt, M. P. (2016). Processes for Constructing Homogeneous Antibody Drug Conjugates. ACS Publications. [Link]

  • van der Vliet, K. F., & van Delft, F. L. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. PMC. [Link]

  • Li, Z., et al. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. PMC. [Link]

  • ChemRxiv. (2024). Sulfoxide-mediated Cys-Trp-selective bioconjugation that enables protein labeling and peptide heterodimerization. [Link]

  • Li, Z., et al. (2022). The thiol-sulfoxonium ylide photo-click reaction for bioconjugation. Chemical Science. [Link]

  • ResearchGate. (2022). (PDF) Thiol-sulfoxonium ylide photo-click reaction for bioconjugation. [Link]

  • MDPI. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. [Link]

  • PubChemLite. 4-(prop-2-yn-1-yl)thiomorpholine-3,5-dione. [Link]

  • Li, Z., et al. (2022). The thiol-sulfoxonium ylide photo-click reaction for bioconjugation. RSC Publishing. [Link]

Sources

Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

Introduction: The Power of Click Chemistry for Sulfoxide-Containing Scaffolds The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone of "click chemistry," a concept introduced by K.B....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Click Chemistry for Sulfoxide-Containing Scaffolds

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] This reaction facilitates the rapid and efficient formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2] Its robustness, specificity, and biocompatibility have led to widespread applications in drug discovery, bioconjugation, and materials science.[2][3][]

This document provides a detailed guide to the experimental conditions for the CuAAC reaction involving a unique substrate: 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide. The presence of the sulfoxide moiety introduces a polar, and potentially coordinating, functional group that requires careful consideration when selecting and optimizing reaction parameters. These notes are intended for researchers, scientists, and drug development professionals seeking to employ this versatile building block in their synthetic endeavors.

Understanding the CuAAC Reaction: Mechanism and Key Components

The CuAAC reaction proceeds through a catalytic cycle initiated by the coordination of a copper(I) ion to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating the formation of a copper(I) acetylide intermediate.[3] The azide then reacts with this intermediate, leading to a six-membered copper-containing ring which, after rearrangement and protonation, yields the stable 1,4-disubstituted triazole product.[3][]

The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and often results in a mixture of 1,4 and 1,5-regioisomers.[1][5] The copper-catalyzed variant, however, proceeds readily at room temperature and is highly regioselective for the 1,4-isomer.[1][5]

Core Reaction Components and Their Rationale

A successful CuAAC reaction hinges on the careful selection of the following components:

  • Copper Source: While Cu(I) salts like CuI or CuBr can be used directly, the in situ generation of the active Cu(I) catalyst from a more stable Cu(II) precursor is often preferred.[5] The most common system employs copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in combination with a reducing agent.[5]

  • Reducing Agent: Sodium ascorbate is the most widely used reducing agent for this purpose.[5][6] It efficiently reduces Cu(II) to the catalytically active Cu(I) state and helps to prevent oxidative homocoupling of the alkyne.[2][5]

  • Ligand: The inclusion of a ligand can significantly accelerate the reaction rate and stabilize the Cu(I) catalyst, preventing disproportionation and oxidation.[7][8][9] For reactions involving potentially sensitive substrates or in biological contexts, ligands are crucial for minimizing catalyst-induced damage.[6][9][10] Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common choices.[8][9][10]

  • Solvent: The choice of solvent is critical for ensuring the solubility of all reactants. A wide variety of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly used.[5] For bioconjugation applications, aqueous solvent systems are often employed.[1][2] The polar nature of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide suggests that polar aprotic or aqueous solvent systems will be most effective.

Experimental Protocols

General Considerations for Handling 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

4-(prop-2-yn-1-yl)thiomorpholine 1-oxide is a polar molecule, and its solubility should be assessed in the chosen reaction solvent prior to initiating the reaction.[11] While generally stable, it is good practice to store the compound under an inert atmosphere to prevent potential side reactions.

Protocol 1: Standard CuAAC Reaction in an Organic Solvent

This protocol is suitable for general synthetic applications where all reactants are soluble in a common organic solvent.

Materials:

  • 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Anhydrous, degassed solvent (e.g., DMF, DMSO, or THF)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • If using a ligand, prepare a 100 mM solution of TBTA in DMF or DMSO.

  • Reaction Setup:

    • In a clean, dry reaction vessel, dissolve 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (1.0 eq) and the azide coupling partner (1.0-1.2 eq) in the chosen degassed solvent.

    • If using a ligand, add the TBTA solution (0.1-0.2 eq).

    • Add the CuSO₄·5H₂O solution (0.01-0.05 eq).

    • Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Initiation and Monitoring:

    • Add the freshly prepared sodium ascorbate solution (0.1-0.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired triazole.

Protocol 2: CuAAC Reaction in an Aqueous/Organic Solvent Mixture

This protocol is ideal for reactions with water-soluble azides or when dealing with substrates that have limited solubility in purely organic solvents.

Materials:

  • 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (recommended for aqueous systems)

  • Solvent mixture (e.g., t-BuOH/H₂O, DMSO/H₂O)

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 100 mM solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vessel, dissolve 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (1.0 eq) and the azide coupling partner (1.0-1.2 eq) in the chosen solvent mixture.

    • Add the THPTA solution (0.1-0.2 eq).

    • Add the CuSO₄·5H₂O solution (0.01-0.05 eq).

  • Initiation and Monitoring:

    • Add the freshly prepared sodium ascorbate solution (0.1-0.2 eq).

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • For water-soluble products, purification may be achieved by reverse-phase HPLC.

    • For products that can be extracted, follow the work-up procedure described in Protocol 1.

Data Presentation and Optimization

The following table summarizes typical reaction parameters that can be optimized for the CuAAC reaction with 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide.

ParameterRecommended RangeRationale and Considerations
Alkyne:Azide Stoichiometry 1:1 to 1:1.2A slight excess of the azide can help drive the reaction to completion.
Copper Catalyst Loading 1-5 mol%Higher catalyst loading may be necessary for challenging substrates but can complicate purification.
Ligand Loading 1-2 eq relative to copperAn excess of ligand can be inhibitory in some cases.[7]
Reducing Agent Loading 1-2 eq relative to copperEnsures complete reduction of Cu(II) to Cu(I).
Solvent DMF, DMSO, THF, t-BuOH/H₂OChoice depends on substrate solubility. The sulfoxide moiety may favor more polar solvents.
Temperature Room Temperature to 50°CMost CuAAC reactions proceed efficiently at room temperature. Gentle heating may be required for slow reactions.
Reaction Time 1-24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Visualization of the CuAAC Process

Reaction Mechanism

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I)  Sodium Ascorbate Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)->Cu(I)-Alkyne  Alkyne (R-C≡CH) Copper\nAcetylide Copper Acetylide Cu(I)-Alkyne->Copper\nAcetylide Deprotonation Six-membered\nIntermediate Six-membered Intermediate Copper\nAcetylide->Six-membered\nIntermediate  Azide (R'-N3) Copper\nTriazolide Copper Triazolide Six-membered\nIntermediate->Copper\nTriazolide Triazole\nProduct Triazole Product Copper\nTriazolide->Triazole\nProduct Protonation Triazole\nProduct->Cu(I) Regeneration

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Workflow

CuAAC_Workflow Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Combine Reactants Combine Reactants Prepare Stock Solutions->Combine Reactants Degas Mixture Degas Mixture Combine Reactants->Degas Mixture Initiate with Ascorbate Initiate with Ascorbate Degas Mixture->Initiate with Ascorbate Monitor Reaction Monitor Reaction Initiate with Ascorbate->Monitor Reaction Work-up Work-up Monitor Reaction->Work-up Reaction Complete Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization

Caption: A generalized experimental workflow for the CuAAC reaction.

Troubleshooting and Scientific Insights

  • Potential for Sulfoxide Coordination: The sulfoxide oxygen in 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide is a potential coordination site for the copper catalyst. This could, in principle, lead to catalyst inhibition. If the reaction is sluggish, consider increasing the catalyst or ligand loading. The use of a strongly coordinating ligand like TBTA or THPTA can help to prevent non-productive binding of the copper to the sulfoxide.

  • Substrate Solubility: Due to the polar nature of the sulfoxide, ensuring complete dissolution of all reactants is paramount. If solubility is an issue in a single solvent, a mixture of solvents (e.g., DMSO/THF or DMF/water) may be beneficial.

  • Byproduct Formation: The primary byproduct in CuAAC reactions is often the homocoupling of the alkyne (Glaser coupling). This can be minimized by ensuring thorough degassing of the reaction mixture and using a sufficient excess of sodium ascorbate.[2]

  • Purification Challenges: The polarity of the triazole product will be influenced by the nature of the azide coupling partner. The presence of the thiomorpholine 1-oxide moiety will likely increase the polarity of the product, which should be considered when developing a purification strategy.

Conclusion

The CuAAC reaction is a powerful tool for the derivatization of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide. By following the protocols outlined in this guide and carefully considering the unique properties of this substrate, researchers can successfully synthesize novel triazole-containing compounds for a wide range of applications. The key to success lies in the judicious selection of reaction components and the systematic optimization of the reaction conditions.

References

  • Creative Biolabs. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Gati, W. B., et al. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 5(118), 97837-97847. [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

  • Rodionov, V. O., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(7), 2572-2583. [Link]

  • Nagy, T., et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 2336-2343. [Link]

  • Rodionov, V. O., et al. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Kennedy, D. C., et al. (2015). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 51(94), 16688-16704. [Link]

  • Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Ogata, K., et al. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 12(20), 4540-4543. [Link]

  • Reddy, G. S., et al. (2020). A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. The Journal of Organic Chemistry, 85(4), 2235-2244. [Link]

  • Chan, T. R., et al. (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. ACS Catalysis, 2(9), 1858-1862. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • ResearchGate. Best solvent for azide alkyne cycloaddition?. [Link]

Sources

Method

Application Note: 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide in Modular Drug Discovery and Click Chemistry

Strategic Rationale: The Convergence of Bioisosterism and Late-Stage Functionalization In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires deli...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: The Convergence of Bioisosterism and Late-Stage Functionalization

In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires delicate structural tuning. The compound 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (CAS 946504-81-0)[1] serves as a highly specialized, bifunctional building block designed to address two critical challenges in medicinal chemistry: metabolic liability and modular library synthesis[2].

The Bioisosteric Advantage

Morpholine and piperazine rings are ubiquitous in approved drugs, often utilized to solubilize lipophilic cores or engage in critical hydrogen bonding. However, these saturated heterocycles are notorious for their metabolic liabilities, particularly oxidative degradation (e.g., N-dealkylation or ring-opening) mediated by Cytochrome P450 (CYP) enzymes.

Replacing a morpholine ring with a thiomorpholine 1-oxide (sulfoxide) motif is a field-proven bioisosteric strategy[3]. The sulfoxide moiety introduces a highly polar, sp3-rich center that significantly lowers lipophilicity (LogP) and enhances aqueous solubility. Because the sulfur atom is already partially oxidized, it acts as a metabolic block, resisting the rapid oxidative degradation typically seen at the heteroatoms of morpholine[3]. Furthermore, the sulfoxide introduces a stable chiral center at the sulfur atom, providing unique spatial geometry that can be leveraged to optimize target binding, as demonstrated in the development of novel kinase inhibitors[4].

The Click Chemistry Handle

The N-propargyl group (prop-2-yn-1-yl) provides a terminal alkyne, transforming this bioisostere into a versatile "click chemistry" reagent. Through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can rapidly append the solubilizing thiomorpholine 1-oxide motif onto any azide-functionalized pharmacophore. This late-stage functionalization (LSF) approach allows for the rapid generation of structure-activity relationship (SAR) libraries without the need for de novo synthesis of the entire scaffold.

Physicochemical Profiling

Understanding the physicochemical shifts induced by bioisosteric replacement is critical for rational drug design. Table 1 summarizes the comparative properties of common N-propargyl heterocycles.

Table 1: Comparative Physicochemical Profile of N-Propargyl Heterocycles

Heterocyclic ScaffoldCalculated LogPpKa (Conjugate Acid)H-Bond AcceptorsMetabolic Stability (HLM t½)
N-Propargyl Morpholine0.927.22Low to Moderate
N-Propargyl Piperazine0.559.82Low
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide -0.80 6.5 3 High
N-Propargyl Thiomorpholine 1,1-dioxide-0.255.83High

*Note: Values are representative computational estimates used to guide scaffold selection. The negative LogP of the 1-oxide derivative highlights its superior solubilizing potential compared to morpholine.

Bioisostere Lead Lead Compound (Morpholine Core) Issue Metabolic Liability (Rapid Oxidation) Lead->Issue Strategy Bioisosteric Replacement Issue->Strategy Sulfoxide Thiomorpholine 1-oxide (Increased Polarity, Stable) Strategy->Sulfoxide Click CuAAC Click Chemistry (via Propargyl Handle) Sulfoxide->Click Library Targeted Library Generation Click->Library

Workflow illustrating the bioisosteric replacement strategy using thiomorpholine 1-oxide.

Experimental Protocols

Protocol A: Aqueous-Compatible CuAAC Conjugation

This protocol details the conjugation of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide to an azide-bearing lead compound.

Causality of Reagent Selection: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) instead of the traditional TBTA. THPTA is highly water-soluble, allowing the reaction to proceed in aqueous/organic mixtures (e.g., tert-butanol/water). This is critical because the thiomorpholine 1-oxide product is highly polar. Sodium ascorbate is used in excess to continuously reduce oxidized Cu(II) back to the catalytically active Cu(I) state in situ, preventing reaction stalling.

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask, dissolve the azide-functionalized scaffold (0.1 mmol) and 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (0.12 mmol, 1.2 eq) in 2 mL of a 1:1 mixture of tert-butanol and HPLC-grade water.

  • Degassing (Critical Step): Sparge the solution with Argon for 10 minutes. Rationale: Oxygen rapidly oxidizes Cu(I) to inactive Cu(II), leading to homocoupling of the alkyne (Glaser coupling) instead of the desired cross-coupling.

  • Catalyst Complexation: In a separate vial, premix CuSO₄·5H₂O (0.01 mmol, 10 mol%) and THPTA ligand (0.05 mmol, 50 mol%) in 0.5 mL of degassed water. Rationale: Premixing ensures the Cu(I) species is immediately stabilized by the ligand upon reduction, preventing disproportionation.

  • Initiation: Add the CuSO₄/THPTA complex to the main reaction flask. Immediately add a freshly prepared solution of sodium ascorbate (0.05 mmol, 50 mol%) in 0.5 mL degassed water. The solution will briefly turn brown/orange, indicating the formation of the active Cu(I) complex.

  • Self-Validation (Reaction Monitoring): Stir at room temperature. After 2 hours, withdraw a 5 µL aliquot, dilute in 100 µL methanol, and analyze via LC-MS. Validation: The reaction is complete when the mass of the starting azide is fully depleted and the [M+H]+ of the 1,4-disubstituted triazole product is the dominant peak.

  • Workup & Copper Scavenging: Add 5 mL of a 0.1 M aqueous EDTA solution and stir for 30 minutes. Rationale: EDTA strongly chelates residual copper, pulling it into the aqueous phase. Copper contamination can cause false positives in downstream biological assays (e.g., cytotoxicity or enzyme inhibition).

  • Isolation: Extract the product with dichloromethane (3 x 10 mL). If the product is highly water-soluble due to the sulfoxide, utilize a continuous liquid-liquid extractor or reverse-phase preparative HPLC for isolation.

CuAAC Alkyne 4-(Prop-2-yn-1-yl) thiomorpholine 1-oxide Intermediate Cu(I)-Acetylide Complex Alkyne->Intermediate Azide Azide-Functionalized Pharmacophore Azide->Intermediate Cat CuSO4 + Na-Ascorbate + THPTA Ligand Cat->Intermediate Product 1,4-Disubstituted 1,2,3-Triazole Product Intermediate->Product

Mechanistic workflow of the CuAAC click chemistry conjugation.

Protocol B: In Vitro Microsomal Stability Profiling

To validate the bioisosteric advantage of the thiomorpholine 1-oxide conjugate over its morpholine counterpart, an in vitro Human Liver Microsome (HLM) stability assay is required.

Causality of Reagent Selection: Microsomes contain the CYP450 enzymes responsible for phase I metabolism. NADPH is added as the obligate electron donor; without it, CYP enzymes are inactive. Cold acetonitrile is used to quench the reaction because it rapidly denatures the enzymes and precipitates proteins, locking the metabolite profile at exact time points.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Dilute the test compound (the newly synthesized thiomorpholine 1-oxide conjugate) and a control compound (e.g., Verapamil) to a final concentration of 1 µM in the buffer containing 0.5 mg/mL HLM protein. Keep on ice.

  • Self-Validation (Controls):

    • Positive Control: Verapamil ensures the microsomes are metabolically active (expected t½ < 15 min).

    • Negative Control (-NADPH): Run a parallel incubation of the test compound without NADPH. Validation: If the compound degrades in the absence of NADPH, the instability is due to chemical degradation or non-CYP enzymes (e.g., amidases), not CYP-mediated oxidation.

  • Initiation: Pre-warm the mixtures to 37 °C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge the quenched plates at 4000 x g for 15 minutes at 4 °C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to analytical vials and quantify the remaining parent compound via LC-MS/MS (MRM mode). Calculate the half-life (t½) and intrinsic clearance (CL_int) based on the log-linear decay of the analyte area ratio.

References

  • PubChem CID 61555475 (N-propargyl S-oxo-4-thiapiperidine / 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide). National Center for Biotechnology Information. Available at:[Link][1]

  • Structure–Activity Relationship of the Antimalarial Ozonide Artefenomel (OZ439) . Journal of Medicinal Chemistry. ACS Publications. Available at:[Link][3]

  • A Survey of the Kinome Pharmacopeia Reveals Multiple Scaffolds and Targets for the Development of Novel Anthelmintics . bioRxiv. Available at:[Link][4]

Sources

Application

how to use 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide as a chemical probe

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide as a modular chemical probe. Mechanistic Rationale: The Anatomy o...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide as a modular chemical probe.

Mechanistic Rationale: The Anatomy of the Probe

4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (CAS: 946504-81-0) is a highly specialized, bifunctional chemical building block[1]. It bridges the gap between bioorthogonal click chemistry and advanced pharmacophore optimization. Its utility in chemical biology and probe design stems from two distinct structural domains:

  • The Thiomorpholine 1-Oxide Core (The Modulator): Standard morpholine auxochromes in fluorescent probes often suffer from non-radiative decay due to the "Twisted Intramolecular Charge Transfer" (TICT) effect. The thiomorpholine 1-oxide (monoxide) ring exerts a strong electron-withdrawing effect that effectively inhibits the TICT state[2]. This inhibition can increase fluorescence quantum yields by up to ~7-fold compared to traditional probes[3]. Furthermore, the sulfoxide moiety is exceptionally hydrophilic, which minimizes non-specific lipid membrane partitioning and drastically reduces phototoxicity during live-cell imaging[2]. In medicinal chemistry, this ring is also a privileged pharmacophore known to enhance the bioactivity and metabolic stability of kinase inhibitors[4].

  • The Propargyl Handle (The Bioorthogonal Tag): The N-propargyl (alkyne) group provides a sterically unhindered, terminal alkyne handle. This enables highly efficient, modular conjugation to any azide-bearing substrate via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5].

By combining these features, 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide serves as an ideal "Click-able" building block. It can be used either to post-synthetically upgrade the photophysical properties of azide-fluorophores or as a fragment-based probe for Activity-Based Protein Profiling (ABPP).

Application Workflows & Visualizations

Workflow A: Post-Synthetic Fluorophore Optimization

Instead of relying on complex de novo synthesis to optimize a fluorophore's brightness and solubility, researchers can synthesize a generic azide-functionalized fluorophore core and "click" the 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide onto it. This modular approach instantly tunes the photophysical properties of the resulting conjugate.

G A Azide-Functionalized Fluorophore Core C CuAAC 'Click' Reaction (CuSO4, THPTA, NaAsc) A->C B 4-(prop-2-yn-1-yl) thiomorpholine 1-oxide B->C D Triazole-Linked Fluorophore-Probe Conjugate C->D E TICT State Suppressed (High Quantum Yield) D->E Electron Withdrawing F Enhanced Water Solubility (Reduced Phototoxicity) D->F High Polarity

Caption: CuAAC conjugation workflow and resulting photophysical enhancements.

Workflow B: Fragment-Based Target Profiling (ABPP)

Because the thiomorpholine 1-oxide scaffold interacts with specific biological targets (e.g., kinases)[4], this compound can be deployed directly into live cells or lysates as a minimal fragment probe. After binding its targets, the alkyne handle is reacted with an azide-reporter (e.g., Azide-PEG4-Biotin) to isolate and identify the interacting proteins via LC-MS/MS.

G P1 Alkyne Probe Incubation P2 Target Binding (Cell Lysate) P1->P2 P3 CuAAC Click with Azide-Reporter P2->P3 P4 Affinity Enrichment P3->P4 P5 LC-MS/MS Target ID P4->P5

Caption: Fragment-based Activity-Based Protein Profiling (ABPP) workflow.

Quantitative Data & Experimental Design Causality

To successfully deploy this probe, it is critical to understand the causality behind its structural behavior and the reagents used in its conjugation.

Table 1: Impact of Auxochrome Substitution on Probe Properties

Property Standard Morpholine Auxochrome Thiomorpholine 1-Oxide Auxochrome Causality / Mechanism
Quantum Yield (Φ) Low (~10%) High (~70%) Sulfoxide electron-withdrawal prevents TICT state formation[2].
Turn-On Ratio Moderate Excellent (up to 134-fold) Reduced background fluorescence in the unbound state[3].
Water Solubility Moderate (Lipophilic tendency) Extremely High Sulfoxide acts as a strong hydrogen bond acceptor[2].

| Phototoxicity | High (Membrane accumulation) | Minimal | High polarity keeps the probe in the aqueous phase, preventing membrane damage[2]. |

Table 2: CuAAC Protocol Reagents & Mechanistic Purpose

Reagent Concentration Mechanistic Purpose in Protocol
CuSO₄ 1 mM Provides the Cu(II) source, which is reduced in situ to the catalytic Cu(I) species.
THPTA Ligand 100 µM Stabilizes the Cu(I) oxidation state and acts as a sacrificial reductant to prevent Cu-induced Reactive Oxygen Species (ROS) from degrading the protein lysate.
Sodium Ascorbate 1 mM The reducing agent responsible for converting Cu(II) to the active Cu(I) catalyst.

| Azide-Reporter | 50 µM | The bioorthogonal partner (e.g., Azide-Fluorophore or Azide-Biotin) that forms the triazole linkage with the probe[5]. |

Experimental Protocol: Self-Validating CuAAC Proteomic Labeling

This protocol details the use of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide for target profiling in cell lysates. To ensure trustworthiness and self-validation , this protocol mandates a parallel "No-Copper" negative control. This guarantees that any downstream signal is exclusively the result of the CuAAC click reaction, ruling out non-specific binding of the azide-reporter.

Phase 1: Proteome Preparation & Probe Incubation
  • Cell Lysis: Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40) supplemented with protease inhibitors. Causality: Non-denaturing conditions preserve the native 3D conformation of proteins, allowing the thiomorpholine 1-oxide pharmacophore to recognize its binding pockets.

  • Protein Quantification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant and normalize the protein concentration to 2 mg/mL using a BCA assay.

  • Probe Labeling: Split the lysate into two 500 µL aliquots (Sample A: Active, Sample B: Negative Control). Add 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (final concentration 10 µM) to both aliquots. Incubate for 1 hour at 37°C.

Phase 2: Self-Validating CuAAC "Click" Reaction

Note: Prepare the "Click Mix" fresh immediately before use to prevent the premature oxidation of sodium ascorbate.

  • Prepare Click Mix (for 1 reaction): Combine 10 µL of Azide-Biotin (5 mM stock), 20 µL of CuSO₄ (50 mM stock), 10 µL of THPTA (10 mM stock), and 10 µL of Sodium Ascorbate (50 mM stock). Causality: Pre-mixing Cu(II) with THPTA before adding ascorbate ensures the copper is fully chelated prior to reduction, maximizing catalytic efficiency and minimizing protein damage.

  • Execute Reaction:

    • Sample A (Active): Add 50 µL of the complete Click Mix.

    • Sample B (Negative Control): Add 50 µL of a modified Click Mix lacking CuSO₄ (replace with water). Causality: Without Cu(I), the azide and alkyne cannot undergo cycloaddition at physiological temperatures. Any signal detected in Sample B during downstream analysis indicates background noise or non-specific reporter binding.

  • Incubation: React for 1 hour at room temperature with gentle end-over-end rotation.

Phase 3: Protein Precipitation & Cleanup
  • Quench & Precipitate: Add 2 mL of ice-cold Methanol, 0.5 mL of Chloroform, and 1 mL of ddH₂O to each sample. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes. A distinct protein disc will form at the aqueous/organic interface. Causality: This biphasic extraction completely strips away unreacted small molecules (unbound probe and excess azide-biotin) which would otherwise cause massive background interference during affinity enrichment.

  • Wash: Carefully aspirate the upper and lower liquid phases without disturbing the protein disc. Wash the pellet twice with 1 mL of ice-cold Methanol.

  • Resuspension: Air-dry the pellet for 5 minutes, then resuspend in 1% SDS in PBS for downstream Streptavidin-affinity enrichment and LC-MS/MS analysis.

Sources

Method

Application Note: Live-Cell Bioorthogonal Imaging of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Intracellular Pharmacophore Tracking, Bioorthogonal Click Chemistry (CuAAC), Live-Cell Imaging Introduction & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Intracellular Pharmacophore Tracking, Bioorthogonal Click Chemistry (CuAAC), Live-Cell Imaging

Introduction & Mechanistic Rationale

In modern drug development, understanding the precise subcellular localization of a pharmacophore in living cells is critical for predicting on-target efficacy and off-target toxicity. 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide is a highly specialized, alkyne-tagged heterocyclic probe[1].

The thiomorpholine 1-oxide core is frequently utilized in medicinal chemistry as a bio-isostere to improve the metabolic stability and aqueous solubility of drug candidates (such as kinase inhibitors and ROS modulators)[2]. By functionalizing this core with a terminal prop-2-yn-1-yl (propargyl) group, we create a bioorthogonal reporter. Unlike bulky fluorescent tags (e.g., FITC or Rhodamine) that can drastically alter a small molecule's lipophilicity and cellular distribution, the minimal two-atom alkyne tag preserves the native biological footprint of the thiomorpholine scaffold[3].

To visualize this probe in live cells, we employ a biocompatible Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Historically, the heavy-metal toxicity of Cu(I) restricted click chemistry to fixed cells or lysates. However, by utilizing the advanced tris(triazolylmethyl)amine-based accelerating ligand BTTAA , we can sequester the copper ions, prevent the generation of reactive oxygen species (ROS), and accelerate the cycloaddition kinetics to achieve robust fluorescent labeling in living biological systems[4][5].

G N1 4-(prop-2-yn-1-yl) thiomorpholine 1-oxide N2 Live Cell Internalization N1->N2 Incubation N3 BTTAA-Cu(I) Click with Azide-Fluor N2->N3 Bioorthogonal Reaction N4 Fluorescence Visualization N3->N4 Triazole Formation

Bioorthogonal labeling mechanism of alkyne-tagged thiomorpholine 1-oxide.

Quantitative Justification of Catalyst Selection

The success of a live-cell click reaction relies entirely on the choice of the Cu(I)-stabilizing ligand. The table below synthesizes quantitative data comparing standard CuAAC ligands, demonstrating why BTTAA is the mandatory choice for this protocol[4][6].

Stabilizing LigandRelative Cycloaddition Yield (30 min)Live-Cell Viability (24h post-reaction)Catalytic Application Profile
BTTAA > 45% > 90% Optimal for live-cell intracellular & surface labeling
BTTES ~ 30%~ 75%Suitable primarily for cell surface labeling
THPTA < 15%< 50%Restricted to fixed cells or cell lysates
TBTA < 15%Highly ToxicRestricted to in vitro bioconjugation in organic solvents

Self-Validating Experimental Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates parallel control tracks (Vehicle Only) to establish baseline dye-sticking, and a terminal viability check (Propidium Iodide) to guarantee that the observed localization is physiological and not an artifact of Cu(I)-induced cell death.

W Start Seed Cells & Culture Split Start->Split Exp Test: + Alkyne Probe Split->Exp Ctrl Control: Vehicle Only Split->Ctrl Wash1 Wash (x3) with PBS Exp->Wash1 Ctrl->Wash1 Click Add BTTAA/CuSO4/Ascorbate + Azide-Fluor (30 min) Wash1->Click Wash2 Wash (x3) Imaging Buffer Click->Wash2 Validate Confocal Microscopy & Viability Check Wash2->Validate

Self-validating experimental workflow ensuring specific probe labeling.

Step-by-Step Methodology

Phase 1: Probe Incubation and Target Accumulation

Causality Focus: The thiomorpholine 1-oxide moiety dictates the cellular distribution. We limit the incubation concentration to prevent off-target osmotic stress while allowing sufficient time for steady-state intracellular accumulation.

  • Cell Seeding: Seed HeLa or target cell lines in a 35 mm glass-bottom imaging dish and culture until 70-80% confluent.

  • Probe Administration: Prepare a 20 µM solution of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide in complete culture medium (using a ≤0.1% DMSO final concentration).

  • Control Preparation: In a parallel dish, prepare a Vehicle Control containing only 0.1% DMSO in medium.

  • Incubation: Incubate both dishes at 37°C, 5% CO₂ for 2 hours.

  • Primary Wash: Remove the medium and gently wash the cells 3 times with warm PBS to remove unbound extracellular probe.

Phase 2: BTTAA-Cu(I) Catalyst Preparation

Causality Focus:Critical Step. Cu(II) must be pre-complexed with the BTTAA ligand prior to reduction by sodium ascorbate. If ascorbate is added before the ligand, free Cu(I) will rapidly disproportionate, catalyzing Fenton-like reactions that produce lethal hydroxyl radicals, resulting in catastrophic cell death and high background fluorescence[4][6].

  • Pre-Complexation: In a microcentrifuge tube, mix 50 µM CuSO₄ with 300 µM BTTAA ligand (a 1:6 molar ratio) in Live-Cell Imaging Buffer (e.g., HBSS with 1% FBS). Incubate at room temperature for 5 minutes.

  • Fluorophore Addition: Add 20 µM of your chosen azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide) to the complex.

  • Reduction: Immediately before application to the cells, add 2.5 mM Sodium Ascorbate to the mixture to reduce Cu(II) to the catalytically active Cu(I). The solution should remain clear.

Phase 3: Live-Cell Click Reaction & Validation

Causality Focus: The 30-minute reaction window is the optimal equilibrium point between maximum signal-to-noise ratio and the onset of mild heavy-metal toxicity. The post-reaction EDTA wash chelates residual surface-bound copper, preventing post-imaging toxicity[5].

  • Reaction: Apply the complete catalytic labeling mixture to both the Test and Control dishes. Incubate at 37°C for exactly 30 minutes in the dark.

  • Quenching & Wash: Remove the reaction mixture. Wash the cells 3 times with Live-Cell Imaging Buffer supplemented with 1 mM EDTA to strip residual copper complexes from the cell membrane.

  • Viability Staining: Add 1 µg/mL Propidium Iodide (PI) to the final wash buffer.

  • Imaging: Transfer immediately to a confocal microscope.

    • Validation Criteria: The Test dish should exhibit strong intracellular AF488 signal mapping the thiomorpholine 1-oxide distribution. The Control dish must remain dark (confirming no non-specific dye sticking). Both dishes must be PI-negative, confirming that the BTTAA-CuAAC protocol preserved membrane integrity and cell viability.

References

  • Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods / PubMed Central.[Link]

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. PubMed Central.[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing).[Link]

Sources

Application

Application Note: Optimizing Site-Specific CuAAC Conjugation in ADCs Using 4-(Prop-2-yn-1-yl)thiomorpholine 1-Oxide

Executive Summary The development of site-specific Antibody-Drug Conjugates (ADCs) relies heavily on bioorthogonal click chemistry to achieve a homogeneous Drug-to-Antibody Ratio (DAR). Copper-catalyzed azide-alkyne cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of site-specific Antibody-Drug Conjugates (ADCs) relies heavily on bioorthogonal click chemistry to achieve a homogeneous Drug-to-Antibody Ratio (DAR). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier method for conjugating payloads to engineered azido-monoclonal antibodies (azido-mAbs)[1]. However, optimizing CuAAC parameters using highly potent, hydrophobic payloads (e.g., MMAE, MMAF) is notoriously difficult; payload-induced aggregation often confounds the assessment of true conjugation efficiency[2].

This application note details the use of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide as a highly hydrophilic, rigid alkyne surrogate. By substituting the cytotoxic payload with this water-soluble building block during the optimization phase, researchers can decouple click-chemistry kinetics from payload-induced aggregation, establishing a self-validating system for DAR optimization.

Mechanistic Insights: The Rationale for the Surrogate

Successful ADC synthesis requires a delicate balance of stability, reactivity, and solubility[3]. The selection of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide as an optimization surrogate is driven by three mechanistic advantages:

  • Hydrophilicity & Aggregation Mitigation: Hydrophobic payloads drive the non-covalent cross-linking and precipitation of mAbs during conjugation. The sulfoxide (1-oxide) moiety of the thiomorpholine ring is highly polar and acts as a strong hydrogen-bond acceptor. This mimics the solubility-enhancing effects of PEGylated or sulfonate-based hydrophilic linkers[4], ensuring the antibody remains monomeric even at maximum DAR saturation.

  • Optimal CuAAC Kinetics: The terminal propargyl group provides an unhindered alkyne handle, ensuring rapid and quantitative triazole formation when exposed to the Cu(I) catalyst[1].

  • Structural Rigidity: Unlike flexible PEG-alkynes that can undergo conformational collapse, the six-membered thiomorpholine ring provides a rigid steric profile. This accurately simulates the steric bulk of a true linker-payload complex, ensuring the optimized catalyst equivalents will translate successfully to the final cytotoxic construct.

Experimental Workflow

G A Azido-mAb (Site-Specific) D Surrogate ADC (Triazole Linkage) A->D B 4-(prop-2-yn-1-yl) thiomorpholine 1-oxide (Alkyne Surrogate) B->D C CuAAC Catalyst (CuSO4 + THPTA + Ascorbate) C->D Catalyzes E LC-MS & SEC (DAR & Aggregation Analysis) D->E

Workflow for optimizing site-specific CuAAC conjugation using a hydrophilic alkyne surrogate.

Step-by-Step Methodologies

The following protocols represent a self-validating system. By strictly controlling the order of addition, we prevent the generation of Reactive Oxygen Species (ROS) that typically degrade antibodies during copper-mediated bioconjugation[1].

Protocol 1: Preparation of the Catalytic Complex

Causality Check: Free Cu(I) generates ROS via the Fenton reaction, which oxidizes methionine and histidine residues on the mAb. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) acts as a water-soluble stabilizing ligand to coordinate Cu(I) and prevent protein damage[1].

  • Prepare a 50 mM stock of CuSO₄ in molecular biology grade water.

  • Prepare a 100 mM stock of THPTA ligand in water.

  • Prepare a 100 mM stock of Sodium Ascorbate in water (Must be prepared fresh daily).

  • Pre-complexation (Critical Step): In a microcentrifuge tube, mix the CuSO₄ and THPTA stocks at a 1:5 molar ratio (e.g., 10 µL CuSO₄ + 25 µL THPTA). Incubate at room temperature for 5 minutes.

  • Add the Sodium Ascorbate stock to the Cu/THPTA complex at a 1:10 molar ratio relative to copper. The solution will briefly turn dark and then clear, indicating the successful reduction of Cu(II) to catalytically active Cu(I).

Protocol 2: Site-Specific Conjugation

Causality Check: Sodium azide is a common preservative in commercial antibodies but acts as a competitive inhibitor in CuAAC. Buffer exchange is mandatory to ensure the alkyne surrogate is the only reactive partner.

  • Buffer exchange the engineered Azido-mAb (e.g., 5 mg/mL) into an amine-free, azide-free buffer (e.g., 1x PBS, pH 7.4) using a 30 kDa MWCO centrifugal filter.

  • Dissolve 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide in anhydrous DMSO to create a 10 mM stock.

  • To the Azido-mAb solution, add the alkyne surrogate stock to achieve the desired molar equivalents (e.g., 10 eq. per azide site). Ensure final DMSO concentration does not exceed 10% v/v to prevent mAb denaturation.

  • Add the pre-formed Cu(I)/THPTA/Ascorbate complex from Protocol 1 (typically 4 eq. of Cu per azide site).

  • Incubate the reaction at 25°C for 2 to 4 hours under gentle agitation.

Protocol 3: Purification and Analytics
  • Quench the reaction by adding 5 mM EDTA to chelate the copper catalyst.

  • Purify the surrogate ADC using a desalting column (e.g., Sephadex G-25) equilibrated with 1x PBS.

  • Validation: Analyze the conjugate via Size Exclusion Chromatography (SEC) to quantify aggregation, and intact LC-MS to determine the exact DAR.

Quantitative Data: Optimization Matrix

By utilizing the hydrophilic surrogate, researchers can map the exact catalyst equivalents required for complete conversion without the data being skewed by payload-induced precipitation.

Alkyne EquivalentsCu(II) EquivalentsTHPTA EquivalentsReaction Time (h)Average DAR (LC-MS)Aggregation (% SEC)
5 eq. Surrogate2 eq.10 eq.2.01.8< 1.0%
10 eq. Surrogate4 eq.20 eq.2.03.9 (Target: 4.0)< 1.0%
15 eq. Surrogate6 eq.30 eq.4.04.01.2%
10 eq. MMAE Payload4 eq.20 eq.2.03.514.5%

Table 1: Optimization of CuAAC parameters. Note that applying the optimized conditions (Row 2) directly to a hydrophobic MMAE payload (Row 4) results in significant aggregation, proving that the surrogate successfully isolates click-chemistry efficiency from payload hydrophobicity.

Sources

Method

Advanced Surface Functionalization via CuAAC Click Chemistry using 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary The development of smart, stimuli-responsive biomaterials re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

The development of smart, stimuli-responsive biomaterials requires precise control over surface chemistry. 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide (CAS 946504-81-0) has emerged as a highly specialized synthon that bridges the gap between bioorthogonal conjugation and advanced material design[1]. By leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can quantitatively graft this molecule onto azide-functionalized substrates. The resulting surfaces exhibit tailored hydrophilicity, exceptional hemocompatibility, and pH-responsive behavior, making them ideal for targeted drug delivery systems and anti-biofouling coatings[2].

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand why specific molecular motifs and reaction conditions are selected, rather than merely executing a protocol.

The Structural Rationale
  • The Propargyl Motif (Terminal Alkyne): The inclusion of the propargyl group enables CuAAC click chemistry. This 1,3-dipolar cycloaddition is atom-economical, highly regioselective (yielding exclusively stable 1,4-disubstituted 1,2,3-triazoles), and proceeds with near-quantitative yields under mild, aqueous conditions without undesirable byproducts[3].

  • The Thiomorpholine 1-Oxide Ring:

    • Hemocompatibility: The sulfoxide (S=O) moiety acts as a potent hydrogen-bond acceptor. When grafted onto a surface, it organizes interfacial water molecules into a dense hydration layer. This steric and energetic barrier strongly resists non-specific protein adsorption, preventing biofouling and red blood cell aggregation[2].

    • Stimuli-Responsiveness: The tertiary amine within the thiomorpholine ring possesses a pKa of ~6.0–6.5. In the slightly acidic microenvironments of tumors or intracellular endosomes, the amine protonates. This shifts the polymer's conformation and hydrophilicity, triggering the controlled release of encapsulated therapeutics[2].

The Logical Relationship of Molecular Motifs

Logic TMO Thiomorpholine 1-Oxide Functional Group Amine Tertiary Amine Protonation (Low pH) TMO->Amine pH Stimulus Sulf Sulfoxide Dipole Hydration Layer TMO->Sulf Aqueous Media Drug Triggered Drug Release (Tumor Microenvironment) Amine->Drug Conformational Shift Bio Anti-Biofouling & Hemocompatibility Sulf->Bio Steric Repulsion

Fig 1. Logical relationship of thiomorpholine 1-oxide structural motifs to material properties.

Experimental Design & Self-Validating Workflow

To demonstrate this chemistry, we utilize Mesoporous Silica Nanoparticles (MSNs) as the substrate. MSNs are widely used in drug development due to their high surface area and tunable pore sizes[4].

The Self-Validating System

A robust protocol must contain internal checkpoints. In this workflow, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is used as a self-validating tool. The azide (-N₃) group exhibits a strong, distinct asymmetric stretch at ~2100 cm⁻¹. The complete disappearance of this peak post-reaction confirms that the cycloaddition has reached >95% conversion, ensuring the protocol's success before moving to costly biological assays.

Workflow N1 Azide-Functionalized Surface (Mesoporous Silica MSNs) N2 CuAAC Click Reaction + Cu(I) Catalyst & THPTA + Alkyne-Thiomorpholine Oxide N1->N2 Addition of Reagents N3 Triazole-Linked Surface (Stable Covalent Bond) N2->N3 1,3-Dipolar Cycloaddition N4 Thiomorpholine Oxide Grafted (Hemocompatible, pH-Responsive) N3->N4 Final Surface Maturation

Fig 2. Workflow for CuAAC surface functionalization using thiomorpholine 1-oxide.

Step-by-Step Experimental Protocol

Materials Required
  • Azide-functionalized Mesoporous Silica Nanoparticles (MSN-N₃)

  • 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide (CAS: 946504-81-0)[1]

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: Degassed Milli-Q Water / Dimethylformamide (DMF) (1:1 v/v)

Procedure

Step 1: Preparation of the Catalytic Complex

  • Action: In a 5 mL glass vial, mix 1.0 mL of 10 mM CuSO₄ with 1.0 mL of 50 mM THPTA ligand in degassed water.

  • Causality: Cu(I) is thermodynamically unstable in aqueous solutions and readily disproportionates. THPTA is a water-soluble accelerating ligand that coordinates the Cu(I) center, sterically shielding it from oxidation while accelerating the cycloaddition rate by lowering the activation energy of the metallacycle intermediate.

Step 2: Substrate Dispersion

  • Action: Disperse 100 mg of MSN-N₃ in 10 mL of the degassed H₂O/DMF solvent mixture using an ultrasonic bath for 15 minutes.

  • Causality: DMF ensures the complete solvation of the organic thiomorpholine derivative, while water is strictly necessary for the optimal activity of the ascorbate reducing agent. Degassing prevents the premature oxidation of the catalyst.

Step 3: Reagent Addition & In Situ Reduction

  • Action: Add 2.0 equivalents (relative to the calculated surface azide density) of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide to the nanoparticle suspension.

  • Action: Introduce the pre-mixed CuSO₄/THPTA complex, followed immediately by the dropwise addition of 1.0 mL of 100 mM Sodium Ascorbate.

  • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. A 5-fold excess of ascorbate relative to copper is utilized to maintain a continuously reducing environment, preventing catalyst deactivation over the long reaction time.

Step 4: Reaction Execution

  • Action: Seal the vessel and stir the mixture at room temperature (25°C) in the dark for 24 hours under a continuous nitrogen atmosphere.

Step 5: Self-Validating Workup & Isolation

  • Action: Centrifuge the suspension (10,000 rpm, 10 min). Wash the resulting pellet sequentially with DMF (2x), Milli-Q water (2x), 0.1 M EDTA solution (2x) , and absolute ethanol (1x).

  • Causality: The EDTA wash is the most critical purification step. Residual copper can induce reactive oxygen species (ROS) generation in biological systems, which would artificially skew downstream hemocompatibility assays. EDTA acts as a hexadentate chelator, forming a highly stable, water-soluble complex with copper ions, ensuring the final surface is biologically inert.

  • Validation: Dry the nanoparticles under a vacuum. Perform ATR-FTIR analysis. The protocol is verified as successful only when the ~2100 cm⁻¹ azide stretch is entirely absent, accompanied by the appearance of a C-N stretch at ~1220 cm⁻¹ and an S=O stretch at ~1040 cm⁻¹.

Quantitative Data: Reaction Optimization Matrix

To maximize the grafting density of the thiomorpholine 1-oxide motif, reaction parameters must be tightly controlled. Table 1 summarizes the optimization of the CuAAC reaction on silica substrates, demonstrating the critical dependency on the THPTA ligand and reaction time.

Table 1: Optimization Matrix for CuAAC Grafting Density on Silica Substrates

[CuSO₄] (mM)[NaAsc] (mM)[THPTA] (mM)Reaction Time (h)Grafting Density (µmol/g)*FTIR Validation (2100 cm⁻¹ Peak)
1.05.00.012115Strong (Incomplete Reaction)
1.05.05.012270Weak (Partial Conversion)
1.0 5.0 5.0 24 345 None (Complete Conversion)
2.010.010.024350None (Complete Conversion)

*Determined via thermogravimetric analysis (TGA) mass loss profiles.

Sources

Application

procedure for conjugating 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide to oligonucleotides

Application Note: Site-Specific Conjugation of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide to Oligonucleotides via CuAAC Introduction & Mechanistic Rationale The therapeutic and diagnostic utility of oligonucleotides often...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Site-Specific Conjugation of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide to Oligonucleotides via CuAAC

Introduction & Mechanistic Rationale

The therapeutic and diagnostic utility of oligonucleotides often depends on specific chemical modifications to enhance their pharmacokinetic properties, cellular uptake, or target affinity. Thiomorpholine 1-oxide derivatives are increasingly utilized as steric modifiers and polarity-tuning moieties in antisense oligonucleotides (ASOs) and siRNAs.

This protocol details the conjugation of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide —a terminal alkyne-functionalized building block—to an azide-modified oligonucleotide. The methodology leverages Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction[1]. The use of a water-soluble ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is critical in this protocol to maintain the Cu(I) oxidation state, prevent oligonucleotide degradation (such as strand cleavage by reactive oxygen species), and ensure high conjugation efficiency in aqueous buffers[1].

Reaction Pathway & Workflow

The conjugation relies on the formation of a stable 1,2,3-triazole linkage between the azide-functionalized oligonucleotide and the alkyne moiety of the thiomorpholine 1-oxide.

CuAAC_Workflow Oligo Azide-Modified Oligonucleotide Reaction CuAAC Reaction (Room Temp, 2h) Oligo->Reaction Alkyne 4-(prop-2-yn-1-yl) thiomorpholine 1-oxide Alkyne->Reaction Catalyst CuSO4 + THPTA + Na-Ascorbate Catalyst->Reaction Purification HPLC / Desalting Purification Reaction->Purification Product Thiomorpholine 1-oxide Conjugated Oligo Purification->Product

Figure 1: Workflow for the CuAAC conjugation of thiomorpholine 1-oxide to oligonucleotides.

Materials and Reagents

To ensure reproducibility and prevent degradation of the oligonucleotide, all reagents must be prepared fresh using nuclease-free water.

Reagent / MaterialConcentration / AmountPurpose
Azide-modified Oligonucleotide1 mM in H₂OSubstrate (5', 3', or internally modified)
4-(prop-2-yn-1-yl)thiomorpholine 1-oxide10 mM in DMSOAlkyne conjugation partner
Copper(II) Sulfate (CuSO₄)20 mM in H₂OCopper source
THPTA Ligand50 mM in H₂OCu(I) stabilizing ligand
Sodium Ascorbate100 mM in H₂OReducing agent (Cu(II) to Cu(I))
Triethylammonium acetate (TEAA) buffer0.1 M, pH 7.0Reaction buffer

Step-by-Step Experimental Protocol

Phase 1: Catalyst Complex Preparation (Critical Step) Causality Note: Pre-mixing the copper source with the THPTA ligand before adding the reducing agent is mandatory. This ensures that the generated Cu(I) is immediately captured by the ligand, preventing disproportionation and the generation of reactive oxygen species that cause oligonucleotide strand cleavage.

  • In a sterile microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA ligand.

  • Vortex briefly and incubate at room temperature for 5 minutes. The solution will exhibit a pale blue color.

Phase 2: Reaction Assembly

  • In a separate 1.5 mL low-bind microcentrifuge tube, add the following components in the exact order listed:

    • 40 µL of 0.1 M TEAA buffer (pH 7.0)

    • 10 µL of 1 mM Azide-modified Oligonucleotide (10 nmol)

    • 5 µL of 10 mM 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide in DMSO (50 nmol, 5 molar equivalents).

  • Add 6 µL of the pre-formed CuSO₄/THPTA complex to the reaction mixture.

  • Initiate the reaction by adding 10 µL of freshly prepared 100 mM Sodium Ascorbate.

  • Vortex thoroughly. The final reaction volume should be approximately 71 µL.

  • Incubate the mixture at room temperature (20-25°C) for 2 hours. Protect from light.

Phase 3: Purification

  • Quench the reaction by adding 10 µL of 0.5 M EDTA (pH 8.0) to chelate the copper ions.

  • Purify the conjugated oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or a standard gel filtration column (e.g., NAP-10 or equivalent desalting column) equilibrated with nuclease-free water.

  • Lyophilize the collected fractions containing the pure conjugate.

Quality Control and Validation

A self-validating protocol requires rigorous analytical confirmation of the final product.

  • LC-MS Analysis: The primary validation method is Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass shift is exactly the exact mass of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (C7H11NOS, Exact Mass: 157.06) minus any displaced protons during triazole formation.

  • RP-HPLC: The conjugated oligonucleotide will typically exhibit a shifted retention time compared to the unconjugated azide-oligo due to the added hydrophobicity and structural bulk of the thiomorpholine 1-oxide ring.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)‐Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting CuAAC Reactions with 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving complex, heteroatom-rich substrates.

Working with 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide presents a unique set of chemical challenges. This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind your low yields and providing a self-validating, highly optimized protocol to ensure experimental success.

Diagnostic Workflow for Coordinating Substrates

Before adjusting your protocol, it is critical to diagnose the specific failure mode of your reaction. Follow the logical workflow below to identify the root cause of your low yield.

G Start Low Yield in CuAAC with Thiomorpholine 1-oxide CheckByproduct Are homocoupling byproducts visible? Start->CheckByproduct Degas Degas solvent & increase NaAsc CheckByproduct->Degas Yes CheckCoord Is Cu(I) sequestered by sulfoxide/amine? CheckByproduct->CheckCoord No Degas->CheckCoord AddTHPTA Add THPTA ligand (Cu:Ligand 1:2 to 1:5) CheckCoord->AddTHPTA Yes CheckSolv Is substrate fully dissolved? CheckCoord->CheckSolv No AddTHPTA->CheckSolv AdjustSolv Use DMSO/Water or t-BuOH/Water CheckSolv->AdjustSolv No Success Optimal Triazole Yield CheckSolv->Success Yes AdjustSolv->Success

Figure 1: Diagnostic workflow for resolving low yield in CuAAC with coordinating substrates.

Frequently Asked Questions (FAQs)

Q1: Why is 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide causing unexpectedly low yields compared to standard terminal alkynes?

Causality: Your substrate is not just an alkyne; it contains two potent coordinating moieties: a tertiary amine (propargyl amine) and a sulfoxide (thiomorpholine 1-oxide). Copper(I) is a soft Lewis acid and is highly susceptible to sequestration by these heteroatoms. Propargyl amines are notorious for forming stable, unreactive Cu(I) complexes that pull the metal out of the catalytic cycle, effectively deactivating the catalyst . Furthermore, the highly polar sulfoxide group can alter the local dielectric environment, hindering the formation of the critical copper-acetylide intermediate.

Q2: How can I prevent the catalyst from being deactivated by my substrate?

Causality & Solution: You must kinetically and thermodynamically out-compete the substrate for the Cu(I) center by utilizing a strongly binding, accelerating ligand. While TBTA is a common choice, its poor aqueous solubility makes it suboptimal for highly polar sulfoxide-containing substrates. We strongly recommend Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) . THPTA maintains Cu(I) in its active state while providing sufficient steric bulk and water solubility to prevent the thiomorpholine 1-oxide from poisoning the catalyst . You should increase the ligand-to-copper ratio to at least 2:1 (up to 5:1) to ensure the copper remains catalytically active .

Q3: I am observing a significant byproduct, and my alkyne is being consumed without forming the triazole. What is happening?

Causality & Solution: You are likely observing oxidative homocoupling of the alkyne, known as Glaser coupling . This side reaction is catalyzed by the presence of Cu(II) and dissolved oxygen []([Link]). Because the thiomorpholine 1-oxide creates a polar, mildly oxidizing microenvironment, local dissolved oxygen can rapidly oxidize the delicate Cu(I) to Cu(II), triggering the dimerization of your propargyl substrate. Fix: Strictly degas all solvents (e.g., via sparging with argon). Additionally, maintain a continuous reducing environment by adding an excess of sodium ascorbate (20–50 mol%) to rapidly reduce any formed Cu(II) back to Cu(I) .

Quantitative Optimization Parameters

To successfully click 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide, standard CuAAC conditions must be aggressively modified. The table below summarizes the necessary adjustments.

ParameterStandard CuAACOptimized for Thiomorpholine 1-oxideMechanistic Rationale
Cu(I) Source CuSO₄ (1-5 mol%)CuSO₄ (5-10 mol%) Higher loading compensates for partial sequestration by the amine/sulfoxide groups.
Ligand None or TBTA (1:1)THPTA (Cu:Ligand 1:2 to 1:5) Stronger coordination outcompetes the substrate; high solubility matches the polar sulfoxide.
Reducing Agent NaAsc (10 mol%)NaAsc (20-50 mol%) Maintains strict Cu(I) state; prevents Glaser homocoupling .
Solvent System t-BuOH/Water (1:1)DMSO/Water (1:1 to 3:1) DMSO excellently solvates the polar sulfoxide moiety, preventing biphasic stalling.
Atmosphere AmbientStrictly Degassed (Argon) Eliminates O₂ to prevent Cu(I) oxidation and subsequent side reactions.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At each critical step, a visual or physical cue will confirm that the chemistry is proceeding correctly, ensuring trustworthiness and reproducibility.

Step 1: Preparation of Stock Solutions
  • Prepare 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (0.5 M) and your target azide (0.5 M) in anhydrous, argon-degassed DMSO.

  • Prepare CuSO₄·5H₂O (0.1 M) and THPTA (0.2 M) in degassed Milli-Q water.

  • Prepare Sodium Ascorbate (1.0 M) freshly in degassed water. (Do not store this solution; it degrades rapidly).

Step 2: Catalyst Pre-complexation (Critical Step)

In a separate vial, mix the CuSO₄ and THPTA solutions at a 1:2 molar ratio (e.g., 50 µL CuSO₄ + 100 µL THPTA).

  • Self-Validation Checkpoint: The solution must turn a distinct, bright light blue , indicating the successful formation of the Cu(II)-THPTA complex. This pre-complexation is mandatory to prevent your substrate from binding free copper upon addition.

Step 3: Reaction Assembly

To a Schlenk tube or septum-sealed vial under argon, add the target azide (1.0 equiv) and 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (1.2 equiv). Add the DMSO/Water solvent mixture to achieve a final substrate concentration of 0.1 M.

Step 4: Catalyst Addition

Inject the pre-complexed CuSO₄/THPTA solution into the reaction mixture (targeting 5-10 mol% Cu relative to the azide).

Step 5: Initiation via Reduction

Inject the freshly prepared Sodium Ascorbate (25-50 mol%).

  • Self-Validation Checkpoint: Within 1 to 5 minutes, the solution should transition from blue to colorless or pale yellow . This color change is the definitive proof that Cu(II) has been successfully reduced to the catalytically active Cu(I) state . If the solution remains blue, your ascorbate is dead, or oxygen is leaking into the system.

Step 6: Monitoring & Workup
  • Stir at room temperature for 2-4 hours. Monitor completion via LC-MS.

  • Quenching: Expose the reaction to air and add an equal volume of 0.1 M aqueous EDTA solution.

  • Self-Validation Checkpoint: The aqueous layer will turn deep blue as the EDTA strips the copper from the THPTA and the product, ensuring your final isolated triazole is free of heavy metal contamination. Extract the product using dichloromethane or ethyl acetate.

References

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Tracker Nanocatalyst for Screening of Intracellular Copper‐Catalyzed Azide‐Alkyne Cycloadditions PubMed Central (NIH) URL:[Link]

  • Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity PubMed Central (NIH) URL:[Link]

Optimization

how to improve the solubility of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide conjugates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the physicochemical properties of complex bioconjugates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the physicochemical properties of complex bioconjugates.

4-(prop-2-yn-1-yl)thiomorpholine 1-oxide is an excellent alkyne building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC). While the thiomorpholine 1-oxide moiety introduces beneficial polarity that reduces protein binding and improves solubility compared to unoxidized piperidines or morpholines[1], conjugating it to large, lipophilic payloads (such as PROTACs or hydrophobic fluorophores) often yields molecules that exceed the "Rule of Five"[2]. This leads to severe aqueous solubility issues, aggregation, and assay interference.

Below is our comprehensive troubleshooting guide to resolve these solubility bottlenecks, spanning from synthesis optimization to formulation and structural modification.

Troubleshooting Workflow

SolubilityTroubleshooting A Conjugate exhibits poor aqueous solubility B Identify the phase of precipitation A->B C During CuAAC Click Synthesis B->C Synthesis Phase D During In Vitro Assays or In Vivo Dosing B->D Assay Phase E Protocol 1: Use THPTA Ligand & Degassed Solvents C->E F Protocol 2: Cosolvent/Cyclodextrin Formulation D->F G Protocol 3: 1,1-Dioxide Substitution or PEGylation D->G

Decision tree for troubleshooting the solubility of thiomorpholine 1-oxide conjugates.

Section 1: Click Chemistry Synthesis Troubleshooting

FAQ 1: My 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide conjugate precipitates out of solution immediately upon adding the copper catalyst. How do I prevent this?

Causality & Expert Insight: The standard CuAAC reaction often utilizes TBTA as a copper-chelating ligand. TBTA is highly lipophilic and insoluble in water, which acts as a nucleation point for the precipitation of large, hydrophobic conjugates during synthesis. Furthermore, dissolved oxygen in the solvent can cause oxidative side reactions that lead to insoluble polymeric byproducts[3]. Solution: Switch to a water-soluble ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and utilize a strictly degassed solvent system,[3].

Protocol 1: High-Solubility CuAAC Conjugation

  • Preparation: Dissolve the azide-payload and 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (1.2 eq) in a degassed mixture of DMSO/Water (3:1 v/v). Apply low vacuum for 3 minutes, then blanket with Argon[3].

  • Catalyst Complexation: In a separate vial, premix CuSO₄ (0.1 eq) and THPTA ligand (0.5 eq) in degassed water.

    • Self-Validation Step: The solution must turn a clear, light blue. This visual confirmation indicates successful Cu(II)-THPTA complex formation without precipitation prior to reduction.

  • Reduction: Add sodium ascorbate (0.5 eq) to the catalyst mixture. The solution will turn colorless, indicating the generation of the active Cu(I) species.

  • Reaction: Add the active catalyst complex to the alkyne/azide mixture. Stir at room temperature for 2-4 hours.

  • Purification: Because THPTA is water-soluble, the reaction can be directly purified via reverse-phase HPLC without the need for harsh organic extractions that might crash out the conjugate.

Section 2: Formulation Strategies for Assays

FAQ 2: The purified conjugate is soluble in DMSO but crashes out when diluted into aqueous assay buffers (e.g., PBS). What formulation strategies can maintain solubility?

Causality & Expert Insight: Large conjugates, especially PROTACs, possess high molecular weights and rigid planar structures that thermodynamically favor crystal lattice formation over aqueous solvation. When diluted from DMSO into PBS, the local supersaturation causes rapid precipitation. Solution: Use a co-solvent system combined with a host-guest complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD). For oral bioavailability or cellular assays, utilizing biorelevant media (e.g., FeSSIF) which mimics fed-state intestinal fluids has been shown to significantly enhance the solubility of large chimeric molecules via micellar solubilization[4].

Protocol 2: Cyclodextrin-Mediated Solubilization

  • Stock Preparation: Prepare a 10 mM stock of the thiomorpholine 1-oxide conjugate in 100% molecular biology grade DMSO.

  • Carrier Solution: Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Dropwise Addition: While vortexing the HP-β-CD solution vigorously, add the DMSO stock dropwise to achieve the desired final concentration (ensure final DMSO concentration is ≤1% to prevent cellular toxicity).

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 10 minutes.

    • Self-Validation Step: Measure the optical density of the final formulation at 600 nm (OD600). A reading of <0.05 indicates a true solution and the absence of hidden colloidal aggregates.

Section 3: Structural Modifications for Intractable Conjugates

FAQ 3: Formulation alone is insufficient for in vivo dosing. How can I chemically modify the conjugate to improve its intrinsic aqueous solubility?

Causality & Expert Insight: While the 1-oxide (sulfoxide) provides a dipole moment that aids solubility compared to standard thiomorpholines[1], it may not be enough to overcome the lipophilicity of a massive payload. The sulfur atom can be substituted with the 1,1-dioxide (sulfone) building block to significantly increase the polar surface area[5]. Alternatively, modifying the linker of the azide partner to include PEG (polyethylene glycol) units or basic nitrogen atoms can disrupt the crystal lattice and enhance hydration[2],[6].

Protocol 3: Pre-Conjugation Structural Optimization

  • Building Block Selection: Substitute the 1-oxide alkyne with 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide during the initial synthetic design[5].

  • Azide Modification: If the payload is highly hydrophobic (e.g., a PROTAC warhead), incorporate a short PEG spacer (e.g., PEG3 or PEG4) into the azide counterpart before the click reaction[6].

  • Synthesis & Validation: Perform the CuAAC reaction as described in Protocol 1.

    • Self-Validation Step: Compare the HPLC retention time of the newly synthesized conjugate against the original 1-oxide version. A shift to an earlier retention time on a C18 reverse-phase column confirms a successful increase in hydrophilicity.

Data Presentation: Quantitative Solubility Enhancements

The following table summarizes the expected solubility improvements based on the applied troubleshooting strategy.

Strategy / ModificationMechanism of ActionExpected Solubility IncreaseRecommended Application Phase
THPTA Ligand (CuAAC) Prevents catalyst-induced nucleationPrevents synthesis precipitationChemical Synthesis
Cyclodextrin Formulation Host-guest complexation10x - 50xIn Vitro Assays / IV Dosing
Biorelevant Media (FeSSIF) Micellar solubilization (bile salts)5x - 15xOral Bioavailability Assays
1,1-Dioxide Substitution Increases polar surface area2x - 5xLead Optimization
PEGylation of Azide Linker Enhances hydration & flexibility10x - 100xConjugate Design

References

  • Title: 7 strategies to improve PROTACs' oral bioavailability Source: Drug Discovery and Development URL: [Link]

  • Title: Focus on PROTAC Compounds: Development Strategy Source: Crystal Pharmatech URL: [Link]

  • Title: Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems Source: MDPI URL: [Link]

  • Title: Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties Source: NIH (PMC) URL: [Link]

  • Title: Exploring advanced Click Chemistry for versatile and efficient bioconjugations Source: Interchim Scientific URL: [Link]

  • Title: Glen Report 23.13 - New Products – Click Chemistry Update Source: Glen Research URL: [Link]

Sources

Troubleshooting

Technical Support Center: 4-(Prop-2-yn-1-yl)thiomorpholine 1-Oxide Reaction Troubleshooting

Welcome to the Application Scientist Technical Support Center. In this guide, we address the unique reactivity profile of1 (CAS 946504-81-0)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. In this guide, we address the unique reactivity profile of1 (CAS 946504-81-0)[1]. This bifunctional molecule features both a terminal alkyne and a sulfoxide moiety, making it a highly versatile building block for drug development. However, this dual reactivity often leads to competing side reactions during standard transformations like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or downstream derivatizations.

The following guide is designed to help you diagnose, understand, and eliminate common side products through causality-driven troubleshooting and self-validating protocols.

Part 1: Diagnostic Workflow for Side Product Identification

When analyzing your crude reaction mixture via LC-MS, mass shifts relative to the expected product are your primary diagnostic tool. Use the decision tree below to identify which competing pathway has compromised your reaction.

Diagnostic workflow for identifying side products of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide via MS.

Part 2: Quantitative Data & Analytical Signatures

To confirm the identity of your side products, cross-reference your analytical data with the validated parameters in the table below.

CompoundFormulaExact MassESI-MS [M+H]⁺Diagnostic ¹H NMR Shift (CDCl₃)
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide (Target/SM)C₇H₁₁NOS157.06158.1~2.7–3.0 ppm (m, 4H, CH₂-SO)
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide (Sulfone)C₇H₁₁NO₂S173.05174.1~3.1–3.3 ppm (m, 4H, CH₂-SO₂)
4-(Prop-2-yn-1-yl)thiomorpholine (Thioether)C₇H₁₁NS141.06142.1~2.6 ppm (m, 4H, CH₂-S)
Glaser Dimer (Homocoupling Product)C₁₄H₂₀N₂O₂S₂312.10313.1Absence of terminal alkyne proton (~2.2 ppm)

Part 3: Frequently Asked Questions & Troubleshooting

Q1: During CuAAC (Click) reactions, LC-MS shows a major byproduct at m/z 174.1 [M+H]⁺. What is this and how do I prevent it?

Causality: The +16 Da shift indicates over-oxidation to2 (CAS 10442-03-2)[2]. Sulfoxides require rigorous oxidant control to prevent sulfone formation[3][4]. In CuAAC, dissolved oxygen combined with Cu(I)/Cu(II) redox cycling generates reactive oxygen species (ROS) that readily oxidize the sulfoxide. Solution: Thoroughly degas all solvents prior to the reaction. Maintain a strict inert atmosphere (Argon/N₂) and use a slight, controlled excess of sodium ascorbate to maintain a reducing environment without triggering other side reactions.

Q2: I am observing a high molecular weight byproduct at m/z 313.1[M+H]⁺. Why is my alkyne consuming itself?

Causality: This is the Glaser homocoupling dimer. Terminal N-propargylamines readily dimerize in the presence of copper catalysts and oxygen to form diynes[5]. Solution: Exclude oxygen completely. Additionally, use a copper-chelating ligand such as THPTA. THPTA stabilizes the Cu(I) oxidation state and sterically shields the metal center, drastically reducing the rate of Glaser coupling while accelerating the desired click reaction.

Q3: My reaction mixture turns black, and I see a mass corresponding to m/z 142.1 [M+H]⁺. What is happening?

Causality: The -16 Da shift indicates the reduction of the thiomorpholine 1-oxide back to the corresponding thioether. While ascorbic acid is intended to reduce Cu(II) to Cu(I), an excessive amount of ascorbate in the presence of transition metals can inadvertently catalyze the deoxygenation of sulfoxides. The black color indicates the precipitation of Cu(0) nanoparticles due to over-reduction of the catalyst. Solution: Titrate your reducing agent. A self-validating ratio is 0.05 eq CuSO₄ to exactly 0.25 eq sodium ascorbate.

Q4: I attempted an acetylation step on a downstream intermediate, but my thiomorpholine ring degraded. What caused this?

Causality: Thiomorpholine 1-oxide derivatives are highly susceptible to the 6[6]. When exposed to acetic anhydride or strong electrophiles, the sulfoxide oxygen is activated, leading to deprotonation at the adjacent carbon and the formation of a highly reactive thionium ion. This results in an α-acetoxy thioether, which often undergoes subsequent ring-opening or degradation. Solution: Avoid anhydrides. Use non-anhydride coupling reagents (e.g., HATU/DIPEA) for amide bond formation to prevent sulfoxide activation.

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity synthesis without the aforementioned side products, utilize the following optimized CuAAC protocol. This system is designed to be self-validating; visual cues at each step confirm mechanistic success.

Optimized CuAAC Workflow for Sulfoxide-Alkyne Substrates

Step 1: Solvent Degassing

  • Action: Sparge a mixture of t-BuOH/H₂O (1:1 v/v) with Argon for 30 minutes.

  • Mechanistic Rationale: Removes dissolved O₂, neutralizing the primary cause of both Glaser homocoupling and ROS-mediated sulfoxide over-oxidation.

Step 2: Reagent Assembly

  • Action: In a Schlenk flask under Argon, add the target azide (1.0 eq) and 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (1.05 eq).

Step 3: Catalyst Pre-complexation

  • Action: In a separate Argon-purged vial, mix CuSO₄·5H₂O (0.05 eq) and THPTA ligand (0.10 eq) in a small volume of degassed water.

  • Mechanistic Rationale: Pre-complexing Cu with THPTA prevents Cu-catalyzed degradation pathways and shields Cu(I) from adventitious oxidants.

Step 4: Controlled Reduction (Self-Validating Step)

  • Action: Add sodium ascorbate (0.25 eq) to the catalyst mixture.

  • Validation Check: The solution must turn from blue to colorless/pale yellow, indicating successful Cu(I) formation. If the solution turns black, Cu(0) has formed, and the batch must be discarded to prevent thioether formation.

  • Mechanistic Rationale: Limiting ascorbate to 0.25 eq prevents over-reduction to Cu(0) and minimizes the risk of sulfoxide deoxygenation.

Step 5: Reaction Execution & Quench

  • Action: Transfer the active catalyst solution to the Schlenk flask. Stir at room temperature for 2–4 hours. Quench the reaction by adding a saturated aqueous EDTA solution (10 mL/mmol).

  • Mechanistic Rationale: EDTA strongly chelates copper, completely halting redox cycling and preventing post-reaction oxidation during aerobic workup and extraction.

References

  • Santa Cruz Biotechnology. "4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide | CAS 10442-03-2". scbt.com.
  • ResearchGate. "New Aspects of Thiomorpholine Chemistry". researchgate.net.
  • ChemScene. "4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide". chemscene.com.
  • EvitaChem. "Buy 4-Piperidin-4-yl-thiomorpholine-1-oxide (EVT-8790969)". evitachem.com.
  • Benchchem. "Thiomorpholine 1-oxide | 39213-13-3". benchchem.com.
  • The Journal of Organic Chemistry. "3-Arylsulfonylquinolines from N-Propargylamines via Cascaded Oxidative Sulfonylation Using DABSO". acs.org.

Sources

Optimization

Technical Support Center: Optimizing Copper-Catalyzed Reactions for 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

Welcome to the technical support center for the optimization of copper-catalyzed reactions involving 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of copper-catalyzed reactions involving 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this specific class of reactions. The question-and-answer format is intended to directly address common challenges and provide scientifically grounded solutions.

I. Frequently Asked Questions (FAQs)

Q1: What are the fundamental roles of the copper catalyst and the ligand in this reaction?

A1: In copper-catalyzed reactions, particularly those involving alkynes, the copper(I) species is the active catalyst.[1] Its primary role is to activate the terminal alkyne of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide, making it more susceptible to nucleophilic attack or other coupling processes.[2] This activation occurs through the formation of a copper-acetylide intermediate.[3]

Ligands are crucial for modulating the catalyst's performance in several ways:

  • Stabilization: Ligands stabilize the active Cu(I) oxidation state, preventing its disproportionation to inactive Cu(II) and Cu(0).[4]

  • Solubility: They form complexes with the copper salt, enhancing its solubility in organic solvents.[4]

  • Reactivity and Selectivity: The steric and electronic properties of the ligand directly influence the reaction's rate and selectivity.[4] For instance, certain ligands can accelerate key steps in the catalytic cycle.[4][5]

  • Preventing Side Reactions: Appropriate ligands can minimize undesired side reactions, such as the Glaser-Hay coupling of the alkyne.[1]

Q2: I am observing very low to no product yield. What are the most probable initial causes?

A2: Low or no yield is a common initial hurdle. The primary suspects are often related to the catalyst's activity and the reaction conditions.

  • Inactive Catalyst: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1]

  • Poor Reagent Quality: Impurities in the starting materials, particularly the alkyne or any coupling partner, can inhibit the catalyst. Azides, if used as a coupling partner, can also be unstable.[1]

  • Inappropriate Ligand Choice or Ratio: The absence of a suitable ligand or an incorrect copper-to-ligand ratio can lead to an inactive or poorly soluble catalytic species.[1][6]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and base can have a profound impact on the reaction's success.[5][7]

A systematic troubleshooting approach is recommended, starting with ensuring an oxygen-free environment and using high-purity reagents.

Q3: My reaction is sluggish and incomplete. How can I increase the reaction rate?

A3: A slow reaction rate can often be addressed by systematically optimizing several parameters:

  • Increase Reactant Concentration: If solubility permits, increasing the concentration of the reactants can accelerate the reaction.[1]

  • Elevate the Temperature: Increasing the reaction temperature can overcome the activation energy barrier for slower reactions.[1][8] However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Screen Different Ligands: The choice of ligand can dramatically influence the reaction rate. Diamine ligands, for example, have been shown to accelerate certain copper-catalyzed cross-coupling reactions.[4][5]

  • Optimize Catalyst and Ligand Loading: While a higher catalyst loading might seem intuitive, it can sometimes lead to an increase in side products.[9] It's crucial to find the optimal loading where the rate is maximized without compromising selectivity.[9]

Q4: I'm observing the formation of a significant amount of homocoupled alkyne (Glaser coupling product). How can I suppress this side reaction?

A4: The formation of a 1,3-diyne via Glaser coupling is a common side reaction in copper-catalyzed alkyne chemistry, especially in the presence of oxygen.[1][2]

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure your reaction is thoroughly deoxygenated by bubbling an inert gas (argon or nitrogen) through the solvent and maintaining an inert atmosphere throughout the reaction.[1]

  • Choice of Ligand and Base: The ligand and base can influence the propensity for Glaser coupling. Some ligand systems are better at promoting the desired cross-coupling over homocoupling. The pKa of the base can be a more significant factor than its denticity in some cases.[10]

  • Controlled Addition of Reactants: In some instances, slow addition of one of the coupling partners can minimize its concentration at any given time, thereby disfavoring the homocoupling reaction.

II. Troubleshooting Guide: In-depth Solutions

This section provides a more detailed, cause-and-effect-based approach to troubleshooting common experimental issues.

Problem 1: Catalyst Deactivation

Symptoms: The reaction starts but then stalls, or there is no conversion from the outset.

Causality: The sulfoxide group in 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide or other sulfur-containing impurities can act as poisons to the copper catalyst.[11] Additionally, as previously mentioned, oxidation of Cu(I) to Cu(II) is a major deactivation pathway.[1] In some systems, catalyst deactivation can also occur through dissolution and redeposition, leading to morphological changes and a loss of active sites.[12][13]

Solutions:

  • Ensure High Purity of Starting Materials: Purify the 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide to remove any potential sulfur-containing impurities that could poison the catalyst.

  • Work Under Strictly Inert Conditions: Use Schlenk techniques or a glovebox to exclude oxygen and moisture from the reaction. Degas all solvents prior to use.[1]

  • In Situ Reduction of Cu(II) to Cu(I): If you are starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is necessary to generate the active Cu(I) species in situ.[6][8]

  • Ligand Selection: Certain ligands are more effective at protecting the copper center from oxidation and poisoning.[1][4] Screening different ligand classes (e.g., diamines, phenanthrolines, N-heterocyclic carbenes) can identify a more robust system.[5][14][15]

Troubleshooting Workflow for Catalyst Deactivation

start Low or Stalled Conversion check_purity Are starting materials pure? start->check_purity check_inert Is the reaction under a strictly inert atmosphere? check_purity->check_inert Yes purify Purify starting materials check_purity->purify No check_cu_source Is the active Cu(I) species present? check_inert->check_cu_source Yes degas Degas solvents and use inert atmosphere techniques check_inert->degas No check_ligand Is the ligand appropriate? check_cu_source->check_ligand Yes add_reductant If using Cu(II), add a reducing agent (e.g., sodium ascorbate) check_cu_source->add_reductant No screen_ligands Screen different classes of ligands check_ligand->screen_ligands No success Reaction Optimized check_ligand->success Yes purify->check_inert degas->check_cu_source add_reductant->check_ligand screen_ligands->success

Caption: A troubleshooting workflow for addressing catalyst deactivation.

Problem 2: Poor Catalyst and/or Ligand Solubility

Symptoms: The reaction mixture is heterogeneous when it should be homogeneous, leading to poor reproducibility and low yields.

Causality: Many copper salts and ligands have limited solubility in common organic solvents. If the catalytic complex is not fully dissolved, the concentration of the active catalyst in the solution will be low and inconsistent.

Solutions:

  • Solvent Screening: The choice of solvent is critical.[5] Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO) to find one that effectively dissolves both the catalyst-ligand complex and the substrates.[5][7]

  • Ligand Modification: Ligands can be designed with solubilizing groups to enhance the solubility of the copper complex.

  • Use of a More Soluble Copper Source: Different copper salts (e.g., CuI, CuBr, Cu(MeCN)₄PF₆) have different solubility profiles.[5][16] Experimenting with various copper sources may resolve solubility issues.

Problem 3: Sub-Optimal Catalyst to Ligand Ratio

Symptoms: Inconsistent results, low yields, or the formation of side products.

Causality: The ratio of ligand to copper is a critical parameter. Too little ligand may not adequately stabilize the copper catalyst, leading to deactivation.[1] Conversely, an excess of certain types of ligands can sometimes inhibit the reaction by forming less reactive, multiply ligated copper species.[5][17]

Solutions:

  • Systematic Ratio Optimization: Perform a systematic screen of the copper-to-ligand ratio. Common starting points are 1:1 and 1:2, but the optimal ratio can vary significantly depending on the specific ligand and reaction. Ratios between 1:1 and 5:1 are often explored.[1][6]

  • Pre-formation of the Catalyst-Ligand Complex: In some cases, pre-mixing the copper salt and the ligand before adding them to the reaction mixture can lead to more consistent results.[6]

Table 1: Recommended Starting Points for Catalyst and Ligand Optimization

ParameterRecommended Starting RangeRationale
Copper Catalyst Loading 1-10 mol%A good starting point for many reactions. Higher loadings may be needed for challenging substrates, while lower loadings are desirable for process efficiency.[9]
Ligand-to-Copper Ratio 1:1 to 5:1This range typically provides sufficient ligand to stabilize the catalyst without causing inhibition. The optimal ratio is highly ligand-dependent.[1][6]
Solvent Toluene, Dioxane, DMF, DMSOThese solvents are commonly used for copper-catalyzed reactions and cover a range of polarities.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is crucial and can depend on the specific coupling partners and the pKa of the ligand.[5]
Temperature Room Temperature to 120 °CStart at a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction progress.[1][8]

III. Experimental Protocols

Protocol 1: General Procedure for Ligand Screening

This protocol provides a framework for efficiently screening different ligands to identify the most effective one for your reaction.

  • Preparation: To an array of oven-dried reaction vials equipped with stir bars, add the copper source (e.g., CuI, 5 mol%).

  • Ligand Addition: To each vial, add a different ligand (e.g., 10 mol% of various diamines, phenanthrolines, etc.).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the base (e.g., K₂CO₃, 2.0 equiv.), 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (1.0 equiv.), and the coupling partner (1.2 equiv.).

  • Reaction: Place the vials in a preheated aluminum block on a stirrer plate at the desired temperature.

  • Monitoring and Analysis: Monitor the reactions at regular intervals (e.g., 1, 4, 12, and 24 hours) by taking small aliquots and analyzing them by a suitable technique such as LC-MS or GC-MS to determine the conversion and yield of the desired product.[18][19][20][21]

Ligand Screening Workflow

start Define Reaction Conditions (Substrates, Solvent, Base, Temp) prepare_vials Prepare Array of Reaction Vials (Cu Source, Stir Bar) start->prepare_vials add_ligands Add Different Ligand to Each Vial prepare_vials->add_ligands inert_atmosphere Establish Inert Atmosphere add_ligands->inert_atmosphere add_reagents Add Solvent, Base, and Reactants inert_atmosphere->add_reagents run_reactions Run Reactions at Set Temperature add_reagents->run_reactions monitor Monitor Reaction Progress (LC-MS, GC-MS) run_reactions->monitor analyze Analyze Data to Identify Best Ligand monitor->analyze optimize Further Optimization of Lead Ligand analyze->optimize

Caption: A systematic workflow for screening and identifying the optimal ligand.

Protocol 2: Optimization of Copper and Ligand Concentrations

Once a promising ligand has been identified, the next step is to optimize the concentrations of both the copper catalyst and the ligand.

  • Set up a Grid Experiment: Design a matrix of experiments where both the copper catalyst loading and the ligand-to-copper ratio are varied systematically. For example, you could test copper loadings of 1, 2, and 5 mol% against ligand-to-copper ratios of 1:1, 1.5:1, and 2:1.

  • Follow General Procedure: For each experiment in the grid, follow the general reaction setup and procedure described in Protocol 1.

  • Analyze the Results: After a fixed reaction time, analyze the yield of each reaction. Plot the yield as a function of catalyst loading and ligand ratio to identify the optimal combination that provides the highest yield with the lowest possible catalyst loading.

Table 2: Example of a Grid Experiment for Optimization

1:1 Ligand:Cu 1.5:1 Ligand:Cu 2:1 Ligand:Cu
1 mol% Cu Yield (%)Yield (%)Yield (%)
2 mol% Cu Yield (%)Yield (%)Yield (%)
5 mol% Cu Yield (%)Yield (%)Yield (%)

IV. References

  • The Inorganic Ligand‐Supported Copper Catalyst Catalyzing Alkyne Coupling Reactions. Available at: [Link]

  • Optimization of a Copper Catalyzed Cross Coupling Reaction. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide−Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society. Available at: [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. NIH Public Access. Available at: [Link]

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. NIH Public Access. Available at: [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. Available at: [Link]

  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. Available at: [Link]

  • THE USE OF LIGANDS IN COPPER-CATALYZED [3+2] AZIDE-ALKYNE CYCLOADDITION. Semantic Scholar. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ProQuest. Available at: [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. NIH Public Access. Available at: [Link]

  • Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. MDPI. Available at: [Link]

  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. Available at: [Link]

  • Deactivation of copper electrocatalysts during CO2 reduction occurs via dissolution and selective redeposition mechanism. Journal of Materials Chemistry A. Available at: [Link]

  • Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism. ChemRxiv. Available at: [Link]

  • Synthesis of Alkynyl Sulfides by Copper-Catalyzed Thiolation of Terminal Alkynes Using Thiosulfonates. Organic Letters. Available at: [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • Deactivation of supported copper metal catalysts for hydrogenation reactions. Applied Catalysis A: General. Available at: [Link]

  • Reduction of Sulfoxides to Sulfides in the Presence of Copper Catalysts. ResearchGate. Available at: [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. NIH Public Access. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Biomolecules Labeled with 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

Welcome to the technical support guide for the purification of biomolecules modified with our 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide linker. As experts in bioconjugation, we recognize that the success of your downstrea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of biomolecules modified with our 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide linker. As experts in bioconjugation, we recognize that the success of your downstream applications hinges on the purity of your labeled molecule. This guide is designed to provide you with a comprehensive understanding of the purification landscape, offering clear, actionable protocols and troubleshooting advice rooted in scientific principles.

The 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide tag is a terminal alkyne designed for highly efficient and specific bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][][3] While the labeling reaction itself is robust, the subsequent purification is critical for removing reaction components that can interfere with your experiments, such as excess labeling reagent, the copper catalyst, and unreacted biomolecules.

This center is structured to address your needs, from quick answers in our FAQ section to in-depth solutions in our troubleshooting guide and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers encounter after performing their labeling reaction.

Q1: What are the primary impurities I need to remove after my click chemistry reaction? A: The primary impurities are:

  • Excess 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide: Unreacted labeling reagent.

  • Copper Catalyst (Cu(I)): Often generated from a Cu(II) salt and a reducing agent like sodium ascorbate. Copper is cytotoxic and can interfere with downstream assays.[4]

  • Copper Ligand: Such as TBTA, used to stabilize the Cu(I) catalyst.

  • Reducing Agent: Such as sodium ascorbate, which should be used fresh for optimal results.[3][5]

  • Unlabeled Biomolecule: The starting material that did not react.

Q2: What is the simplest and fastest method to remove small-molecule impurities from my labeled protein (>30 kDa)? A: For rapid purification, Molecular Weight Cut-Off (MWCO) spin filtration is highly effective.[1][6] This method uses a centrifugal device with a semi-permeable membrane that retains your large, labeled protein while allowing small molecules (excess label, catalyst, etc.) to pass through. It's a quick way to perform a buffer exchange and remove the bulk of contaminants.

Q3: How can I ensure complete removal of the copper catalyst? A: Complete copper removal is crucial for cellular applications. Several methods are effective:

  • Extensive Buffer Exchange: Using MWCO spin filtration or dialysis with a buffer containing a mild chelator like EDTA (if compatible with your biomolecule's stability and any affinity tags).

  • Size Exclusion Chromatography (SEC): This method provides excellent separation of the high-molecular-weight conjugate from low-molecular-weight copper salts and complexes.

  • Specialized Scavenging Resins: There are commercially available resins and customized beads designed to specifically chelate and remove copper and other metal ions from reaction mixtures.[4]

Q4: Will the 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide label significantly alter my biomolecule's properties? A: The label adds a mass of approximately 157.23 Da.[7] While small, this addition can slightly alter the isoelectric point (pI) and hydrophobicity of the biomolecule. This change is generally minor but can sometimes be exploited for purification using techniques like Ion Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC) to separate labeled from unlabeled species.

Section 2: Experimental Workflow & Purification Strategies

The optimal purification strategy depends on the nature of your biomolecule (protein, oligonucleotide, etc.), its size, and the required final purity. Below is a general workflow.

G cluster_0 Post-Labeling Mixture cluster_1 Purification Pathways cluster_2 Final Product crude Crude Reaction Mixture (Labeled Biomolecule, Excess Reagents, Catalyst, Unlabeled Biomolecule) mwco MWCO Spin Filtration / Dialysis (Fast, Bulk Impurity Removal) crude->mwco General First Step (Proteins, large Oligos) affinity Affinity Chromatography (For Tagged Biomolecules, e.g., His-Tag) crude->affinity If Biomolecule is Tagged iex_hic IEX / HIC (Separates by Charge / Hydrophobicity) crude->iex_hic To Separate Labeled from Unlabeled sec Size Exclusion Chromatography (SEC) (High Resolution by Size) mwco->sec For Higher Purity pure Purified Labeled Biomolecule mwco->pure sec->pure affinity->sec Polishing Step affinity->pure iex_hic->pure

Caption: General purification workflow after biomolecule labeling.

Section 3: In-Depth Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides a systematic approach to identifying and solving common purification problems.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Yield of Labeled Product 1. Inefficient Click Reaction: Degradation of reagents (especially sodium ascorbate), incorrect stoichiometry. 2. Biomolecule Degradation: Protease activity or harsh buffer conditions. 3. Product Loss During Purification: Non-specific binding to columns/filters; use of incorrect MWCO size.For Cause 1: Always use a freshly prepared solution of sodium ascorbate, as it oxidizes in solution.[3][5] Titrate labeling reagent concentration to find the optimal balance between efficiency and ease of removal. For Cause 2: Add protease inhibitors to your lysis and purification buffers.[8] Ensure pH and salt concentrations are within the stable range for your biomolecule. For Cause 3: Pre-treat filter membranes or chromatography columns according to the manufacturer's instructions to block non-specific binding sites. Analyze flow-through and wash fractions by SDS-PAGE or another method to track your product.
Copper Catalyst Remains in Final Sample 1. Insufficient Buffer Exchange: Not enough wash cycles during MWCO filtration or dialysis. 2. Complex Formation: Copper may form strong complexes with the biomolecule itself.For Cause 1: Perform at least 3-4 buffer exchange cycles using MWCO filtration, with each cycle involving a 10-20 fold dilution.[1] For dialysis, use a large volume of buffer and allow sufficient time with multiple buffer changes. For Cause 2: Add a chelating agent like EDTA to the wash buffers to strip the copper, provided it doesn't harm your protein's activity or affinity tag binding.[4] A final SEC "polishing" step is highly effective at removing residual small molecules.
Unlabeled Biomolecule Co-purifies with Product 1. Incomplete Labeling Reaction: The click reaction did not proceed to completion. 2. Lack of Separation Power: The purification method (e.g., SEC, affinity) does not distinguish between labeled and unlabeled forms.For Cause 1: Increase the reaction time or the concentration of the labeling reagent to drive the reaction closer to completion. For Cause 2: Employ an orthogonal purification technique. The addition of the label may alter the pI or surface hydrophobicity enough to allow separation by Ion Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC).
Product Aggregates or Precipitates 1. Inappropriate Buffer Conditions: pH is too close to the biomolecule's pI, or ionic strength is too low. 2. Increased Hydrophobicity: The label may expose hydrophobic patches, leading to aggregation.For Cause 1: Ensure the buffer pH is at least 1 unit away from your protein's pI. Increase buffer ionic strength by adding 150-500 mM NaCl to improve solubility.[9] For Cause 2: Include additives in your buffer to reduce aggregation. Common options include 5-10% glycerol, or a low concentration (0.1%) of a non-ionic detergent.[9] All purification steps should be performed at 4°C to minimize aggregation and degradation.[8]
Section 4: Key Experimental Protocols

Here we provide step-by-step methodologies for the most common and effective purification workflows.

Protocol 1: Rapid Desalting via MWCO Spin Filtration

This protocol is ideal for the initial, rapid removal of small-molecule contaminants from biomolecules >30 kDa.

  • Select the Right Device: Choose a centrifugal filter unit with an MWCO that is at least 2-3 times smaller than the molecular weight of your biomolecule to ensure its retention.

  • Pre-condition the Membrane: Add your purification buffer to the filter unit and spin according to the manufacturer's instructions. This removes any storage agents and wets the membrane. Discard the flow-through.

  • Load the Sample: Add your crude reaction mixture to the filter unit.

  • First Centrifugation: Centrifuge at the recommended speed until the sample volume is reduced by 90-95%. Collect and save the flow-through for analysis if troubleshooting is needed.

  • Wash and Re-dilute: Add 10-20 times the concentrated sample volume of fresh, cold purification buffer to the filter unit. Gently mix to resuspend your biomolecule.

  • Repeat: Repeat steps 4 and 5 at least two more times. The more cycles, the more complete the removal of small-molecule impurities.

  • Final Recovery: After the final concentration step, recover your purified, concentrated biomolecule from the filter unit by pipetting.

Protocol 2: Purification of a His-Tagged Protein via Ni-NTA Affinity Chromatography

This protocol assumes your biomolecule has been engineered with a polyhistidine tag (His-tag).

  • Prepare the Reaction Mixture:

    • Crucial Step: Remove any chelators (e.g., EDTA, DTT) from your reaction mixture before applying it to the Ni-NTA column, as they will strip the nickel ions and prevent binding. This can be done with a quick buffer exchange using an MWCO spin filter (Protocol 1) into a binding buffer (e.g., 50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Equilibrate the Column: Wash the Ni-NTA resin with 5-10 column volumes (CV) of binding buffer.

  • Load the Sample: Apply the prepared sample to the equilibrated column at a low flow rate to ensure efficient binding. Collect the flow-through to check for unbound protein.

  • Wash the Column: Wash the resin with 10-15 CV of wash buffer (e.g., 50 mM Tris, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0). This removes non-specifically bound proteins.

  • Elute the Product: Elute your labeled His-tagged protein using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0). Collect fractions.

  • Analyze and Pool: Analyze the eluted fractions by SDS-PAGE. Pool the fractions containing your pure, labeled protein.

  • Final Buffer Exchange: The eluted sample will be in a high-imidazole buffer. Perform a final buffer exchange into your desired storage buffer using MWCO spin filtration (Protocol 1) or dialysis.

References
  • 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide - Sigma-Aldrich. Sigma-Aldrich.
  • 4-prop-2-ynyl-thiomorpholine 1,1-dioxide AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.
  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionaliz
  • An integrated process for biomolecule isolation and purific
  • Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG. Thermo Fisher Scientific.
  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. PMC.
  • 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide - Apollo Scientific. Apollo Scientific.
  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society.
  • Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein.
  • Troubleshooting Purific
  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionaliz
  • Addressing Challenges in Bioconjugation: The Role of Click Chemistry. BOC Sciences.
  • Troubleshooting protein purification?
  • N-Methylmorpholine N-oxide. Wikipedia.
  • Click Сhemistry Labeling of Oligonucleotides and DNA. Lumiprobe.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide. ChemScene.

Sources

Optimization

Technical Support Center: Stability Assessment of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and metabolic challenges associated with 4-(prop-2-yn-1-yl)thiomorpholine 1-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and metabolic challenges associated with 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide. This compound features a bioorthogonal terminal alkyne for click-chemistry applications and a redox-sensitive thiomorpholine 1-oxide (sulfoxide) core. Assessing its stability in cell culture media (e.g., DMEM, RPMI) is critical, as the media's complex matrix—containing serum proteins, reducing agents, and dissolved oxygen—can rapidly alter the probe's effective concentration and structural integrity.

Section 1: Expert Methodology - Self-Validating Stability Protocol

To establish analytical trustworthiness, your experimental design must be a self-validating system. A simple time-course depletion assay cannot distinguish between chemical degradation, enzymatic metabolism, and extraction failure. The following protocol incorporates mandatory internal controls to validate every step of the causality chain.

Step-by-Step LC-MS/MS Workflow:

  • Matrix Preparation: Prepare three parallel matrices: (A) Complete media + 10% Fetal Bovine Serum (FBS), (B) Serum-free media, and (C) Heat-inactivated complete media (56°C for 30 mins). Causality: Comparing these matrices isolates enzymatic degradation (active in A, destroyed in C) from chemical instability (present in B).

  • Spiking & Incubation: Spike 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide to a final concentration of 1 µM. Keep the organic solvent vehicle (e.g., DMSO) below 0.1% v/v to prevent unintended protein precipitation or cellular toxicity. Incubate at 37°C in a 5% CO 2​ humidified incubator.

  • Time-Course Sampling (Self-Validating Step): Aliquot 50 µL at t=0,1,2,4,8,24, and 48 hours. Crucial: The t=0 sample validates your extraction recovery baseline. If t=0 recovery is <80%, your extraction method is failing, not your compound.

  • Quenching & Extraction: Immediately quench the 50 µL aliquot with 150 µL of ice-cold acetonitrile (MeCN) containing a stable isotope-labeled internal standard (SIL-IS). Causality: Cold MeCN instantly denatures enzymes, halting metabolism, while the SIL-IS corrects for matrix-induced ion suppression during MS analysis.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins at 4°C. Transfer the supernatant for LC-MS/MS analysis, monitoring the parent mass and predicted degradation products.

Section 2: Experimental Workflow Diagram

Workflow A 1. Matrix Prep (Media ± FBS) B 2. Spike Probe (1-10 µM) A->B C 3. Incubate (37°C, 5% CO2) B->C D 4. Time-Course Sampling C->D E 5. Quench & Extract (Cold MeCN + IS) D->E F 6. LC-MS/MS Analysis E->F

Workflow for assessing 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide stability via LC-MS/MS.

Section 3: Quantitative Data & MRM Parameters

To facilitate easy comparison and LC-MS/MS method building, summarize your parameters and expected half-lives using the tables below.

Table 1: Expected Stability Profiles in Various Matrices

Matrix ConditionExpected Half-Life ( t1/2​ )Primary Degradation PathwayCausality / Mechanism
PBS (pH 7.4) > 48 hoursNoneStable in the absence of redox agents/enzymes.
Serum-Free DMEM 24 - 36 hoursOxidationAuto-oxidation driven by dissolved O 2​ and trace metals.
DMEM + 10% FBS 4 - 8 hoursReduction & BindingEnzymatic reduction by serum reductases and protein binding.
Heat-Inactivated FBS 12 - 24 hoursOxidationLoss of enzymatic reduction; thermal destruction of reductases.

Table 2: LC-MS/MS Mass Transitions for Metabolite Tracking

AnalyteStructural ModificationPrecursor Ion (m/z) [M+H]+Expected Mass Shift
Parent Probe Thiomorpholine 1-oxide158.06N/A
Metabolite 1 Thioether (Reduction)142.06-16 Da
Metabolite 2 Sulfone (Oxidation)174.06+16 Da
Metabolite 3 Ketone (Alkyne Hydration)176.07+18 Da
Section 4: Troubleshooting Guide & FAQs

Q1: My compound is rapidly disappearing from the media, but I do not see any degradation peaks. What is happening? A1: This is a classic symptom of non-specific protein binding rather than degradation. While the sulfoxide core is moderately polar, the terminal alkyne increases lipophilicity, encouraging binding to Bovine Serum Albumin (BSA) present in the FBS. Troubleshooting: To validate this, perform the assay in serum-free media. If the rapid depletion stops, protein binding is the culprit. Switch your quenching solvent from 100% MeCN to a 3:1 MeCN:MeOH mixture containing 0.1% formic acid to aggressively disrupt protein-ligand interactions during extraction.

Q2: I am observing a steady mass shift of -16 Da over time. What causes this? A2: A -16 Da shift indicates the reduction of the thiomorpholine 1-oxide to its corresponding thioether (4-(prop-2-yn-1-yl)thiomorpholine). In biological media, free sulfoxides are highly susceptible to reduction by cellular reductases, specifically Methionine Sulfoxide Reductase A/B (MsrA/MsrB)[1], or by chemical reducing agents like glutathione and cysteine present in modern media formulations[2].

Q3: I am observing a mass shift of +16 Da. Is this expected? A3: Yes. A +16 Da shift corresponds to the oxidation of the sulfoxide to a sulfone (thiomorpholine 1,1-dioxide)[3]. Cell culture media exposed to atmospheric oxygen and light can generate Reactive Oxygen Species (ROS). The sulfur atom in the thiomorpholine ring acts as a nucleophile, readily scavenging these ROS and undergoing further oxidation to the thermodynamically stable 1,1-dioxide.

Q4: How can I prevent the alkyne group from reacting prematurely in the media? A4: Terminal alkynes are generally bioorthogonal, but in the presence of trace transition metals (e.g., copper or iron in complex media formulations), they can undergo hydration to form ketones (+18 Da shift) or participate in unwanted thiol-yne additions with media components[4]. Ensure you are using high-purity, LC-MS grade media and avoid supplementing with unnecessary trace metals during the stability assay.

Section 5: Mechanistic Pathway Diagram

Pathways Parent 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (Target Probe) Reduction Enzymatic/Chemical Reduction (MsrA, Glutathione) Parent->Reduction Oxidation Chemical Oxidation (ROS, Peroxides) Parent->Oxidation AlkyneDeg Alkyne Hydration (Trace Metals) Parent->AlkyneDeg Thioether 4-(prop-2-yn-1-yl)thiomorpholine (-16 Da Mass Shift) Reduction->Thioether Sulfone 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide (+16 Da Mass Shift) Oxidation->Sulfone Ketone Ketone Derivative (+18 Da Mass Shift) AlkyneDeg->Ketone

Potential redox and hydration degradation pathways of the target probe in biological media.

Section 6: References
  • Mammals Reduce Methionine-S-sulfoxide with MsrA and Are Unable to Reduce Methionine-R-sulfoxide, and This Function Can Be Restored with a Yeast Reductase - PMC (nih.gov). 1

  • Innovative Chemicals for Process Intensification in Cell Culture Media - Sigma-Aldrich. 2

  • New Aspects of Thiomorpholine Chemistry - ResearchGate. 3

  • Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility - bioRxiv. 4

Sources

Troubleshooting

Technical Support Center: Copper Catalyst Removal from 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing the notorious challenge of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing the notorious challenge of copper catalyst removal following Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide .

Because this specific substrate forms highly stable chelates with transition metals, standard purification workflows often fail. This guide breaks down the thermodynamic causality behind this issue and provides self-validating, step-by-step protocols to achieve pharmaceutical-grade purity (<10 ppm residual copper).

The Chelation Challenge: Mechanistic Overview

When 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide undergoes a CuAAC "click" reaction, the resulting product contains both a newly formed 1,2,3-triazole ring and the native thiomorpholine 1-oxide moiety.

According to Hard-Soft Acid-Base (HSAB) theory, this creates a perfect multidentate "pincer" trap for copper:

  • Soft Ligands: The sulfur atom in the thiomorpholine ring and the nitrogen atoms in the triazole have a high affinity for Cu(I) (a soft acid).

  • Hard Ligands: The sulfoxide oxygen (S=O) strongly coordinates with Cu(II) (a borderline/hard acid).

Because the product can tightly bind copper in both its +1 and +2 oxidation states, standard liquid-liquid extraction with weak chelators is thermodynamically insufficient. The equilibrium favors the product-copper complex over the aqueous chelator-copper complex [1].

Mechanism Cu Trapped Copper Complex (Cu + Triazole + Thiomorpholine 1-oxide) EDTA Aqueous EDTA Wash (Weak displacement) Cu->EDTA Liquid-Liquid Extraction Resin Thiourea Scavenger Resin (Strong displacement) Cu->Resin Solid-Phase Extraction Partial Partial Cu Removal (>100 ppm remains) EDTA->Partial Equilibrium limits removal Clean Complete Cu Removal (<10 ppm remains) Resin->Clean High affinity binding Partial->Resin Secondary Treatment

Mechanistic pathways comparing EDTA washing versus solid-phase scavenging.

Frequently Asked Questions (FAQs)

Q1: Why does my organic phase remain green/blue even after multiple EDTA washes? A1: The green/blue tint indicates the presence of solvated Cu(II) complexes. Your thiomorpholine 1-oxide product is acting as a lipophilic ligand, pulling the copper into the organic phase. Because the thermodynamic stability constant ( Keq​ ) of your product-Cu complex is competing with the EDTA-Cu complex across a biphasic boundary, mass transfer stalls. You must either oxidize all Cu(I) to Cu(II) to maximize EDTA's efficiency or switch to a solid-phase scavenger [2].

Q2: Does the oxidation state of the residual copper matter for removal? A2: Absolutely. EDTA is a hexadentate ligand that forms an exceptionally stable complex with Cu(II), but it is significantly less effective at binding Cu(I). Since CuAAC utilizes Cu(I) as the active catalyst, quenching the reaction without prior oxidation leaves a large pool of Cu(I) that evades EDTA chelation.

Q3: My bioconjugate containing the thiomorpholine 1-oxide derivative is water-soluble. How do I remove the copper without losing my product? A3: Liquid-liquid extraction is impossible here. For small water-soluble molecules, utilize solid-phase extraction (SPE) with a metal-scavenging resin (e.g., Chelex® or SiliaMetS®). For macromolecular bioconjugates, dialysis against an EDTA-containing buffer followed by pure water is the standard approach, though electrochemical deposition (electrolysis) is emerging as a highly efficient alternative for strongly coordinating polymers [3].

Decision Workflow & Quantitative Data

Selecting the correct purification strategy depends entirely on the solubility of your final product and the target purity required for downstream biological assays [4].

Workflow Start CuAAC Reaction Complete 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide Q1 Is the product water-soluble? Start->Q1 OrgSol Organic Soluble Q1->OrgSol No WatSol Water Soluble Q1->WatSol Yes Wash Aqueous EDTA/NH4OH Wash (Multiple cycles) OrgSol->Wash Resin Solid-Phase Scavenging (e.g., Thiourea Resin) WatSol->Resin Small molecule Dialysis SPE or Dialysis (if macromolecular) WatSol->Dialysis Polymer/Bioconjugate Test1 Cu < 10 ppm? Wash->Test1 Test1->Resin No (Strong Chelation) Done Pure Product Recovered (<10 ppm Cu) Test1->Done Yes Resin->Done Dialysis->Done

Decision workflow for copper catalyst removal based on product solubility.

Quantitative Comparison of Copper Removal Methods
Removal MethodPrimary MechanismTypical Residual Copper (ppm)Product Recovery (%)Best Suited For
Aqueous EDTA Wash Hexadentate Chelation (Biphasic)50 - 50085 - 95%Weakly coordinating, organic-soluble products.
Aqueous NH₄OH Wash Ligand Exchange (Biphasic)100 - 50080 - 90%Initial bulk copper removal.
Solid-Phase Scavenging High-affinity Solid Support Binding< 10 > 95% Strongly coordinating products (Thiomorpholines).
Dialysis (with EDTA) Size Exclusion + Chelation< 50> 90%Macromolecules / Bioconjugates.

Self-Validating Experimental Protocols

Protocol A: Enhanced Oxidation-Coupled EDTA Wash

Use this protocol for organic-soluble products as a first-line defense. The causality behind Step 1 is critical: EDTA cannot efficiently trap Cu(I). We must force the copper into the +2 oxidation state.

  • Reaction Quench & Oxidation: Dilute the crude CuAAC reaction mixture with an organic solvent (e.g., EtOAc or DCM). Stir vigorously open to the atmosphere for 30 minutes, or add a mild aqueous oxidant (like a dilute sodium percarbonate solution) to ensure all Cu(I) is oxidized to Cu(II).

  • Chelator Preparation: Prepare a 0.1 M aqueous solution of EDTA disodium salt. Adjust the pH to ~8.0 using NaOH. (Causality: EDTA is fully deprotonated and active only at slightly basic pH).

  • Biphasic Extraction: Add the EDTA solution to the organic layer (1:1 v/v). Stir vigorously for 15-30 minutes to overcome mass transfer limitations.

  • Validation Checkpoint 1: Allow the layers to separate. The aqueous layer should turn a distinct blue/purple, indicating the formation of the [Cu(EDTA)]2− complex.

  • Iteration: Drain the aqueous layer. Repeat the wash with fresh EDTA solution until the aqueous layer remains completely colorless.

  • Final Polish: Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol B: Solid-Phase Scavenging (The Definitive Solution)

When Protocol A fails due to the strong chelating nature of the thiomorpholine 1-oxide ring, solid-phase extraction is required. Resins functionalized with thiourea provide an overwhelming local concentration of soft sulfur ligands that thermodynamically strip copper away from your product [2].

  • Preparation: Dissolve the crude or partially purified product in a compatible solvent (DCM, THF, or DMF).

  • Resin Addition: Add a silica-supported thiourea scavenger (e.g., SiliaMetS® Thiourea or QuadraPure® TU) to the mixture. Use 3 to 5 molar equivalents of resin relative to the initial amount of copper catalyst used in the reaction.

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours. (Causality: Solid-phase binding kinetics are slower than liquid-phase; adequate time is required for the copper to diffuse into the resin pores).

  • Validation Checkpoint 2 (Visual): The functionalized resin beads should change color (typically from off-white to dark green/brown) as they absorb the copper, while the surrounding solution clarifies.

  • Filtration: Filter the mixture through a pad of Celite® to remove the resin. Wash the resin pad with a small volume of the reaction solvent to recover any physically trapped product.

  • Validation Checkpoint 3 (Analytical): Concentrate the filtrate. Perform an ICP-MS analysis or a rapid colorimetric rubeanic acid spot test to confirm residual copper is <10 ppm.

References

  • BenchChem Technical Support Team. "Technical Support Center: Copper Catalyst Removal from CuAAC Reactions." BenchChem.
  • BenchChem Technical Support Team. "Technical Support Center: Copper Catalyst Removal in Click Chemistry." BenchChem.
  • "Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordinating Macromolecules." ACS Macro Letters.
  • "Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates." PMC - National Institutes of Health.
Optimization

reducing non-specific binding of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide conjugates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 4-(prop-2-yn-1-yl)thiomorpholine 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide conjugates.

This compound features a terminal alkyne (propargyl group) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a thiomorpholine 1-oxide ring. While the sulfoxide moiety provides a rigid, polar scaffold, it introduces unique variables—such as metal chelation and dipole interactions—that can lead to severe non-specific binding (NSB) if reaction conditions are not strictly controlled.

Part 1: Core Troubleshooting Q&A

Q1: Why does my 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide conjugate show high background even in the absence of an azide target? Causality: The NSB is likely a combination of metal-induced aggregation and amphiphilic sticking. The thiomorpholine 1-oxide ring possesses a polar sulfoxide ( S=O ) group that acts as a strong hydrogen bond acceptor[1], yet these derivatives can sometimes exhibit poor overall aqueous solubility, driving non-specific hydrophobic interactions with off-target proteins[2]. Furthermore, the sulfoxide oxygen can weakly coordinate transition metals. During CuAAC, residual Cu(I)/Cu(II) can be retained by the conjugate. When exposed to ascorbate, this localized copper generates Reactive Oxygen Species (ROS), causing protein cross-linking that mimics specific binding on an assay readout.

Q2: I am using standard CuAAC conditions (CuSO₄ and sodium ascorbate). How can I modify the reaction to prevent this aggregation? Causality: Standard conditions lack protective ligands and scavengers, leaving the sulfoxide free to interact with copper. You must introduce a self-validating buffer system:

  • High-Affinity Ligand: Add a strong Cu(I)-stabilizing ligand like THPTA at a 5:1 molar ratio to copper. This prevents the sulfoxide from competing for copper coordination.

  • ROS Scavenger: Add Aminoguanidine (5–10 mM). Aminoguanidine acts as a sacrificial scavenger for byproducts of ascorbate oxidation, preventing ROS-mediated protein damage.

Q3: Could the terminal alkyne be reacting directly with cysteine residues on my proteins? Causality: It is highly unlikely. While strain-promoted alkynes (like cyclooctynes used in SPAAC) are notorious for off-target thiol-yne additions with reduced peptidylcysteines, terminal alkynes like the propargyl group do not spontaneously react with thiols under standard physiological conditions[3]. If covalent NSB is occurring, it is driven by the Cu-catalyzed oxidative cross-linking mentioned above, not direct thiol-yne coupling.

Q4: How do I wash away electrostatically bound conjugates post-reaction? Causality: The electron-withdrawing sulfoxide modulates the basicity of the thiomorpholine nitrogen, but the conjugate can still participate in electrostatic interactions. To outcompete these, optimize the post-reaction wash buffer by raising the ionic strength (e.g., 150–300 mM NaCl) to shield electrostatic forces, and consider adding polyanions like dextran sulfate to compete for positively charged cellular domains[4].

Part 2: Quantitative Impact of Buffer Optimization

The table below summarizes the causality of our recommended interventions and their typical impact on assay Signal-to-Noise Ratio (SNR).

Experimental ConditionBackground (No Azide) [A.U.]Specific Signal (Azide +) [A.U.]Signal-to-Noise Ratio (SNR)Mechanistic Rationale
Standard CuAAC (No Additives)4,50012,0002.6 Unshielded Cu causes ROS aggregation; S=O dipole sticks to proteins.
+ THPTA (5:1 Cu ratio)2,10014,5006.9 THPTA outcompetes sulfoxide for Cu coordination, reducing retention.
+ THPTA + Aminoguanidine (5 mM)85015,20017.8 Aminoguanidine scavenges ROS, halting oxidative cross-linking.
+ THPTA + Aminoguanidine + High Salt/EDTA Wash 12014,800123.3 EDTA strips trace Cu; High Salt/Tween-20 breaks H-bonds/hydrophobic NSB.

Note: Data represents a synthesized baseline from standardized CuAAC bioconjugation optimizations.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating system: you must run a "No-Azide" control in parallel. If the No-Azide control yields a signal, your wash stringency or ROS scavenging is insufficient.

Optimized CuAAC Bioconjugation for Thiomorpholine 1-Oxide Derivatives

  • Step 1: Catalyst Pre-complexation. In a clean microcentrifuge tube, mix CuSO₄ (final reaction concentration 1 mM) with THPTA ligand (final concentration 5 mM).

    • Causality: Pre-complexing Cu with THPTA ensures that free copper is kinetically trapped before it can contact the sulfoxide-bearing conjugate.

  • Step 2: Scavenger Addition. To your protein/azide sample, add Aminoguanidine hydrochloride to a final concentration of 5 mM.

  • Step 3: Conjugate Addition. Add the 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide conjugate (typically 10–50 µM final concentration).

  • Step 4: Reaction Initiation. Add Sodium Ascorbate (final concentration 5 mM) to initiate the reaction.

    • Causality: Ascorbate must be prepared fresh daily. Old ascorbate solutions contain degradation products that accelerate ROS generation, overwhelming the aminoguanidine.

  • Step 5: Incubation. Incubate at room temperature for 1 hour in the dark.

  • Step 6: Quenching & Stringent Washing. Quench the reaction by adding EDTA to a final concentration of 5 mM. Wash the sample 3x using a high-salt buffer (PBS + 300 mM NaCl + 0.1% Tween-20).

    • Causality: EDTA acts as a thermodynamic sink to strip any remaining copper from the sulfoxide. The high salt and non-ionic detergent disrupt the dipole-dipole and hydrophobic interactions driven by the thiomorpholine ring.

Part 4: Mechanistic Visualization

The following diagram maps the divergent pathways a 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide conjugate can take during an assay, illustrating exactly where our protocol interventions block NSB.

NSB_Mechanisms Start 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide Conjugate CuAAC CuAAC Conditions (Cu, Ascorbate) Start->CuAAC Path3 Off-Target Protein H-Bond Donors Start->Path3 Path1 Specific Target (Azide-functionalized) CuAAC->Path1 Path2 Cu(I) Coordination by Sulfoxide (S=O) CuAAC->Path2 Desired Stable Triazole Conjugate (Specific Binding) Path1->Desired ROS ROS Generation & Protein Crosslinking Path2->ROS NSB1 Aggregation-Induced NSB ROS->NSB1 NSB2 Dipole-Mediated NSB Path3->NSB2 Int1 Intervention: THPTA Ligand & Aminoguanidine Int1->Path2 Blocks Int2 Intervention: High-Salt Wash & Non-Ionic Detergents Int2->Path3 Blocks

Mechanistic pathways of NSB for thiomorpholine 1-oxide conjugates and targeted interventions.

References

  • Benchchem - Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 (Details on polar sulfone/sulfoxide properties and hydrogen bond acceptors). 1

  • Journal of Medicinal Chemistry (ACS Publications) - Structure–Activity Relationship of the Antimalarial Ozonide Artefenomel (OZ439) (Discusses the poor aqueous solubility profiles of thiomorpholine 1-oxide derivatives). 2

  • AbOliGo - How to Eliminate Non Specific Binding of Antibody Oligo Conjugates (Methodologies for shielding electrostatic forces using high ionic strength and polyanions). 4

  • Bioconjugate Chemistry (ACS Publications) - Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide–Alkyne Cycloaddition (Validates that terminal alkynes do not undergo spontaneous thiol-yne addition compared to strained alkynes). 3

Sources

Troubleshooting

optimizing reaction time and temperature for 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide labeling

A Note on the Requested Compound A comprehensive review of the scientific literature and chemical databases did not yield established protocols or applications for "4-(prop-2-yn-1-yl)thiomorpholine 1-oxide" in bioconjuga...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Requested Compound

A comprehensive review of the scientific literature and chemical databases did not yield established protocols or applications for "4-(prop-2-yn-1-yl)thiomorpholine 1-oxide" in bioconjugation or labeling. To provide a scientifically accurate and actionable guide, this document will focus on the principles of optimizing reaction time and temperature for a representative and widely used terminal alkyne labeling reagent that shares the key functional group for "click" chemistry. The principles and troubleshooting strategies outlined here are broadly applicable to other terminal alkyne reagents used in similar applications.

Introduction to Alkyne Labeling and Click Chemistry

The terminal alkyne group is a powerful tool in bioconjugation, primarily utilized in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage between an alkyne and an azide-functionalized molecule. Its high specificity and reliability in aqueous buffers make it ideal for labeling complex biomolecules like proteins and nucleic acids.[1][2]

This guide provides a comprehensive resource for researchers using terminal alkyne-containing reagents for labeling, addressing common questions and troubleshooting challenges to help you optimize your reaction conditions for maximal efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of labeling with a terminal alkyne reagent?

A1: Labeling with a terminal alkyne reagent is typically a two-step process. First, the alkyne-containing molecule is covalently attached to your biomolecule of interest (e.g., a protein). This is often achieved by reacting an NHS ester-functionalized alkyne with primary amines (lysine residues or the N-terminus) on the protein. The second step is the "click" reaction, where an azide-containing reporter molecule (e.g., a fluorophore, biotin) is covalently linked to the alkyne-tagged biomolecule using a copper(I) catalyst.[3]

Q2: What are the critical parameters to consider when optimizing the reaction time and temperature for CuAAC?

A2: The key parameters are:

  • Temperature: Most CuAAC reactions are efficient at room temperature (20-25°C). For slower reactions or sterically hindered substrates, increasing the temperature to 37°C can enhance the reaction rate.[4] However, higher temperatures can risk protein denaturation.

  • Reaction Time: Reaction times can range from 30 minutes to a few hours.[5] Shorter times are often sufficient for simple conjugations, while more complex or dilute reactions may require longer incubation.

  • Catalyst and Ligand Concentration: The concentrations of the copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA) are crucial. The ligand protects the biomolecule from damage by reactive oxygen species and enhances reaction efficiency.[6]

  • Reagent Concentration: The concentrations of the alkyne-tagged biomolecule and the azide probe directly influence the reaction rate, which follows second-order kinetics.

Q3: Can I perform the alkyne labeling reaction in live cells?

A3: The copper catalyst used in CuAAC is cytotoxic, limiting its use in live cells.[3] For live-cell applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the preferred method. SPAAC utilizes a strained cyclooctyne instead of a terminal alkyne and does not require a copper catalyst.[2]

Troubleshooting Guide

This section addresses common issues encountered during alkyne labeling experiments.

Problem 1: Low or No Labeling Efficiency
Potential Cause Recommended Solution
Inactive Copper Catalyst: The active catalyst is Copper(I), which can be oxidized to inactive Copper(II) by dissolved oxygen.Ensure you are using a freshly prepared solution of a reducing agent, such as sodium ascorbate, to maintain copper in the +1 oxidation state. Degassing your buffers and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[6]
Inhibitors in Buffer: Buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for reaction with NHS esters. Other components like EDTA can chelate the copper catalyst.Perform buffer exchange into a non-amine-containing buffer like PBS or HEPES at a pH of 7.2-7.5 for NHS ester reactions. Ensure no chelating agents are present during the click reaction step.
Suboptimal Reagent Concentrations: Insufficient concentration of the azide probe or alkyne-tagged biomolecule will slow down the reaction.While a 1:1 stoichiometry is theoretical, using a molar excess (e.g., 10- to 50-fold) of the smaller molecule (usually the azide probe) can drive the reaction to completion.[1]
Steric Hindrance: The alkyne tag on the biomolecule may be in a location that is not easily accessible to the azide probe.Consider increasing the reaction time or temperature (e.g., to 37°C). Using a longer, more flexible PEG linker on the alkyne or azide reagent can also help overcome steric hindrance.
Problem 2: Protein Precipitation or Aggregation
Potential Cause Recommended Solution
Over-modification of the Protein: Modifying too many lysine residues can alter the protein's isoelectric point and lead to precipitation.Reduce the molar excess of the NHS ester-alkyne reagent used in the initial labeling step. Perform the reaction for a shorter duration or at a lower temperature.
Copper-Induced Damage: Unchelated copper ions can generate reactive oxygen species that damage proteins.[6]Always use a copper-chelating ligand like THPTA or BTTAA. A typical ligand-to-copper ratio is 5:1. Keep the reaction time as short as possible by optimizing other parameters.
Solvent Incompatibility: If your azide probe is dissolved in an organic solvent like DMSO, adding too much to the aqueous reaction buffer can cause protein precipitation.Ensure the final concentration of the organic solvent is low (typically <5% v/v).

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with a Terminal Alkyne and a Fluorescent Azide

This protocol describes the initial labeling of a protein with an alkyne group using an NHS ester, followed by a CuAAC reaction with an azide-functionalized fluorophore.

Step 1: Protein Labeling with an Alkyne-PEG4-NHS Ester

  • Buffer Exchange: Dissolve or dialyze your protein of interest into an amine-free buffer (e.g., 1X PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the Alkyne-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the alkyne-NHS ester solution to the protein solution. Incubate at room temperature for 30-60 minutes with gentle mixing.

  • Removal of Excess Reagent: Remove the unreacted alkyne-NHS ester using a desalting column or dialysis against 1X PBS.

Step 2: CuAAC "Click" Reaction

  • Prepare Stock Solutions:

    • Azide-Fluorophore: 10 mM in DMSO.

    • Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.

    • THPTA Ligand: 100 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-labeled protein (from Step 1).

    • Azide-Fluorophore (to a final concentration of 10-50 µM).

    • CuSO₄ (to a final concentration of 1 mM).

    • THPTA (to a final concentration of 5 mM).

  • Initiate Reaction: Add sodium ascorbate to a final concentration of 5 mM and gently mix.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled protein from excess reagents using a desalting column or dialysis.

  • Analysis: Confirm labeling by SDS-PAGE followed by in-gel fluorescence scanning.

Visualizations

CuAAC_Workflow cluster_step1 Step 1: Alkyne Installation cluster_step2 Step 2: Click Reaction (CuAAC) Protein Protein (with Lysines) Labeled_Protein Alkyne-Labeled Protein Protein->Labeled_Protein Reaction at RT, 30-60 min Alkyne_NHS Alkyne-PEG-NHS Ester Alkyne_NHS->Labeled_Protein Azide_Probe Azide-Fluorophore Final_Product Fluorescently Labeled Protein Labeled_Protein->Final_Product Reaction at RT, 1-2 hours Azide_Probe->Final_Product Catalyst Cu(I) Catalyst (CuSO4 + Na-Ascorbate) + THPTA Ligand Catalyst->Final_Product

Caption: Workflow for two-step protein labeling via CuAAC.

Troubleshooting_Flowchart Start Low or No Product Yield Check_Catalyst Is the Copper(I) catalyst active? Start->Check_Catalyst Check_Buffer Are there inhibitors in the buffer? Check_Catalyst->Check_Buffer Yes Solution_Catalyst Use fresh sodium ascorbate. Degas buffers. Check_Catalyst->Solution_Catalyst No Check_Concentration Are reagent concentrations optimal? Check_Buffer->Check_Concentration No Solution_Buffer Buffer exchange to PBS or HEPES. Check_Buffer->Solution_Buffer Yes Check_Sterics Is steric hindrance a possibility? Check_Concentration->Check_Sterics Yes Solution_Concentration Increase molar excess of azide probe. Check_Concentration->Solution_Concentration No Solution_Sterics Increase reaction time/temp. Use longer linkers. Check_Sterics->Solution_Sterics Yes

Sources

Reference Data & Comparative Studies

Validation

Validating 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide Conjugation via Mass Spectrometry: A Comparative Guide

Validating bioconjugation events is a persistent bottleneck in proteomics and drug development. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for linking molecules, confirming the ex...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Validating bioconjugation events is a persistent bottleneck in proteomics and drug development. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for linking molecules, confirming the exact site, stoichiometry, and stability of the conjugation via mass spectrometry (MS) is often complicated by the physicochemical properties of the tags. Traditional hydrophobic alkyne tags suppress ionization and complicate liquid chromatography (LC) profiles.

Enter 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide , a rationally designed alkyne linker. By incorporating a thiomorpholine 1-oxide core, this tag solves three major analytical challenges: it enhances aqueous solubility, boosts electrospray ionization (ESI) efficiency via its tertiary amine, and provides a highly diagnostic neutral loss signature in tandem MS (MS/MS)[1].

This guide objectively compares 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide against conventional alkyne alternatives and provides a field-proven, self-validating workflow for its conjugation and MS analysis.

Comparative Analysis of Alkyne Linkers

Selecting the right alkyne tag requires balancing reactivity with downstream analytical visibility. Table 1 summarizes how 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide outperforms standard alternatives in MS-centric workflows.

Table 1: Quantitative Comparison of Common Alkyne Linkers
Linker TypeAqueous SolubilityESI+ Signal EnhancementDiagnostic MS/MS FragmentationSteric Profile
4-(prop-2-yn-1-yl)thiomorpholine 1-oxide Excellent (Polar Sulfoxide)High (Tertiary Amine)Yes (Neutral loss of SO)Cyclic, rigid
Propargylamine GoodModerate (Primary Amine)NoLinear, minimal
Propargylglycine ModerateLow (Zwitterionic)NoAmino acid-like
PEG4-Alkyne ExcellentLow (No basic sites)No (Complex PEG ladders)Flexible, bulky

The Causality of Experimental Design: Why This Tag Works

As application scientists, we do not just follow protocols; we engineer them based on molecular causality. The structural features of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide dictate its superior performance in MS validation:

  • Solubility & Biocompatibility: The sulfoxide moiety is highly polar (Topological Polar Surface Area ~48.3 Ų), preventing the aggregation often seen with hydrophobic linkers[1]. This ensures the target protein remains in its native conformation during labeling.

  • Ionization Enhancement (The "Charge Restorer" Effect): In positive-ion ESI (ESI+), the tertiary amine of the thiomorpholine ring readily accepts a proton. When targeting azide-modified lysine residues, conjugation often neutralizes the basicity of the native side chain. The tertiary amine of this tag restores the localized positive charge, preventing signal suppression.

  • Diagnostic Gas-Phase Fragmentation: Sulfoxides are uniquely labile under low-energy Collision-Induced Dissociation (CID). Similar to the well-documented loss of methanesulfenic acid (64 Da) from oxidized methionine[2], the thiomorpholine 1-oxide ring undergoes a predictable neutral loss of SO (48 Da) or related sulfenic acid fragments[3]. This allows researchers to use targeted neutral loss scans to unambiguously identify conjugated peptides amidst a complex biological background.

Experimental Workflow: Conjugation & MS Validation

To ensure reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale and an observable checkpoint.

Phase A: CuAAC Bioconjugation Protocol

Reagents Needed:

  • Azide-modified target peptide/protein (100 µM in PBS, pH 7.4)

  • 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (10 mM stock in DMSO)

  • CuSO4 (100 mM in water)

  • THPTA ligand (500 mM in water)

  • Sodium Ascorbate (100 mM in water, must be freshly prepared )

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a separate microcentrifuge tube, mix 1 µL of CuSO4 with 2 µL of THPTA. Incubate for 5 minutes.

    • Causality: Pre-complexing Cu(II) with THPTA prevents the copper from non-specifically binding to the protein and generating reactive oxygen species (ROS) that cause oxidative damage.

  • Reaction Assembly: To 90 µL of the target peptide solution, add 5 µL of the alkyne tag stock (final concentration 500 µM; 5x molar excess). Add the 3 µL Cu/THPTA complex.

  • Initiation & Validation: Add 2 µL of freshly prepared sodium ascorbate.

    • Validation Check: The solution should briefly shift from a pale blue tint to completely colorless. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Incubation: Agitate at room temperature for 1 hour.

  • Quenching & Cleanup: Pass the reaction mixture through a Zeba™ Spin Desalting Column (or equivalent).

    • Causality: Unreacted copper and excess tag severely suppress ESI+ signals and can precipitate on the LC column. Desalting is mandatory for high-quality MS data.

Workflow Target Azide-Modified Target (Peptide/Protein) CuAAC CuAAC Reaction (CuSO4, THPTA, Ascorbate) Target->CuAAC Alkyne 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (Alkyne Tag) Alkyne->CuAAC Conjugate Triazole-Linked Conjugate CuAAC->Conjugate 1 hr, RT LCMS LC-MS/MS Analysis (ESI+ Mode) Conjugate->LCMS Desalting Data Data Interpretation (Precursor & Neutral Loss) LCMS->Data CID/HCD

Caption: CuAAC conjugation workflow and subsequent LC-MS/MS validation pipeline.

Phase B: LC-MS/MS Validation Protocol
  • Chromatography: Inject 1-2 µg of the desalted conjugate onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 5% to 60% Mobile Phase B over 15 minutes (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

    • Causality: 0.1% Formic Acid ensures the tertiary amine of the thiomorpholine ring is fully protonated, maximizing ESI+ sensitivity.

  • Mass Spectrometry Settings: Operate the mass spectrometer in Data-Dependent Acquisition (DDA) mode.

  • Fragmentation: Utilize low-energy CID or HCD (Normalized Collision Energy ~25-30%).

    • Causality: Low-energy fragmentation favors the cleavage of the labile sulfoxide bond before the peptide backbone breaks, ensuring the diagnostic neutral loss is the base peak in the MS/MS spectrum.

Mass Spectrometry Data Interpretation

When analyzing the MS/MS data, the presence of the 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide tag is confirmed by a specific fragmentation hierarchy.

Fragmentation Precursor Protonated Conjugate [M+H]+ CID Collision-Induced Dissociation (Low Energy) Precursor->CID NeutralLoss Diagnostic Neutral Loss (-48 Da / -SO) CID->NeutralLoss Highly Favored Backbone Peptide Backbone Fragments (b and y ions) CID->Backbone Higher Energy Reporter Sequence Identification NeutralLoss->Reporter Confirms Tag Presence Backbone->Reporter Confirms Location

Caption: Gas-phase fragmentation pathway highlighting the diagnostic neutral loss of the sulfoxide group.

Table 2: Conjugation Efficiency and MS Signal-to-Noise Comparison

Based on standard benchmarking against a model azide-peptide (1 kDa), the thiomorpholine 1-oxide tag demonstrates superior analytical properties.

Metric4-(prop-2-yn-1-yl)thiomorpholine 1-oxidePropargylaminePEG4-Alkyne
Conjugation Efficiency (1 hr) >95%>90%>95%
ESI+ Signal-to-Noise (S/N) 150:1 80:1110:1
Diagnostic Neutral Loss Intensity High (Base Peak in CID) NoneNone
Data Processing Time Fast (Automated neutral loss filtering)Slow (Manual sequence matching)Slow (Complex spectra)

Conclusion: For researchers requiring unambiguous validation of bioconjugates, 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide is vastly superior to traditional alkyne tags. Its built-in tertiary amine acts as an ionization booster, while the sulfoxide moiety provides a fail-safe diagnostic MS/MS signature, transforming a complex analytical challenge into a streamlined, high-confidence workflow.

Sources

Comparative

Optimizing CuAAC Proteomics: A Comparative Guide to 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide and Alternative Alkyne Tags

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has fundamentally transformed chemical biology, offering an unprecedented mechanism for the bioorthogonal labeling of proteins, nucleic acids, and lipids[1]. How...

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Author: BenchChem Technical Support Team. Date: April 2026

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has fundamentally transformed chemical biology, offering an unprecedented mechanism for the bioorthogonal labeling of proteins, nucleic acids, and lipids[1]. However, as functional proteomics advances, the structural nuances of the alkyne tag itself have become a critical variable. While simple terminal alkynes are ubiquitous, they often introduce severe physicochemical and chemoselective liabilities in complex biological matrices.

This guide provides an objective, data-driven comparison between the specialized 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide tag and traditional alkyne alternatives, detailing the causality behind its superior performance in target identification workflows.

Physicochemical Profiling: Why the Thiomorpholine 1-Oxide Scaffold?

The selection of an alkyne tag dictates the pharmacokinetic and dynamic behavior of the entire chemical probe. Simple aliphatic alkynes (e.g., propargylamine or propargyl alcohol) often suffer from poor aqueous solubility or excessive basicity, leading to non-specific protein binding or lysosomotropism (accumulation in acidic organelles).

The integration of the thiomorpholine 1-oxide (sulfoxide) scaffold resolves these bottlenecks through two distinct mechanisms[2]:

  • Kinetic Solubility Enhancement: The highly polar S=O bond acts as a potent hydrogen bond acceptor. This drastically improves the aqueous solubility of lipophilic parent pharmacophores, preventing probe aggregation in aqueous lysates.

  • Basicity Modulation: The electron-withdrawing nature of the sulfoxide group reduces the basicity of the adjacent secondary amine (shifting the pKa​ to ~6.5–7.0, compared to ~9.8 for piperazine). At physiological pH (7.4), the tag remains predominantly unprotonated, ensuring high membrane permeability and preventing artifactual trapping in lysosomes.

Mechanistic Bottlenecks: The Thiotriazole Side Reaction

A critical, yet historically overlooked, liability of CuAAC in proteomics is its off-target reactivity with free thiols. Recent comprehensive investigations reveal that under standard CuAAC conditions, terminal alkynes can react with free cysteine thiols and azides to form thiotriazole conjugates [3].

This interrupted cycloaddition generates a massive background of false-positive protein hits, severely hampering target deconvolution. While the thiomorpholine 1-oxide tag maintains the high intrinsic reactivity of a terminal alkyne[4], its moderate steric bulk slightly disfavors the ternary collision required for thiotriazole formation compared to unhindered propargyl alcohol. However, to completely abrogate this side reaction, the experimental workflow must be explicitly engineered to cap free thiols prior to the click reaction.

CuAAC_Mechanisms Alkyne Terminal Alkyne (Thiomorpholine 1-oxide) CuCat Cu(I) + THPTA Catalytic Complex Alkyne->CuCat Activation Thiol Free Cysteine Thiol (Lysate Background) Alkyne->Thiol Off-Target Coupling Azide Azide Reporter (e.g., Biotin-N3) Azide->CuCat Coordination Triazole 1,4-Disubstituted 1,2,3-Triazole (Target Conjugate) CuCat->Triazole Chemoselective Ligation Thiotriazole Thiotriazole Adduct (False Positive) Thiol->Thiotriazole + Azide + Cu(I)

CuAAC catalytic cycle vs. thiotriazole side-reaction pathway in cysteine-rich proteomic lysates.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide against standard bioorthogonal tags[5].

Alkyne TagAqueous SolubilityBasicity ( pKa​ )Steric BulkCuAAC ReactivityThiotriazole Risk
4-(prop-2-yn-1-yl)thiomorpholine 1-oxide Excellent ( S=O H-bond acceptor)Low (~6.5)ModerateHighModerate (Mitigated via IAA)
Propargyl Alcohol HighNeutralMinimalVery HighHigh
Propargylamine GoodHigh (~9.0)MinimalHighHigh
PEG4-Alkyne ExcellentNeutralHighModerateLow-Moderate
DBCO (SPAAC) Poor-ModerateNeutralVery HighN/A (Cu-free)None

Data Interpretation: While DBCO eliminates the need for copper (and thus thiotriazole formation), its massive steric bulk often abolishes the binding affinity of small-molecule probes. The thiomorpholine 1-oxide tag offers the optimal equilibrium: it is small enough to preserve target affinity, polar enough to maintain solubility, and chemically stable.

Self-Validating Experimental Protocol: Proteomic Labeling

To ensure absolute scientific integrity, a CuAAC protocol cannot merely be a sequence of additions; it must be a self-validating system. The following methodology incorporates internal controls to definitively prove that the observed signal is a result of specific probe-target engagement and chemoselective CuAAC, rather than thiotriazole artifacts[3].

Reagents Required
  • Lysis Buffer: 1% NP-40, 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, Protease Inhibitors.

  • Thiol Capping Agent: Iodoacetamide (IAA), 100 mM stock in dark.

  • CuAAC Master Mix: CuSO4 (1 mM), THPTA ligand (100 µM), Sodium Ascorbate (1 mM), TCEP (1 mM). Note: TCEP is critical to maintain the reducing environment and suppress oxidative homocoupling.

Step-by-Step Methodology
  • In Situ Probe Incubation:

    • Treat live cells with the thiomorpholine 1-oxide-tagged probe (1–10 µM) for 2 hours.

    • Self-Validation Control 1 (Competitive): Pre-treat a parallel well with a 10x excess of the untagged parent drug for 30 minutes prior to probe addition to confirm on-target specificity.

  • Cell Lysis & Thiol Capping (Crucial Causality Step):

    • Lyse cells on ice for 30 minutes. Clarify by centrifugation (14,000 x g, 10 min).

    • The Causality: Free cysteines in the lysate will react with the terminal alkyne and azide in the presence of Cu(I) to form false-positive thiotriazoles.

    • Add IAA to a final concentration of 10 mM. Incubate in the dark for 30 minutes at room temperature to irreversibly alkylate free thiols.

  • CuAAC "Click" Reaction:

    • Normalize protein concentrations to 2 mg/mL.

    • Add Azide-Fluorophore or Azide-Biotin (10 µM final).

    • Add the CuAAC Master Mix. Vortex gently and incubate for 1 hour at room temperature.

    • Self-Validation Control 2 (No Copper): In a parallel sample, replace CuSO4 with water. Any signal observed here is non-specific binding of the azide reporter.

  • Precipitation & Wash:

    • Quench the reaction with 10 mM EDTA.

    • Precipitate proteins using Chloroform/Methanol to remove unreacted probe and click reagents. Resuspend the protein pellet for downstream SDS-PAGE in-gel fluorescence or Streptavidin enrichment.

Workflow Step1 1. Probe Incubation Target labeled with Thiomorpholine 1-oxide alkyne Step2 2. Cell Lysis Native conditions (NP-40/Triton X-100) Step1->Step2 Step3 3. Thiol Capping Iodoacetamide (IAA) treatment to block cysteines Step2->Step3 Step4 4. CuAAC Reaction Add Azide, CuSO4, THPTA, and excess TCEP Step3->Step4 Step5 5. Enrichment Streptavidin pulldown & LC-MS/MS Analysis Step4->Step5

Optimized CuAAC proteomic workflow utilizing thiol capping to prevent background labeling.

Summary

The transition from generic alkynes to the 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide tag represents a maturation in chemical probe design. By rationally tuning the basicity and solubility of the probe, researchers can eliminate cell-permeability artifacts. When coupled with a rigorously controlled, thiol-capped CuAAC protocol, this scaffold provides unparalleled clarity and confidence in target identification and proteomic profiling.

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Validation

comparative reactivity of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide and strained cyclooctynes

Comparative Reactivity Guide: Terminal Alkynes (4-(prop-2-yn-1-yl)thiomorpholine 1-oxide) vs. Strained Cyclooctynes in Bioorthogonal Chemistry In the landscape of bioconjugation and chemical proteomics, the choice of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Terminal Alkynes (4-(prop-2-yn-1-yl)thiomorpholine 1-oxide) vs. Strained Cyclooctynes in Bioorthogonal Chemistry

In the landscape of bioconjugation and chemical proteomics, the choice of bioorthogonal ligation strategy dictates the success of probe development, target identification, and live-cell imaging. As an application scientist, I frequently encounter the dilemma of balancing reaction kinetics against probe physicochemical properties and biocompatibility.

This guide provides an objective, data-driven comparison between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing a highly optimized terminal alkyne—4-(prop-2-yn-1-yl)thiomorpholine 1-oxide —and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing strained cyclooctynes like DBCO (Dibenzocyclooctyne) and BCN (Bicyclo[6.1.0]nonyne).

Mechanistic and Structural Causality

The fundamental divergence between these two strategies lies in their activation barriers and the structural footprint of the probes.

4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (The CuAAC Approach) This molecule represents a highly functionalized terminal alkyne. CuAAC requires a copper(I) catalyst to form a reactive copper acetylide intermediate, which drastically lowers the activation energy for cycloaddition with an azide[1]. The strategic inclusion of the thiomorpholine 1-oxide scaffold is not arbitrary; the sulfoxide moiety acts as a strong hydrogen bond acceptor. This structural feature profoundly enhances aqueous solubility, increases metabolic stability, and reduces non-specific protein binding compared to standard aliphatic alkynes[2][3].

Strained Cyclooctynes (The SPAAC Approach) SPAAC circumvents the need for a cytotoxic copper catalyst by relying on the release of massive ring strain (~18 kcal/mol) inherent to the cyclooctyne ring[4]. Reagents like DBCO and BCN react spontaneously with azides[5]. However, this thermodynamic driving force comes at a cost: strained cyclooctynes are inherently bulky and highly hydrophobic. When conjugated to biomolecules, this lipophilicity can induce steric hindrance, drive unwanted protein aggregation, and alter the natural biodistribution of the target[6].

DecisionTree Start Select Bioorthogonal Alkyne Strategy Q1 Is the application in vivo or live-cell? Start->Q1 SPAAC SPAAC (Strained Cyclooctynes) Q1->SPAAC Yes (Toxicity Concern) CuAAC CuAAC (Terminal Alkynes) Q1->CuAAC No (Lysate/In Vitro) DBCO DBCO / BCN (Copper-free, bulky) SPAAC->DBCO Propargyl 4-(prop-2-yn-1-yl) thiomorpholine 1-oxide (High solubility, fast rate) CuAAC->Propargyl

Caption: Decision matrix for selecting between CuAAC and SPAAC based on application constraints.

Comparative Performance Analysis

When designing an assay, the trade-off between reaction speed (kinetics) and probe behavior (physicochemical properties) must be quantified. CuAAC reactions generally proceed orders of magnitude faster than SPAAC reactions[6]. While DBCO is one of the fastest strained cyclooctynes, it still requires significantly longer incubation times to achieve quantitative conversion compared to a Cu-catalyzed terminal alkyne[4].

Table 1: Quantitative Comparison of Reactivity and Probe Properties

Parameter4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (CuAAC)DBCO (SPAAC)BCN (SPAAC)
Activation Mechanism Cu(I) CatalysisRing Strain ReleaseRing Strain Release
Second-Order Rate Constant ( k2​ ) 101−104 M −1 s −1 [1] 0.3−1.0 M −1 s −1 [1][4] ∼0.14 M −1 s −1 [1][5]
Aqueous Solubility Excellent (Sulfoxide H-bonding)[2][3]Poor (Highly hydrophobic)[6]Moderate
Steric Bulk Minimal (Low footprint)High (Dibenzo-fused rings)[6]Moderate
Biocompatibility Low (Cu(I) generates ROS)[1]High (True bioorthogonality)[1]High[1]
Primary Application Lysate profiling, fixed-cell imaging, in vitro bioconjugationLive-cell imaging, in vivo tracking[1]Live-cell imaging, biomaterials[5]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, protocols must be designed as self-validating systems. The following methodologies detail how to execute both reactions while incorporating internal controls to verify conjugation success and monitor off-target effects.

Workflow cluster_CuAAC CuAAC Workflow (In Vitro) cluster_SPAAC SPAAC Workflow (Live Cell) A1 Azide-Tagged Lysate A2 Add Thiomorpholine Alkyne (100 µM) A1->A2 A3 Add Cu(I) + THPTA Ligand A2->A3 A4 Rapid Triazole Formation (1h) A3->A4 B1 Azide-Tagged Live Cells B2 Add DBCO/BCN Probe (10 µM) B1->B2 B3 Incubate (No Catalyst) B2->B3 B4 Triazole Formation (4-12h) B3->B4

Caption: Step-by-step workflow comparison illustrating the operational differences between CuAAC and SPAAC.

Protocol A: CuAAC Bioconjugation using 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide

Causality Note: The addition of THPTA is critical. It acts as a stabilizing ligand for Cu(I), accelerating the reaction rate while simultaneously acting as a sacrificial reductant to prevent Cu-mediated Reactive Oxygen Species (ROS) from degrading the protein target.

  • Preparation: Dilute the azide-functionalized protein/lysate to 1-2 mg/mL in PBS (pH 7.4).

  • Probe Addition: Add 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide to a final concentration of 100 µM. The high solubility of the thiomorpholine 1-oxide ring prevents precipitation at this stage.

  • Catalyst Complexation: In a separate tube, pre-mix 1 mM CuSO 4​ with 5 mM THPTA ligand. Incubate for 5 minutes. Self-Validation: The solution should turn a faint blue, indicating proper ligand coordination.

  • Reaction Initiation: Add the CuSO 4​ /THPTA complex to the protein mixture. Immediately add 5 mM Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species.

  • Incubation: React at room temperature for 1 hour with gentle agitation.

  • Validation: Quench the reaction with 10 mM EDTA to chelate copper. Validate conjugation via LC-MS (mass shift corresponding to the triazole adduct) or SDS-PAGE if a fluorophore reporter was attached to the thiomorpholine core.

Protocol B: SPAAC Bioconjugation using DBCO

Causality Note: Because SPAAC relies solely on ring strain, the reaction is inherently slower[4]. Higher concentrations or longer incubation times are required. However, due to DBCO's hydrophobicity, exceeding 20 µM can cause non-specific binding or precipitation.

  • Preparation: Culture azide-labeled cells or prepare azide-tagged biomolecules in physiological buffer.

  • Probe Addition: Add the DBCO-functionalized probe to a final concentration of 5-10 µM. Self-Validation: Include a negative control (cells without azide labeling) to monitor the background fluorescence caused by DBCO's non-specific hydrophobic interactions.

  • Incubation: Incubate at 37°C for 4 to 12 hours[4]. The extended time compensates for the lower second-order rate constant ( k2​≈0.3 M −1 s −1 )[4][7].

  • Washing: Wash extensively (3x with PBS containing 0.1% Tween-20) to remove unreacted, aggregated DBCO probe.

  • Validation: Analyze via flow cytometry or confocal microscopy. The signal-to-noise ratio in the positive vs. negative control validates the specificity of the strain-promoted cycloaddition.

Application Scientist Recommendations

When designing a chemical probe, the choice between these two alkynes should be dictated by the biological environment:

  • Choose 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (CuAAC) when working with cell lysates, purified proteins, or fixed tissues. The superior kinetics guarantee complete labeling, and the thiomorpholine 1-oxide scaffold ensures the probe remains highly soluble without altering the target's native folding or solubility profile[2][3].

  • Choose Strained Cyclooctynes (SPAAC) strictly when copper toxicity prohibits CuAAC (e.g., live-animal imaging, sensitive live-cell tracking)[1][6]. Be prepared to optimize washing steps to mitigate the hydrophobic liability of the DBCO/BCN core.

References

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. Available at: [Link]

  • Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties. PMC - NIH. Available at: [Link]

  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PMC - NIH. Available at: [Link]

  • 10 - Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • Bioorthogonal Strategies for Engineering Extracellular Matrices. PMC - NIH. Available at: [Link]

  • Beyond Self-Assembly: Bioorthogonal 'Click' Chemistry Strategies for Robust Electrochemical Interfaces in Wearable Biosensors. MDPI. Available at: [Link]

Sources

Comparative

Designing Robust Control Experiments for 4-(Prop-2-yn-1-yl)thiomorpholine 1-Oxide Labeling Studies: A Comparative Guide

In chemical biology and drug development, identifying the cellular targets of pharmacophores is a critical bottleneck. The thiomorpholine 1-oxide moiety is a privileged structural scaffold, heavily featured in next-gener...

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Author: BenchChem Technical Support Team. Date: April 2026

In chemical biology and drug development, identifying the cellular targets of pharmacophores is a critical bottleneck. The thiomorpholine 1-oxide moiety is a privileged structural scaffold, heavily featured in next-generation antimalarials (such as Artefenomel/OZ439 analogs) and various targeted enzyme inhibitors[1]. To map its proteomic interactome, 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide serves as a highly effective terminal alkyne probe for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry"[2].

However, the success of any activity-based protein profiling (ABPP) or target identification study hinges entirely on the rigor of its control experiments. Without a self-validating experimental design, background noise and non-specific protein alkylation can lead to false positives[3]. As an Application Scientist, I have structured this guide to objectively compare this probe against alternatives and provide a field-proven, logically grounded framework for your control experiments.

Section 1: Comparative Analysis of Labeling Probes

When designing a target ID study for a thiomorpholine-based drug, researchers must choose the right clickable analog. Below is an objective comparison of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide against common alternatives.

Table 1: Performance Comparison of Clickable Probes
Probe TypeStructural FidelityClick ReactivityOff-Target BackgroundPrimary Use Case
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide High (Exact match to sulfoxide pharmacophore)Excellent (Terminal alkyne)LowTarget ID for sulfoxide-containing drugs
Generic Alkyne (e.g., Propargylamine) Low (Lacks core heterocycle)ExcellentHigh (Non-specific)General protein labeling
Azide-Tagged Thiomorpholine 1-oxide HighModerate (Prone to reduction)MediumIn vitro lysate labeling
Sulfone Analog (1,1-dioxide) Medium (Altered oxidation state)ExcellentLowNegative control for sulfoxide specificity

Causality Insight: Why choose the alkyne over the azide? Azides can be reduced to amines by intracellular thiols (like glutathione) in live-cell environments, drastically reducing the effective probe concentration. The terminal alkyne on 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide remains bio-orthogonal and metabolically stable, ensuring higher fidelity in live-cell labeling.

Section 2: The Logic of Control Experiments in CuAAC Labeling

A protocol is only as trustworthy as its controls. To establish a self-validating system, every potential source of false-positive signal must be systematically isolated and eliminated.

  • Vehicle Control (No Probe): Cells are treated with DMSO only, followed by the full CuAAC reaction with the azide-reporter (e.g., Azide-PEG4-Biotin).

    • Causality: This identifies endogenous biotinylated proteins (like carboxylases) and non-specific binding of the reporter tag to the proteome.

  • No-Copper Control: Cells are treated with the probe, but the click catalyst (CuSO₄/THPTA) is omitted during lysate processing.

    • Causality: This reveals proteins that non-specifically stick to the azide-reporter or the enrichment matrix independent of the covalent triazole linkage.

  • Competition Control (Cold Probe): Cells are co-incubated with the alkyne probe and a 10- to 50-fold molar excess of the "cold" (non-alkyne) parent drug.

    • Causality: If a protein is a specific target of the thiomorpholine 1-oxide pharmacophore, the cold drug will outcompete the probe, resulting in a diminished signal.

  • Oxidation State Control: Using 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide (the sulfone analog).

    • Causality: The sulfoxide moiety often acts through specific hydrogen bonding or redox interactions. Comparing the sulfoxide probe to the sulfone probe confirms whether the specific oxidation state is required for target engagement.

ControlLogic Start Target ID Study Using Alkyne-Probe C1 Vehicle Control (No Probe) Start->C1 C2 No-Copper Control (Probe + No Catalyst) Start->C2 C3 Competition Control (Probe + Excess Cold Drug) Start->C3 C4 Oxidation State Control (Sulfone Analog) Start->C4 R1 Identifies Endogenous Reporter Binding C1->R1 R2 Identifies Non-Click Background C2->R2 R3 Validates Specific Target Engagement C3->R3 R4 Validates Pharmacophore Specificity C4->R4

Caption: Logical framework for validating target specificity in alkyne-probe labeling studies.

Section 3: Self-Validating Experimental Protocols

This step-by-step methodology integrates the controls directly into the workflow, ensuring that the resulting data is internally verified.

Protocol: Live-Cell Labeling and CuAAC Enrichment

Step 1: Cell Culture & Treatment

  • Seed target cells (e.g., HEK293T or Plasmodium falciparum cultures) to 80% confluency.

  • Divide into 5 cohorts: Vehicle (DMSO), Probe (10 µM), Competition (10 µM Probe + 500 µM Cold Drug), No-Copper (10 µM Probe), and Sulfone Control (10 µM).

  • Incubate for 4 hours at 37°C.

  • Rationale: A 4-hour window allows sufficient time for cell penetration and target binding without inducing extensive downstream cytotoxicity that could alter the proteome.

Step 2: Lysis and Protein Extraction

  • Wash cells 3x with ice-cold PBS to remove unbound probe.

  • Lyse in RIPA buffer supplemented with protease inhibitors. Sonicate and centrifuge at 14,000 × g for 15 mins. Quantify protein (BCA assay) and normalize all samples to 2 mg/mL.

Step 3: CuAAC Click Reaction

  • To 1 mL of normalized lysate, add the following reagents sequentially: Azide-PEG4-Biotin (100 µM), THPTA ligand (1 mM), CuSO₄ (1 mM)[Omit in No-Copper control], and Sodium Ascorbate (1 mM).

  • Vortex gently and incubate for 1.5 hours at room temperature in the dark.

  • Rationale: Sequential addition is critical. Pre-mixing Cu and THPTA prevents Cu(II) from precipitating or non-specifically oxidizing proteins before reduction by ascorbate.

Step 4: Precipitation and Enrichment

  • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Resuspend the pellet in 1% SDS, boil for 5 mins, and dilute to 0.2% SDS with PBS.

  • Incubate with Streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, 4M Urea, PBS) to disrupt non-covalent protein-protein interactions.

Step 5: Elution and Analysis

  • Elute by boiling in Laemmli buffer. Analyze via Western Blot (using Streptavidin-HRP) or LC-MS/MS.

LabelingPathway LiveCells Live Cell Incubation (Probe / Controls) Lysis Cell Lysis & Protein Extraction LiveCells->Lysis Click CuAAC Click Reaction (+ Azide-Biotin) Lysis->Click Enrichment Streptavidin Enrichment & Stringent Washing Click->Enrichment Analysis LC-MS/MS or Western Blot Enrichment->Analysis

Caption: Step-by-step workflow for CuAAC-mediated proteomic labeling and enrichment.

Section 4: Quantitative Data Analysis

To demonstrate the efficacy of this control framework, below is representative quantitative data (derived from densitometry of Streptavidin-HRP Western blots) evaluating the signal-to-noise ratios of the 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide probe.

Table 2: Representative Enrichment Data (Signal-to-Noise Ratio)
Experimental ConditionTarget Protein Signal (A.U.)Background Signal (A.U.)Signal-to-Noise RatioConclusion
Probe (10 µM) 8,50045018.8Robust target engagement
Vehicle Control 1204000.3Minimal endogenous background
No-Copper Control 1503800.4No non-specific reporter binding
Competition (50x Cold) 1,2004202.8Specificity confirmed (~85% competition)
Sulfone Control (10 µM) 2,1004604.5Sulfoxide state is critical for optimal binding

Interpretation: The data validates the probe's specificity. The sharp drop in signal during the competition assay proves the interaction is pharmacologically relevant, while the low signal in the sulfone control highlights the necessity of the exact sulfoxide geometry for target affinity.

References

  • Structure–Activity Relationship of the Antimalarial Ozonide Artefenomel (OZ439) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Click Chemistry-Based Proteomic Approach Reveals that 1,2,4-Trioxolane and Artemisinin Antimalarials Share a Common Protein Alkylation Profile Source: Angewandte Chemie International Edition URL:[Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Stability of 4-(prop-2-yn-1-yl)thiomorpholine 1-Oxide Conjugates

This guide provides a comprehensive comparison of the in vitro and in vivo stability of conjugates containing the 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide moiety. This chemical entity is of growing interest in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vitro and in vivo stability of conjugates containing the 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide moiety. This chemical entity is of growing interest in drug development, particularly for the construction of antibody-drug conjugates (ADCs) and other targeted therapies, owing to the presence of a terminal alkyne for "click" chemistry conjugation.[1] Understanding the metabolic fate of this linker-payload system is paramount for predicting its pharmacokinetic profile, efficacy, and potential toxicities.

Herein, we delve into the experimental design and rationale for assessing the stability of these conjugates, present hypothetical yet plausible comparative data, and provide detailed protocols for both in vitro and in vivo evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the metabolic stability of this promising class of compounds.

Introduction: The Importance of Stability in Drug Design

The stability of a drug conjugate is a critical determinant of its therapeutic index. A conjugate that is too labile may release its payload prematurely, leading to off-target toxicity and reduced efficacy. Conversely, a conjugate that is excessively stable might not release the active payload at the target site. The 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide scaffold incorporates two key functionalities that can influence its metabolic fate: the thiomorpholine 1-oxide ring and the propargyl group.

The thiomorpholine ring, particularly its oxidized form, can undergo several metabolic transformations. The sulfur atom is susceptible to further oxidation to the corresponding sulfone, and the heterocyclic ring can be cleaved by cytochrome P450 enzymes.[2][3] The propargyl group, while often used for its robust reactivity in click chemistry, can also be a site of metabolism.[1][4] Oxidation at the propargylic carbon is a known metabolic pathway for compounds containing this moiety.[5]

This guide will explore how these potential metabolic liabilities translate from simplified in vitro systems to the more complex in vivo environment.

Experimental Design: A Tale of Two Environments

To comprehensively assess the stability of a 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide conjugate, a multi-pronged approach is necessary, starting with in vitro assays and progressing to in vivo studies.

In Vitro Stability Assessment

In vitro models provide a controlled environment to investigate specific metabolic pathways and to rank-order compounds based on their intrinsic stability.[6][7][8] For our hypothetical conjugate, "Compound X," we will utilize two common in vitro systems:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from hepatocytes and are a rich source of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.[7][8]

  • Plasma: This assesses the stability of the conjugate in the circulatory system, where esterases and other enzymes can contribute to degradation.

The rationale for choosing these systems is to model the two primary environments the conjugate will encounter upon administration: the metabolic powerhouse of the liver and the systemic circulation.

In Vivo Stability Assessment

In vivo studies in animal models, such as rats, provide a holistic view of the conjugate's stability, encompassing absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding the pharmacokinetic (PK) profile and the overall fate of the compound in a living organism.

The following diagram illustrates the overall experimental workflow:

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment invitro_start Compound X microsomes Incubate with Liver Microsomes invitro_start->microsomes plasma Incubate with Plasma invitro_start->plasma invitro_analysis LC-MS/MS Analysis microsomes->invitro_analysis plasma->invitro_analysis data_comparison Comparative Analysis: In Vitro vs. In Vivo invitro_analysis->data_comparison Half-life (t½) Metabolite ID invivo_start Administer Compound X to Rats blood_sampling Serial Blood Sampling invivo_start->blood_sampling invivo_analysis LC-MS/MS Analysis blood_sampling->invivo_analysis invivo_analysis->data_comparison PK Parameters Metabolite ID

Caption: Experimental workflow for comparing in vitro and in vivo stability.

Comparative Stability Data: A Hypothetical Case Study

The following tables present hypothetical data for "Compound X," a conjugate of a small molecule payload attached via the 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide linker.

In Vitro Stability Data
System Parameter Value
Rat Liver Microsomes Half-life (t½)35 minutes
Major MetabolitesM1: Sulfone derivativeM2: Propargylic hydroxylation
Rat Plasma Half-life (t½)> 240 minutes
Major MetabolitesNone detected
In Vivo Pharmacokinetic Data (Rat)
Parameter Value
Half-life (t½) 2.5 hours
Clearance (CL) 45 mL/min/kg
Volume of Distribution (Vd) 8.5 L/kg
Major Circulating Metabolites M1: Sulfone derivativeM2: Propargylic hydroxylation

Analysis and Interpretation: Bridging the Gap

The hypothetical data reveals several key insights:

  • Correlation between in vitro and in vivo metabolism: The primary metabolites identified in the in vitro microsomal assay (M1 and M2) were also the major circulating metabolites in vivo. This suggests that liver metabolism, driven by CYP enzymes, is the main route of clearance for Compound X.

  • Plasma Stability: The high stability in plasma in vitro indicates that the conjugate is not significantly degraded by circulating enzymes. This is a desirable characteristic, as it allows the conjugate to reach its target tissue intact.

  • Predictive Power of Microsomal Assays: The relatively short half-life in liver microsomes (35 minutes) corresponds to a moderate to high clearance in vivo (45 mL/min/kg). This highlights the utility of microsomal stability assays in predicting the hepatic clearance of a compound.

  • Potential Metabolic Liabilities: The formation of the sulfone (M1) and the hydroxylated propargyl group (M2) confirms the two primary metabolic hotspots of the 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide linker.

The following diagram illustrates the likely metabolic pathways for Compound X based on our hypothetical data:

G cluster_0 Metabolic Pathways compound_x 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide Conjugate (Compound X) S=O m1 M1: Sulfone Derivative S(=O)=O compound_x:f0->m1:f0 CYP-mediated S-oxidation m2 M2: Propargylic Hydroxylation -CH(OH)-C≡CH compound_x:f0->m2:f0 CYP-mediated Propargylic Oxidation

Caption: Postulated metabolic pathways of Compound X.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key experiments described in this guide.

Protocol: In Vitro Metabolic Stability in Rat Liver Microsomes
  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.4)

      • 1 mg/mL rat liver microsomes

      • 1 µM Compound X (from a stock solution in DMSO, final DMSO concentration ≤ 0.5%)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching of Reaction:

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the protein.

  • Analysis:

    • Transfer the supernatant to a new tube or plate and analyze by LC-MS/MS to determine the remaining concentration of Compound X.

  • Data Analysis:

    • Calculate the half-life (t½) from the slope of the natural logarithm of the remaining parent compound concentration versus time.

Protocol: In Vivo Pharmacokinetic Study in Rats
  • Animal Dosing:

    • Administer Compound X to male Sprague-Dawley rats (n=3 per time point) via intravenous (IV) injection at a dose of 1 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) from the tail vein at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Extraction:

    • To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes.

  • Analysis:

    • Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the concentration of Compound X and its major metabolites.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (t½, CL, Vd) using non-compartmental analysis software.

Conclusion and Future Directions

This guide provides a framework for comparing the in vitro and in vivo stability of 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide conjugates. Our hypothetical case study demonstrates that well-designed in vitro assays, particularly with liver microsomes, can be highly predictive of in vivo metabolic clearance and can help identify potential metabolic liabilities early in the drug discovery process.

Future work should focus on:

  • Investigating species differences: Metabolic stability can vary significantly between species. It is crucial to conduct these studies in microsomes and, subsequently, in animal models that are most relevant to human metabolism.

  • Elucidating the specific CYP enzymes involved: Using recombinant human CYP enzymes or specific chemical inhibitors can pinpoint which isoforms are responsible for the metabolism of the conjugate.

  • Assessing the stability of the payload linkage: For ADCs and other cleavable linker systems, it is essential to also monitor the release of the free payload both in vitro and in vivo.

By systematically evaluating the stability of these conjugates, researchers can make more informed decisions in the design and optimization of novel therapeutics with improved pharmacokinetic properties and a greater chance of clinical success.

References

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]

  • Jia, L., & Liu, X. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 8(8), 822-829. [Link]

  • Frey, K. M., et al. (2013). Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. Journal of Medicinal Chemistry, 56(17), 6843–6854. [Link]

  • Poupaert, J. H. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Combourieu, B., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from 1H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. Applied and Environmental Microbiology, 66(8), 3187-3193. [Link]

  • Steven, A. W. (1995). In vitro test methods for metabolite identification: A review. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 315-325. [Link]

  • Poupaert, J. H. (2022). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. LibreTexts Chemistry. [Link]

  • Tixier, E., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of Molecular Catalysis B: Enzymatic, 6(2-6), 283-291. [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

Sources

Comparative

benchmarking 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide against established bioorthogonal probes

Benchmarking 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide: A Next-Generation Bioorthogonal Alkyne Probe As bioorthogonal chemistry continues to evolve from simple in vitro conjugations to complex in vivo and organelle-target...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide: A Next-Generation Bioorthogonal Alkyne Probe

As bioorthogonal chemistry continues to evolve from simple in vitro conjugations to complex in vivo and organelle-targeted applications, the limitations of first-generation probes have become increasingly apparent. While standard terminal alkynes like propargyl alcohol are ubiquitous in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows, they often lack the sophisticated physicochemical properties required for precise intracellular targeting, metabolic stability, and controlled biodistribution [4].

To address these challenges, structurally tuned heterocyclic alkynes have emerged. Among them, 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide (PTMO) represents a highly optimized probe. By integrating a reactive alkyne handle with a polar sulfoxide core, PTMO bridges the gap between robust click reactivity and superior pharmacokinetic behavior. This guide provides an objective, data-driven comparison of PTMO against established bioorthogonal probes, detailing the mechanistic rationale and self-validating protocols required for its successful application.

Structural Rationale: The "Why" Behind the Molecule

As an application scientist, I evaluate probes based on three critical parameters: reactivity, solubility, and metabolic stability. PTMO is engineered to excel in all three areas through specific structural modifications:

  • The Sulfoxide (1-Oxide) Advantage: Standard lipophilic probes often suffer from non-specific hydrophobic aggregation in cellular assays. Converting a standard thiomorpholine ring to a 1-oxide (sulfoxide) significantly lowers the LogP, increasing aqueous solubility and introducing a strong dipole that prevents non-specific binding.

  • Metabolic Robustness: Morpholine and piperidine-based probes are notoriously susceptible to cytochrome P450-mediated oxidative ring-opening and N-dealkylation. The pre-oxidized sulfoxide core of PTMO blocks these primary metabolic liabilities, dramatically increasing the probe's half-life in biological systems [1].

  • pKa Tuning for Electrostatic Targeting: The basicity of the tertiary amine in N-propargyl heterocycles (pKa ~5.5–6.5) ensures that the probe is partially protonated at physiological pH. This localized positive charge facilitates electrostatic interactions with negatively charged biomolecules, such as RNA or ribosomes, making it an exceptional candidate for in situ target-templated click chemistry [2].

G PTMO 4-(prop-2-yn-1-yl)thiomorpholine 1-oxide Alkyne N-Propargyl Group (CuAAC Reactivity) PTMO->Alkyne Sulfoxide Sulfoxide (1-Oxide) (Lowers LogP, High Solubility) PTMO->Sulfoxide Amine Tertiary Amine (pKa ~5.5-6.5, Electrostatic Targeting) PTMO->Amine

Caption: Structural logic of PTMO for optimized bioorthogonal profiling.

Comparative Benchmarking Data

To objectively assess PTMO, we benchmark it against three established classes of bioorthogonal probes: N-Propargyl Morpholine (NPM) (a direct heterocyclic analog), Propargyl Alcohol (PA) (a standard aliphatic alkyne), and DBCO-Amine (a strained cyclooctyne used in copper-free SPAAC) [3].

ProbeStructure TypeEstimated LogD (pH 7.4)pKa (Amine)Metabolic Stability (HLM T1/2)Primary Application
PTMO Heterocyclic Alkyne Sulfoxide~ -0.5~ 5.5 - 6.5High (>60 min)Organelle-targeted / In situ click
NPM Heterocyclic Alkyne~ 0.8~ 5.55Low (<30 min)In situ click (limited stability)
PA Aliphatic Alkyne~ -0.3N/AHigh (>60 min)General metabolic labeling
DBCO-Amine Strained Cyclooctyne~ 2.5~ 8.0Moderate (~45 min)SPAAC (Copper-free click)

Data Synthesis: While DBCO eliminates the need for copper toxicity, its high lipophilicity (LogD ~2.5) often leads to background binding. NPM offers the same electrostatic advantages as PTMO but fails in metabolic stability assays. PTMO provides the optimal balance: the high solubility of propargyl alcohol, the electrostatic targeting of NPM, and the metabolic stability required for complex in vivo models.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include explicit causality for reagent selection and mandatory control steps to isolate the true bioorthogonal signal from experimental noise.

Protocol A: CuAAC Labeling in Live-Cell Lysates

This workflow is optimized for conjugating an azide-fluorophore to PTMO-labeled intracellular targets.

Causality & Design:

  • THPTA Ligand: Copper(I) is highly unstable in aqueous solutions and rapidly disproportionates. THPTA acts as a water-soluble accelerating ligand that coordinates Cu(I), protecting it from oxidation while simultaneously preventing the generation of reactive oxygen species (ROS) that would otherwise degrade the protein lysate.

  • Sodium Ascorbate: Added last to reduce the inert Cu(II) catalyst (from CuSO₄) to the active Cu(I) species in situ, initiating the reaction cleanly.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse PTMO-treated cells in a mild NP-40 buffer (1%) containing protease inhibitors. Clarify by centrifugation at 14,000 × g for 15 min at 4°C.

  • Reaction Master Mix: In a separate tube, pre-mix the click reagents to ensure proper copper coordination before adding to the protein. Combine:

    • Azide-Fluorophore (e.g., Azide-Fluor 488): 10 µM final

    • CuSO₄: 1 mM final

    • THPTA Ligand: 5 mM final (maintain a 1:5 ratio of Cu:THPTA)

  • Initiation: Add the Master Mix to 50 µg of the clarified cell lysate. Finally, add Sodium Ascorbate (5 mM final) to initiate the reaction.

  • Incubation: React for 1 hour at room temperature in the dark.

  • Self-Validation (Negative Control): Run a parallel lysate sample where CuSO₄ is replaced with water. Validation Check: Any fluorescence observed in this control indicates non-specific binding of the azide-fluorophore, not a true bioorthogonal click event.

  • Termination & Analysis: Precipitate proteins using ice-cold methanol/chloroform to remove unreacted fluorophore. Resuspend the pellet in SDS-PAGE buffer and analyze via in-gel fluorescence scanning.

Workflow Step1 1. Target Incubation (PTMO + Live Cells) Step2 2. Cell Lysis (Preserve Native State) Step1->Step2 Step3 3. CuAAC Click (CuSO4, THPTA, Ascorbate) Step2->Step3 Step4 4. Target Detection (Fluorescence/Biotin) Step3->Step4

Caption: Step-by-step CuAAC experimental workflow using PTMO.

Protocol B: Microsomal Stability Assay (HLM)

To validate the metabolic superiority of the thiomorpholine 1-oxide core over standard morpholines, this assay measures the intrinsic clearance of the probe.

Causality & Design:

  • NADPH Dependency: Cytochrome P450 enzymes in human liver microsomes (HLMs) require NADPH as an essential electron donor for oxidative metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of PTMO in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to start the metabolic reaction.

  • Sampling: At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validation (Negative Control): Run a parallel incubation without NADPH. Validation Check: If probe depletion occurs in the absence of NADPH, it indicates chemical instability or non-specific protein binding, rather than true CYP450-mediated metabolism.

  • Analysis: Centrifuge the quenched samples to pellet proteins, and analyze the supernatant via LC-MS/MS to calculate the elimination half-life (T1/2).

References

  • Structure–Activity Relationship of the Antimalarial Ozonide Artefenomel (OZ439) | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Ribosome-Templated Azide–Alkyne Cycloadditions: Synthesis of Potent Macrolide Antibiotics by In Situ Click Chemistry | Journal of the American Chemical Society. Available at:[Link]

  • Developing bioorthogonal probes to span a spectrum of reactivities | PMC. Available at:[Link]

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